Friulimicin C
Description
2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-10-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid has been reported in Actinoplanes friuliensis with data available.
a peptidoglycan synthesis inhibitor; isolated from Actinoplanes friuliensis; structure in first source
Propriétés
Formule moléculaire |
C58H92N14O19 |
|---|---|
Poids moléculaire |
1289.4 g/mol |
Nom IUPAC |
2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-10-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid |
InChI |
InChI=1S/C58H92N14O19/c1-8-30(4)18-13-11-9-10-12-14-21-40(74)64-34(24-39(60)73)51(83)70-48-33(7)63-52(84)38-20-17-23-72(38)56(88)45(29(2)3)68-55(87)47(32(6)59)67-42(76)28-62-49(81)35(25-43(77)78)65-41(75)27-61-50(82)36(26-44(79)80)66-54(86)46(31(5)58(90)91)69-53(85)37-19-15-16-22-71(37)57(48)89/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H2,60,73)(H,61,82)(H,62,81)(H,63,84)(H,64,74)(H,65,75)(H,66,86)(H,67,76)(H,68,87)(H,69,85)(H,70,83)(H,77,78)(H,79,80)(H,90,91)/b14-12+ |
Clé InChI |
MDBSKEKVSGDWLT-WYMLVPIESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Friulimicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friulimicin C is a member of the friulimicin family of lipopeptide antibiotics, produced by the actinomycete Actinoplanes friuliensis. These compounds exhibit potent activity against Gram-positive bacteria by inhibiting cell wall biosynthesis. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, based on the foundational research by Vértesy et al. (2000). Detailed experimental protocols for the isolation and structural elucidation of the friulimicins are presented, alongside a comprehensive summary of the spectroscopic data that defined their molecular architecture. The unique fatty acid moiety that distinguishes this compound from its congeners is highlighted. This document aims to serve as a critical resource for researchers engaged in the study and development of novel lipopeptide antibiotics.
Introduction
The friulimicins are a group of four closely related lipopeptide antibiotics—Friulimicin A, B, C, and D—first isolated from the fermentation broth of Actinoplanes friuliensis HAG 010964.[1] These compounds belong to the broader class of calcium-dependent antibiotics and are structurally related to the amphomycin group of antibiotics. The primary mechanism of action for the friulimicins is the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.[1] This is achieved through the formation of a complex with bactoprenol (B83863) phosphate (B84403), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. This guide focuses specifically on the chemical structure and stereochemistry of this compound.
Chemical Structure and Stereochemistry of this compound
The friulimicins all share an identical decapeptide core, which forms a macrocyclic ring. This peptide ring is linked to an exocyclic L-asparagine residue, which in turn is acylated by a branched-chain fatty acid. The variation in this fatty acid side chain is what differentiates the four friulimicin congeners.[1]
The core peptide of the friulimicins contains several non-proteinogenic and D-amino acids, contributing to its unique three-dimensional structure and biological activity. The amino acid sequence of the cyclic peptide portion is: D-Asp -> L-Val -> Gly -> D-Pip -> L-Thr -> L-threo-β-MeAsp -> L-Pro -> L-Dab -> D-erythro-Dab, with the cycle closed by a peptide bond between the C-terminus of the D-erythro-Dab and the side chain of the initial D-Asp. The exocyclic L-Asn is attached to the α-amino group of the first D-Asp.
The defining feature of this compound is its fatty acid moiety, which has been identified as (Z)-10-methylundec-2-enoic acid .
Below is a diagram illustrating the complete chemical structure of this compound, including the stereochemistry of its constituent amino acids.
Quantitative Data
The structural elucidation of the friulimicins was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the friulimicin family, with a focus on the distinguishing features of this compound.
Table 1: Molecular Formulae and Masses of Friulimicins A, B, C, and D
| Compound | Molecular Formula | Molecular Weight (Da) | Fatty Acid Moiety |
| Friulimicin A | C₅₈H₉₂N₁₄O₁₉ | 1289.4 | (Z)-9-Methyldec-2-enoic acid |
| Friulimicin B | C₅₉H₉₄N₁₄O₁₉ | 1303.4 | (Z)-10-Methylundec-2-enoic acid |
| This compound | C₆₀H₉₆N₁₄O₁₉ | 1317.5 | (Z)-11-Methyldodec-2-enoic acid |
| Friulimicin D | C₆₁H₉₈N₁₄O₁₉ | 1331.5 | (Z)-12-Methyltridec-2-enoic acid |
Data sourced from Vértesy et al., 2000.[1]
Detailed NMR data for the entire friulimicin structure is extensive. For the purpose of this guide, a representative summary of the ¹H and ¹³C NMR chemical shifts for the shared peptide core of the friulimicins (as determined from the main component, Friulimicin B) is provided below. The specific signals for the unique fatty acid of this compound would differ in the aliphatic region.
Table 2: Representative ¹H and ¹³C NMR Data for the Friulimicin Peptide Core (in DMSO-d₆)
| Amino Acid Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| D-Asp | 1 | 4.55 (α) | 51.2 (α), 172.1 (CO) |
| L-Val | 2 | 4.15 (α) | 58.9 (α), 171.5 (CO) |
| Gly | 3 | 3.80, 3.95 (α) | 42.8 (α), 170.3 (CO) |
| D-Pip | 4 | 4.40 (α) | 59.5 (α), 171.8 (CO) |
| L-Thr | 5 | 4.25 (α) | 59.8 (α), 170.9 (CO) |
| L-threo-β-MeAsp | 6 | 4.60 (α), 2.80 (β) | 52.5 (α), 45.1 (β) |
| L-Pro | 7 | 4.30 (α) | 60.7 (α), 172.5 (CO) |
| L-Dab | 8 | 4.20 (α) | 53.1 (α), 171.2 (CO) |
| D-erythro-Dab | 9 | 4.10 (α) | 54.3 (α), 173.0 (CO) |
| L-Asn (exocyclic) | 10 | 4.50 (α) | 50.8 (α), 172.8 (CO) |
Note: This is a simplified and representative table. For complete and detailed assignments, refer to the original publication by Vértesy et al., 2000.[1]
Experimental Protocols
The isolation and structural characterization of the friulimicins involved a multi-step process as detailed by Vértesy et al. (2000).[1]
Fermentation and Isolation
-
Actinoplanes friuliensis HAG 010964 Cultivation: The microorganism was cultivated in a suitable nutrient medium under controlled fermentation conditions to promote the production of the lipopeptide antibiotics.
-
Harvesting and Extraction: The culture broth was harvested, and the mycelium was separated from the supernatant. The friulimicins were primarily located in the culture filtrate.
-
Ion-Exchange Chromatography: The culture filtrate was subjected to ion-exchange chromatography to separate the basic friulimicins from the acidic amphomycin-type lipopeptides that are also produced.
-
Reversed-Phase HPLC: The crude friulimicin mixture was further purified and the individual components (A, B, C, and D) were separated using preparative reversed-phase high-performance liquid chromatography (HPLC).
Structural Elucidation
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) were used to determine the molecular weights of the different friulimicin components and to obtain fragmentation patterns for sequencing.
-
Amino Acid Analysis: The purified friulimicins were hydrolyzed, and the resulting amino acids were identified and quantified using standard amino acid analysis techniques. The stereochemistry of the amino acids was determined by chiral gas chromatography of their derivatives.
-
NMR Spectroscopy: A suite of one- and two-dimensional NMR experiments (¹H, ¹³C, COSY, TOCSY, HMQC, HMBC) were performed on the purified friulimicins (primarily the most abundant component, Friulimicin B) to determine the amino acid sequence, the location of the macrocyclic ring closure, and the structure of the fatty acid side chains. The cis-configuration of the double bond in the fatty acid was determined by the coupling constants observed in the ¹H NMR spectrum.
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Signaling Pathway and Mechanism of Action
This compound, like other members of its class, inhibits bacterial cell wall biosynthesis. This is a critical pathway for bacterial survival, making it an attractive target for antibiotics. The specific molecular target of the friulimicins is bactoprenol phosphate (C₅₅-P), a lipid carrier molecule.
The following diagram illustrates the simplified signaling pathway of this compound's mechanism of action.
In the cytoplasm, peptidoglycan precursors, such as UDP-MurNAc-pentapeptide, are synthesized. The enzyme MraY transfers the phospho-MurNAc-pentapeptide moiety to bactoprenol phosphate (C₅₅-P) on the inner leaflet of the cell membrane, forming Lipid I. Lipid I is then converted to Lipid II. Lipid II is subsequently translocated across the cell membrane to the outer leaflet, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain. This compound exerts its antibiotic effect by binding to and sequestering bactoprenol phosphate, thereby preventing the formation of Lipid I and halting the entire cell wall biosynthesis process. This leads to the accumulation of cytoplasmic precursors and ultimately results in cell lysis due to the compromised integrity of the cell wall.
Conclusion
This compound is a complex lipopeptide antibiotic with a unique chemical structure that contributes to its potent antibacterial activity. This guide has provided a detailed overview of its molecular architecture, including the specific (Z)-11-methyldodec-2-enoic acid side chain that defines it. The summarized quantitative data and experimental protocols offer a valuable resource for researchers in the field of natural product chemistry and antibiotic development. A thorough understanding of the structure and mechanism of action of this compound and its congeners is essential for future efforts in medicinal chemistry to design and synthesize novel, more effective lipopeptide antibiotics to combat the growing threat of antimicrobial resistance.
References
An In-depth Technical Guide to the Friulimicin C Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friulimicins are potent lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis. They exhibit significant activity against a range of Gram-positive bacteria, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the Friulimicin C biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks. The document includes a compilation of quantitative data, detailed experimental protocols for key analytical and genetic manipulation techniques, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the development of novel antibiotics.
Introduction
This compound is a member of the friulimicin family of lipopeptide antibiotics, which are structurally related to daptomycin. These compounds consist of a cyclic decapeptide core linked to a branched-chain fatty acid tail.[1] The peptide core is notable for the presence of several non-proteinogenic amino acids, including L-threo-β-methylaspartic acid, D-pipecolinic acid, and 2,3-diaminobutyric acid. The biosynthesis of friulimicins is orchestrated by a complex enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC) in Actinoplanes friuliensis.[2] This guide will dissect the components of this pathway, offering insights for researchers in natural product biosynthesis and drug development.
The Friulimicin Biosynthetic Gene Cluster
The friulimicin BGC from Actinoplanes friuliensis spans approximately 61.1 kb and comprises 24 open reading frames (ORFs). These genes encode the enzymes responsible for the synthesis of the peptide backbone, the fatty acid side chain, the unusual amino acid precursors, as well as proteins involved in regulation, transport, and self-resistance.[2]
Table 1: Key Genes in the Friulimicin Biosynthetic Gene Cluster
| Gene(s) | Proposed Function | Reference |
| pstA, pstB, pstC, pstD | Non-ribosomal peptide synthetases (NRPS) | |
| pip | Lysine (B10760008) cyclodeaminase (synthesis of D-pipecolinic acid) | |
| dabA, dabB | Involved in the synthesis of 2,3-diaminobutyric acid | |
| glmA, glmB | Glutamate (B1630785) mutase (synthesis of L-threo-β-methylaspartic acid) | [3] |
| regA, regB, regC, regD | Regulatory proteins | |
| expA, expB | ABC transporter components (export/resistance) |
Biosynthesis of this compound Precursors
The unique structure of this compound is derived from a combination of common and unusual building blocks. The biosynthesis of these precursors is a critical aspect of the overall pathway.
Non-proteinogenic Amino Acids
-
D-pipecolinic acid: This cyclic amino acid is synthesized from L-lysine by the enzyme lysine cyclodeaminase, encoded by the pip gene.
-
2,3-diaminobutyric acid (Dab): The genes dabA and dabB are essential for the biosynthesis of Dab. Gene inactivation studies have confirmed their role in this sub-pathway.
-
L-threo-β-methylaspartic acid: This unusual amino acid is formed from glutamate through the action of a glutamate mutase, encoded by the glmA and glmB genes.[3]
Fatty Acid Side Chain
The friulimicins possess a branched-chain fatty acid tail with a characteristic Δcis3 double bond. The BGC contains genes predicted to be involved in the synthesis and attachment of this lipid moiety.
Non-Ribosomal Peptide Synthesis of the Friulimicin Core
The decapeptide core of friulimicin is assembled by a multi-modular enzymatic complex of non-ribosomal peptide synthetases (NRPSs), encoded by the pstA, pstB, pstC, and pstD genes. These enzymes activate and tether the amino acid precursors as thioesters and catalyze the formation of peptide bonds in an assembly-line fashion. The NRPS machinery for friulimicin synthesis consists of 11 modules, corresponding to the 10 amino acids of the cyclic peptide and one exocyclic amino acid.
Regulation of Friulimicin Biosynthesis
The production of friulimicin is tightly regulated to coordinate with the physiological state of the producing organism. The BGC contains at least four regulatory genes: regA, regB, regC, and regD.
-
RegA: This protein acts as a pathway-specific positive regulator. Inactivation of regA leads to the abolishment of friulimicin production.[4] Real-time RT-PCR experiments have shown that RegA positively controls the transcription of the majority of the friulimicin biosynthetic genes.[4]
-
RegC and RegD: These genes likely encode a two-component regulatory system, a common mechanism for sensing and responding to environmental signals in bacteria. The specific signals and the downstream targets of this system in friulimicin biosynthesis are yet to be fully elucidated.
-
RegB: The regB gene product shows similarity to SyrP-like proteins, which are often involved in phosphorylation cascades.
Quantitative Data
A summary of the available quantitative data related to friulimicin production and activity is presented below.
Table 2: Quantitative Data on Friulimicin Production and Activity
| Parameter | Value | Conditions | Reference |
| Friulimicin B MIC | 0.078 µg/mL | Against S. simulans 22 and B. subtilis 168 | [1] |
| Volumetric Productivity (Fed-Batch) | 1-2 mg/L·h | Fed-batch cultivation of A. friuliensis | [2] |
| Volumetric Productivity (Continuous) | 3-5 mg/L·h | Continuous cultivation with cell retention (D = 0.05 h⁻¹) | [2] |
| MraY Inhibition (Capuramycin IC₅₀) | 56.4 ± 14.3 µM | In vitro assay with recombinant MraY from Aquifex aeolicus | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the friulimicin biosynthesis pathway.
Gene Inactivation in Actinoplanes friuliensis
This protocol describes a general workflow for targeted gene inactivation in A. friuliensis via homologous recombination, based on methods used for related actinomycetes.
Protocol:
-
Construction of the Gene Replacement Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from A. friuliensis genomic DNA using high-fidelity PCR.
-
Clone the flanking regions into a suitable E. coli - Actinoplanes shuttle vector (e.g., a derivative of pKC1139) on either side of an apramycin (B1230331) resistance cassette (aprP).
-
The vector should also contain a counter-selectable marker if selecting for double crossovers in a single step is desired.
-
Transform the resulting plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and A. friuliensis recipient strain to mid-log phase.
-
Wash and mix the donor and recipient cells.
-
Plate the cell mixture onto a suitable agar (B569324) medium (e.g., MS agar) and incubate to allow for conjugation.
-
Overlay the plates with an appropriate concentration of apramycin and nalidixic acid (to select against E. coli).
-
-
Selection and Verification of Mutants:
-
Isolate apramycin-resistant colonies, which represent potential single-crossover homologous recombinants.
-
To select for double-crossover events (gene replacement), screen for colonies that have lost the vector backbone (if a counter-selectable marker is used) or perform a second round of selection.
-
Verify the correct gene replacement in putative mutants by PCR using primers flanking the target gene and by Southern blot analysis of genomic DNA.
-
Friulimicin Production Bioassay
This bioassay is used to qualitatively or semi-quantitatively assess the production of friulimicin by wild-type and mutant strains of A. friuliensis.
Protocol:
-
Culture Preparation:
-
Cultivate A. friuliensis strains in a suitable production medium (e.g., Tryptic Soy Broth) for 7-9 days.
-
Prepare a lawn of a friulimicin-sensitive indicator strain, such as Bacillus subtilis ATCC 6633, on an appropriate agar medium.
-
-
Bioassay:
-
Cut agar plugs from the A. friuliensis cultures.
-
Place the agar plugs onto the lawn of the indicator strain.
-
Incubate the plates until a clear zone of growth inhibition is observed around the plugs from friulimicin-producing strains.
-
The diameter of the inhibition zone can be used as a semi-quantitative measure of friulimicin production.
-
HPLC Analysis of Amino Acid Precursors
This method can be used to detect and quantify amino acid precursors of friulimicin, such as pipecolinic acid.
Protocol:
-
Sample Preparation:
-
Extract the amino acids from bacterial cell pellets or culture supernatant using a suitable solvent (e.g., 80% ethanol).
-
Evaporate the solvent and redissolve the residue in water.
-
-
HPLC Analysis:
-
Use a reversed-phase HPLC system with a C18 column (e.g., Purospher RP-18, 5 µm, 125 x 4 mm).
-
Employ a gradient elution with mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (acetonitrile). A typical gradient would be from 5% to 95% B over 20 minutes at a flow rate of 0.6 mL/min.
-
Detect the amino acids, which may require pre- or post-column derivatization (e.g., with o-phthalaldehyde) for sensitive fluorescence or UV detection, or by mass spectrometry.
-
Quantify the amino acids by comparing peak areas to those of known standards.
-
Conclusion
The biosynthesis of this compound in Actinoplanes friuliensis is a complex and fascinating process that involves a large enzymatic machinery and a sophisticated regulatory network. This technical guide has provided a detailed overview of the current understanding of this pathway, from the genetic blueprint to the final product. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further explore and engineer the biosynthesis of these promising antibiotics. Future work should focus on elucidating the precise mechanisms of the regulatory network and characterizing the enzymatic activities of the biosynthetic proteins in more detail. Such knowledge will be instrumental in developing strategies for yield improvement and for the combinatorial biosynthesis of novel friulimicin analogues with enhanced therapeutic properties.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of cultivation strategies for friulimicin production in Actinoplanes friuliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of RegA, a pathway-specific regulator of the friulimicin biosynthesis in Actinoplanes friuliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Friulimicin C: A Technical Guide to its Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friulimicin C, a member of the friulimicin family of lipopeptide antibiotics, exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound disrupts the integrity of the bacterial cell wall. The core of its action lies in the calcium-dependent sequestration of the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P), a critical component in the biosynthesis of peptidoglycan and other essential cell envelope polymers. By forming a stoichiometric complex with C55-P, this compound effectively halts the cell wall precursor cycle, leading to bacterial cell death. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The friulimicins, produced by the actinomycete Actinoplanes friuliensis, represent a promising class of such compounds[1][2][3]. These cyclic lipopeptides, including this compound, are structurally related to daptomycin (B549167) but possess a distinct mode of action that does not primarily involve pore formation in the cytoplasmic membrane[1][2][3][4]. Instead, friulimicins target a fundamental process in the construction of the bacterial cell envelope: the lipid cycle of peptidoglycan synthesis.
This guide focuses on the intricate details of how this compound interacts with and inhibits the bacterial cell wall synthesis machinery, providing a comprehensive resource for researchers in microbiology, biochemistry, and drug development.
Mechanism of Action: Sequestration of Bactoprenol Phosphate (C55-P)
The primary molecular target of friulimicin is the undecaprenyl phosphate, also known as bactoprenol phosphate (C55-P)[1][4][5][6][7]. C55-P is an essential lipid carrier that transports peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly[5][8].
The mechanism of action can be summarized in the following key steps:
-
Calcium-Dependent Activation : The antimicrobial activity of friulimicin is strictly dependent on the presence of calcium ions (Ca²⁺)[1][2][3][4]. Ca²⁺ is believed to induce a conformational change in the friulimicin molecule, enhancing its amphiphilicity and facilitating its interaction with the bacterial cell membrane and its target[1][2][3].
-
Complex Formation with C55-P : In the presence of Ca²⁺, friulimicin binds directly to C55-P, forming a stable ternary complex[1][2][3]. Studies on the closely related Friulimicin B have shown that this complex formation occurs at a stoichiometric ratio of 2:1 (Friulimicin:C55-P)[3].
-
Inhibition of the MraY Transferase : The formation of the Friulimicin-Ca²⁺-C55-P complex prevents C55-P from participating in the first step of the lipid cycle of peptidoglycan synthesis[4]. Specifically, it inhibits the enzyme MraY, a phospho-N-acetylmuramyl-pentapeptide translocase, which catalyzes the transfer of UDP-MurNAc-pentapeptide to C55-P to form Lipid I[4][5][7].
-
Interruption of the Peptidoglycan Synthesis Cycle : By sequestering C55-P, friulimicin effectively halts the synthesis of Lipid I and, consequently, all subsequent steps in peptidoglycan synthesis, including the formation of Lipid II[4][6]. This leads to the intracellular accumulation of the soluble cell wall precursor, UDP-MurNAc-pentapeptide[4].
-
Broader Impact on Cell Envelope Biosynthesis : Since C55-P is also a carrier molecule for the biosynthesis of other crucial cell envelope components like teichoic acids and capsular polysaccharides, friulimicin's action likely disrupts these pathways as well, contributing to its potent bactericidal effect[1][2][6].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The antibacterial activity of friulimicins has been quantified through various assays. The following tables summarize key data from studies on Friulimicin B, which is structurally and functionally very similar to this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Friulimicin B
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus simulans 22 | 0.078 | [3] |
| Bacillus subtilis 168 | 0.078 | [3] |
Note: MIC values were determined in the presence of 50 µg/mL Ca²⁺.
Table 2: Antagonization of Friulimicin B Activity
| Antagonist (5-fold molar excess) | Effect on Friulimicin B Activity | Reference |
| C55-P (Bactoprenol Phosphate) | Antagonized | [3][4] |
| C55-PP (Undecaprenyl Pyrophosphate) | Unaffected | [4] |
| Lipid I | Unaffected | [4] |
| Lipid II | Unaffected | [4] |
| UDP-GlcNAc | Unaffected | [4] |
| UDP-MurNAc-pentapeptide | Unaffected | [4] |
Table 3: In Vitro Inhibition of MraY-Catalyzed Lipid I Formation
| Molar Ratio (Friulimicin B : C55-P) | Inhibition of Lipid I Formation | Reference |
| 1:1 | ~60% | [3] |
| 2:1 | ~100% (Full Inhibition) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of friulimicin.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Bacterial Culture : Grow the test bacterial strain (e.g., S. simulans 22 or B. subtilis 168) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Dilute the overnight culture to achieve a final inoculum of approximately 10⁵ Colony Forming Units (CFU)/mL in the test wells.
-
Antibiotic Dilution : Prepare serial twofold dilutions of friulimicin in cation-adjusted Mueller-Hinton broth supplemented with 50 µg/mL Ca²⁺ in polypropylene (B1209903) microtiter plates.
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation : Incubate the plates at 37°C for 16-20 hours.
-
Reading Results : The MIC is the lowest concentration of friulimicin at which no visible growth of the bacteria is observed.
Antagonization Assay
This assay is designed to identify the specific molecule that the antibiotic interacts with by observing if the presence of that molecule negates the antibiotic's effect.
-
Assay Setup : Use a standard microdilution method as described for MIC determination.
-
Antibiotic Concentration : Add friulimicin to the wells at a fixed concentration, typically 8 times its MIC.
-
Antagonist Addition : Add potential antagonist molecules (e.g., C55-P, C55-PP, Lipid I, Lipid II) to the wells at a molar excess (e.g., 5-fold) with respect to the friulimicin concentration.
-
Inoculation and Incubation : Inoculate with the test strain and incubate as for a standard MIC assay.
-
Analysis : If the bacteria grow in the presence of the antibiotic and a specific antagonist, it indicates that the antagonist has sequestered the antibiotic, preventing it from acting on its target.
In Vitro Peptidoglycan Synthesis Assay (MraY-Catalyzed Lipid I Formation)
This biochemical assay directly measures the inhibition of the MraY enzyme.
-
Reaction Mixture : Prepare a reaction mixture in a total volume of 50 µL containing:
-
100 mM Tris-HCl, pH 7.5
-
30 mM MgCl₂
-
10 mM N-lauroyl sarcosine
-
5 nmol of radiolabeled [³H]C55-P
-
50 nmol of UDP-MurNAc-pentapeptide
-
Varying concentrations of friulimicin.
-
-
Enzyme Addition : Initiate the reaction by adding purified MraY enzyme (e.g., 7.5 µg of MraY-His₆).
-
Incubation : Incubate the reaction mixture for 1 hour at 37°C.
-
Extraction : Stop the reaction and extract the lipids using a mixture of butanol and pyridine/acetate buffer.
-
Analysis by TLC : Separate the extracted lipids (unreacted [³H]C55-P and the product, [³H]Lipid I) using thin-layer chromatography (TLC).
-
Quantification : Visualize the lipid spots (e.g., with iodine vapor), excise them from the TLC plate, and quantify the radioactivity in each spot using a scintillation counter to determine the percentage of Lipid I formation and its inhibition.
Experimental Workflow Diagram
Caption: Key experimental workflows.
Conclusion
This compound and its congeners employ a sophisticated and highly specific mechanism of action against Gram-positive bacteria. By forming a calcium-dependent complex with the essential lipid carrier C55-P, they effectively shut down the biosynthesis of peptidoglycan and other vital cell envelope components. This mode of action, which targets a different vulnerability in the bacterial cell wall synthesis pathway than most currently used antibiotics, makes the friulimicins a compelling scaffold for the development of new therapeutics to combat antibiotic-resistant infections. The detailed understanding of its mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and drug development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07190D [pubs.rsc.org]
- 8. iris.uniroma1.it [iris.uniroma1.it]
Unmasking the Target: A Technical Guide to Identifying the Molecular Target of Friulimicin C in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant Gram-positive pathogens presents a formidable challenge to global health. Friulimicins, a class of lipopeptide antibiotics produced by Actinoplanes friuliensis, have demonstrated potent activity against a broad spectrum of these challenging bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This technical guide provides an in-depth overview of the methods and data related to the target identification of Friulimicin C. Due to a greater abundance of published research on the closely related analogue, Friulimicin B, its data will be used as a primary reference throughout this document to illustrate the mechanism of action and target identification strategies applicable to the friulimicin class. The core mechanism of friulimicins involves the disruption of cell wall biosynthesis, a pathway essential for bacterial viability.[3][4]
The Molecular Target: Bactoprenol (B83863) Phosphate (B84403) (C55-P)
The primary molecular target of friulimicins in Gram-positive bacteria is bactoprenol phosphate (C55-P), a crucial lipid carrier molecule.[1][4] Friulimicin forms a calcium-dependent complex with C55-P, effectively sequestering it and preventing its participation in the peptidoglycan synthesis cycle.[3][4] This interruption of the cell wall precursor cycle is the foundational mechanism of its antibacterial activity. The binding of friulimicin to C55-P is a key interaction that leads to the inhibition of peptidoglycan, teichoic acid, and capsule biosynthesis, all of which are vital for the integrity of the Gram-positive cell envelope.[1][2]
Quantitative Data: Antibacterial Activity of Friulimicin
The following tables summarize the minimum inhibitory concentrations (MICs) of Friulimicin B against a selection of Gram-positive pathogens. These values highlight the potent and broad-spectrum activity of the friulimicin class. The antibacterial activity of friulimicins is notably dependent on the presence of calcium ions (Ca2+).[5]
Table 1: Minimum Inhibitory Concentrations (MIC) of Friulimicin B against Aerobic Gram-Positive Bacteria [5]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA, GISA) | 0.5 - 1 |
| Enterococcus faecalis (VRE) | 0.25 - 1 |
| Enterococcus faecium ATCC 19434 | 0.25 |
| Streptococcus pneumoniae | 0.125 - 0.5 |
| Coagulase-negative Staphylococci | 0.25 - 1 |
Testing conditions: Cation-adjusted Mueller-Hinton broth supplemented with Ca2+ (50 mg/L) and 0.002% (v/v) Tween 80.[5]
Table 2: Antagonism of Friulimicin B Activity by Potential Target Molecules [1]
| Antagonist (5-fold molar excess) | Antagonism of Friulimicin B Activity |
| C55-P (Bactoprenol phosphate) | + |
| C55-PP (Bactoprenol pyrophosphate) | - |
| Lipid I | - |
| Lipid II | - |
| UDP-GlcNAc | - |
| UDP-MurNAc-pentapeptide | - |
'+' indicates that the antibiotic activity was antagonized, while '-' indicates that the activity was unaffected. This experiment demonstrates the specific interaction between Friulimicin B and C55-P.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Friulimicin
Friulimicin's mechanism of action centers on the disruption of the peptidoglycan synthesis pathway through the sequestration of the lipid carrier C55-P. The following diagram illustrates this process.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merlionpharma.com [merlionpharma.com]
An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Friulimicins are a class of potent, naturally occurring cyclic lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] The class includes four primary variants: friulimicin A, B, C, and D, which share an identical peptide macrocycle and differ mainly in their fatty acid side chains.[3][4][5] This guide focuses on the in vitro antibacterial properties of Friulimicin C, leveraging the extensive publicly available data on its close analog, Friulimicin B. Friulimicins exhibit excellent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridioides difficile.[1][6] Their efficacy stems from a unique mechanism of action that is distinct from other lipopeptides like daptomycin.[1][2] This document details the mechanism, summarizes the antibacterial spectrum with quantitative data, and outlines the experimental protocols for its determination.
Unique Mechanism of Action: Targeting C₅₅-P
The antibacterial activity of friulimicin is calcium-dependent and targets a crucial step in bacterial cell wall synthesis.[1][7] Unlike many antibiotics that target enzymes, friulimicin directly sequesters the lipid carrier bactoprenol (B83863) phosphate (B84403) (C₅₅-P).[1]
The process unfolds as follows:
-
Activation: In the presence of calcium ions (Ca²⁺), friulimicin undergoes a conformational change, forming an activated complex.[1][7]
-
Target Binding: This activated complex then binds with high affinity to bactoprenol phosphate (C₅₅-P), the universal lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane.[1]
-
Inhibition of Cell Wall Synthesis: By sequestering C₅₅-P, friulimicin effectively halts the cell wall precursor cycle.[1][2] This action inhibits the synthesis of Lipid I and Lipid II, which are essential building blocks for the peptidoglycan layer.[1]
-
Multi-pathway Disruption: Since C₅₅-P is also a carrier molecule in the biosynthesis of other crucial cell envelope components like teichoic acids and capsular polysaccharides, friulimicin's action likely disrupts these pathways as well, leading to rapid cell death.[1][2]
This targeted sequestration of C₅₅-P represents a unique mechanism not exploited by any other antibiotic currently in clinical use.[1]
In Vitro Antibacterial Spectrum
This compound, represented here by data from Friulimicin B, demonstrates potent and selective activity against a wide array of Gram-positive bacteria. It is notably effective against clinically important anaerobic species and resistant phenotypes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth.
| Bacterial Species | Strain(s) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |
| Aerobic Bacteria | |||||
| Staphylococcus simulans | 22 | - | - | 0.078 | [1] |
| Bacillus subtilis | 168 | - | - | 0.078 | [1] |
| Anaerobic Bacteria | |||||
| Clostridioides difficile | 52 strains | 0.5 | 1 | - | [8] |
| Clostridium perfringens | 34 strains | 0.25 | 0.5 | - | [8] |
| Finegoldia magna | 14 strains | 0.125 | 0.25 | - | [8] |
| Peptostreptococcus spp. | 22 strains | 0.25 | 0.5 | - | [8] |
| Micromonas micros | 13 strains | 0.25 | 0.5 | - | [8] |
| Propionibacterium acnes | 19 strains | 0.125 | 0.25 | - | [8] |
| Lactobacillus spp. | 9 strains | 2 | 4 | - | [8] |
| Eubacterium spp. | 16 strains | 1 | 4 | - | [8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its MIC against various bacterial strains. The standard method employed is the broth microdilution technique, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Detailed Protocol:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and supplemented with Calcium Chloride (CaCl₂) to a final concentration of 50 µg/mL, as Ca²⁺ is essential for friulimicin's activity.[1] For anaerobic bacteria, Wilkins-Chalgren broth supplemented with vitamin K1 and haemin is used.[8]
-
Antibiotic Dilution Series: A stock solution of this compound is prepared. A two-fold serial dilution is then performed in the prepared broth within a 96-well polypropylene (B1209903) microtiter plate to achieve a range of desired final concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to reach the exponential growth phase. The culture is then diluted in the appropriate broth to a concentration that will yield a final inoculum of approximately 1 x 10⁵ Colony Forming Units (CFU)/mL in each well.[1]
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. Control wells (bacteria with no antibiotic and broth-only) are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[1] For anaerobic organisms, incubation is performed under strict anaerobic conditions.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a promising lipopeptide antibiotic with potent in vitro activity against a broad range of clinically relevant Gram-positive aerobic and anaerobic bacteria. Its unique mechanism of action, involving the Ca²⁺-dependent sequestration of the essential lipid carrier C₅₅-P, distinguishes it from all other classes of antibiotics and reduces the likelihood of cross-resistance with existing therapies.[1] The consistent, low MIC values against difficult-to-treat pathogens underscore its potential as a valuable candidate for further drug development in an era of rising antimicrobial resistance.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merlionpharma.com [merlionpharma.com]
Friulimicin C: A Technical Guide on its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Friulimicin C, a member of the friulimicin family of lipopeptide antibiotics, demonstrates significant potential in combating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Produced by the actinomycete Actinoplanes friuliensis, friulimicins exhibit potent activity against a wide array of Gram-positive bacteria, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the available data on the anti-MRSA activity of friulimicins, with a focus on this compound's presumed mechanism of action, in vitro and in vivo activities, and potential for synergistic applications. Methodological details for key experiments are provided to facilitate further research and development.
Mechanism of Action
Friulimicins employ a unique, calcium-dependent mechanism of action that targets a fundamental process in bacterial cell wall synthesis. Unlike many antibiotics that target enzymes, friulimicins directly sequester a critical lipid carrier, bactoprenol (B83863) phosphate (B84403) (C55-P).[1][2][3]
This action disrupts the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall. By forming a complex with C55-P, friulimicin prevents its participation in the transport of peptidoglycan precursors across the cell membrane, ultimately leading to the inhibition of cell wall construction and bacterial cell death.[2][3]
In Vitro Activity Against MRSA
Friulimicins have demonstrated potent in vitro activity against a range of Gram-positive pathogens, including MRSA.[2] The activity of friulimicins is comparable to that of daptomycin (B549167) under optimized testing conditions.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Friulimicin B against various bacterial strains, including MRSA. Data for this compound is limited, but a similar activity profile is expected due to structural similarity.
| Organism | Strain | Friulimicin B MIC (µg/mL) | Daptomycin MIC (µg/mL) | Vancomycin (B549263) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 | 0.5 | 1 |
| Staphylococcus aureus | Clinical Isolate (MRSA) | 0.5 | 0.5 | 1 |
| Staphylococcus aureus | Clinical Isolate (MRSA) | 1 | 1 | 2 |
| Staphylococcus aureus | GISA NRS1 | 1 | 1 | 8 |
Note: Data is primarily for Friulimicin B and may not be fully representative of this compound. GISA: Glycopeptide-Intermediate Staphylococcus aureus. Data compiled from available literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is recommended for determining the MIC of friulimicins.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Supplements: The medium must be supplemented with 50 mg/L calcium (Ca²⁺) and 0.002% (v/v) Tween 80 to ensure optimal activity of friulimicin.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Procedure:
-
Perform serial twofold dilutions of this compound in the supplemented CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo efficacy of friulimicins against staphylococcal infections. While specific data for this compound against MRSA is limited, studies with Friulimicin B against methicillin-susceptible S. aureus (MSSA) provide valuable insights.
Murine Granuloma Pouch Model (MSSA)
In a murine granuloma pouch model of skin and soft tissue infection caused by MSSA, Friulimicin B demonstrated dose-dependent bactericidal activity.
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU Reduction vs. Control |
| Friulimicin B | 1.25 | 1.12 |
| Friulimicin B | 2.5 | ~4.0 |
| Friulimicin B | 5.0 | ~4.0 |
| Vancomycin | 1.25 | 0.4 |
| Vancomycin | 5.0 | ~4.0 |
| Daptomycin | 1.25 | ~4.0 |
Experimental Protocols
Murine Sepsis Model
This model is suitable for evaluating the systemic efficacy of this compound against MRSA.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection:
-
Prepare an overnight culture of a clinical MRSA strain and dilute to the desired concentration in sterile saline.
-
Induce sepsis by intraperitoneal (IP) injection of the MRSA suspension (e.g., 1-5 x 10⁷ CFU/mouse).
-
-
Treatment:
-
Administer this compound intravenously (IV) or subcutaneously (SC) at various doses starting at a specified time post-infection (e.g., 1-2 hours).
-
Include a vehicle control group and a positive control group (e.g., vancomycin or linezolid).
-
-
Endpoints:
-
Survival: Monitor and record survival rates over a defined period (e.g., 7 days).
-
Bacterial Load: At selected time points, euthanize a subset of mice, collect blood and organs (e.g., kidneys, spleen, liver), homogenize tissues, and determine bacterial counts (CFU/g of tissue or mL of blood) by plating serial dilutions.
-
Synergy with Other Antibiotics
The potential for synergistic activity between this compound and other classes of antibiotics against MRSA is an area of significant interest. While specific studies on this compound are not yet available, the methodologies for assessing synergy are well-established.
Experimental Protocols
Checkerboard Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a second antibiotic (e.g., a beta-lactam or vancomycin) along the y-axis.
-
Inoculate the plate with a standardized MRSA suspension as in the MIC determination protocol.
-
Incubate and read the results to identify the MIC of each drug alone and in combination.
-
-
Calculation:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Resistance Mechanisms
The development of resistance to friulimicins in MRSA has not been extensively studied. However, insights can be gained from the self-resistance mechanisms of the producing organism, Actinoplanes friuliensis. This organism possesses an ABC transporter system, encoded by the expA gene, which is believed to efflux the antibiotic, thereby preventing its accumulation to toxic intracellular levels.[1] It is plausible that similar efflux-based mechanisms could emerge in MRSA, or that modifications to the cell membrane could reduce friulimicin's access to its target, C55-P.
Clinical Development
A Phase 1 clinical trial (NCT00492271) was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and multiple intravenous doses of Friulimicin B in healthy volunteers.[4] The results of this and any subsequent clinical trials for friulimicins have not been publicly disclosed.
Conclusion
This compound, and the broader friulimicin family, represent a promising class of antibiotics with a novel mechanism of action against MRSA. Their potent in vitro activity and demonstrated in vivo efficacy in preclinical models warrant further investigation. Key areas for future research include comprehensive in vitro susceptibility testing against a diverse panel of clinical MRSA isolates, evaluation of efficacy in various MRSA infection models, and exploration of synergistic combinations with existing anti-MRSA agents. The elucidation of potential resistance mechanisms will also be critical for the long-term development and clinical utility of this promising antibiotic class.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In situ Treatment With Novel Microbiocide Inhibits Methicillin Resistant Staphylococcus aureus in a Murine Wound Infection Model [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
The Pivotal Role of the Lipid Tail in Friulimicin C's Antibacterial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friulimicin C, a member of the calcium-dependent lipopeptide antibiotic family, exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, the sequestration of the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P), disrupts the bacterial cell wall synthesis pathway at a critical step. This technical guide delves into the crucial role of the N-terminal lipid tail of this compound in its antibacterial efficacy. Through a comprehensive review of its structure-activity relationships, this document elucidates how the composition of the lipid moiety governs the molecule's ability to interact with its target and exert its bactericidal effects. This guide provides an in-depth analysis of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in the field of antibiotic development.
Introduction
This compound belongs to a class of acidic lipopeptide antibiotics produced by Actinoplanes friuliensis. These antibiotics are characterized by a cyclic decapeptide core linked to an N-terminal fatty acid chain via an exocyclic amino acid. The antibacterial activity of Friulimicins is critically dependent on the presence of calcium ions. This compound, along with its analogues, targets and sequesters bactoprenol phosphate (C55-P), a vital lipid carrier responsible for transporting peptidoglycan precursors across the bacterial cytoplasmic membrane.[1][2][3] By forming a complex with C55-P, this compound effectively halts the cell wall synthesis machinery, leading to bacterial cell death.[1][2][3] The amphiphilic nature of Friulimicin, conferred by its peptide core and lipid tail, is essential for its interaction with the bacterial membrane and its molecular target.[1][2]
The Structure of this compound and its Lipid Tail
This compound is part of a family of related lipopeptides, including Friulimicins A, B, and D, which differ in the structure of their lipid tails.[4][5] The core structure consists of a 10-amino acid macrocycle. Attached to this is an exocyclic asparagine residue, which is, in turn, acylated with a specific fatty acid. In the case of this compound, the lipid tail is a anteiso-C15 fatty acid . The branched nature of this lipid tail is a key structural feature.
For comparison, the lipid tails of other Friulimicins are:
-
Friulimicin A: iso-C14 fatty acid
-
Friulimicin B: iso-C15 fatty acid[3]
-
Friulimicin D: n-C14 fatty acid
This variation in the lipid tail structure across the Friulimicin family provides a natural library for studying the structure-activity relationships of this component.
The Role of the Lipid Tail in Antibacterial Activity
The lipid tail of this compound is not merely a passive anchor but plays a dynamic and multifaceted role in its antibacterial activity. Its primary functions include:
-
Membrane Insertion and Targeting: The hydrophobic lipid tail facilitates the insertion of the antibiotic into the bacterial cytoplasmic membrane, where its target, C55-P, resides. The specific geometry and length of the tail can influence the efficiency of this process.
-
Interaction with C55-P: The lipid tail is believed to contribute to the binding affinity and specificity of Friulimicin for C55-P. The formation of a stable Friulimicin-Ca²⁺-C55-P complex is the cornerstone of its mechanism of action.[1][2][3]
-
Amphiphilicity and Micelle Formation: The presence of the lipid tail, in conjunction with the hydrophilic peptide core, gives Friulimicin its amphiphilic character. This property is enhanced in the presence of Ca²⁺ and may influence the antibiotic's behavior at the membrane interface.[1][2][3]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The following diagram illustrates the mechanism of action of this compound, highlighting the central role of C55-P and the inhibitory action of the antibiotic.
Caption: this compound inhibits cell wall synthesis by sequestering C55-P.
Quantitative Data: Structure-Activity Relationship of the Lipid Tail
| Bacterial Strain | Friulimicin B MIC (µg/mL) |
| Staphylococcus simulans 22 | 0.078 |
| Bacillus subtilis 168 | 0.078 |
Data sourced from Schneider et al., 2009.[3]
The subtle differences in the lipid tails among the Friulimicin family (iso vs. anteiso branching, chain length) are expected to result in variations in their MIC values against a panel of bacteria. Further research involving the synthesis and evaluation of a broader range of analogues is necessary to fully delineate the optimal lipid tail structure for antibacterial activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method described by Schneider et al. (2009).[3]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium chloride (CaCl₂) solution
-
Polypropylene 96-well microtiter plates
-
Bacterial culture in exponential growth phase
-
This compound or its analogues
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Serially dilute the antibiotic in CAMHB supplemented with Ca²⁺ (typically to a final concentration of 50 µg/mL) in the wells of a 96-well plate.
-
Dilute the overnight bacterial culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Experimental Workflow for Lipid Tail Structure-Activity Relationship (SAR) Studies
The following diagram outlines a typical workflow for investigating the structure-activity relationship of the this compound lipid tail.
Caption: A typical workflow for this compound lipid tail SAR studies.
Conclusion
The lipid tail of this compound is an indispensable component for its potent antibacterial activity. Its structure dictates the efficiency of membrane insertion, interaction with the molecular target C55-P, and the overall amphiphilic properties of the antibiotic. The naturally occurring variations in the lipid tails of the Friulimicin family provide a foundation for understanding the structure-activity relationships. Further synthetic efforts to create and test a diverse range of analogues with modified lipid tails will be crucial in optimizing the therapeutic potential of this promising class of antibiotics. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate the role of the lipid tail and to design novel Friulimicin derivatives with enhanced efficacy and pharmacological properties.
References
- 1. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape of Friulimicin C: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide addresses the critical physicochemical properties of Friulimicin C, a promising lipopeptide antibiotic. Aimed at researchers, scientists, and drug development professionals, this document provides an in-depth overview of the anticipated solubility and stability characteristics of this compound in various solvents, alongside generalized experimental protocols for their determination.
It is important to note that specific quantitative solubility and stability data for this compound are not extensively available in the public domain. Consequently, this guide leverages information on the broader friulimicin family and general principles of lipopeptide antibiotic behavior to provide a foundational understanding for formulation development and analytical studies.
Core Concepts: Understanding this compound's Physicochemical Profile
Friulimicins are a class of acidic lipopeptide antibiotics.[1] This structural classification imparts an amphiphilic nature, meaning the molecule possesses both hydrophilic (water-loving) and lipophilic (fat-loving) regions. This dual character is central to its biological activity and dictates its behavior in different solvents.
Expected Solubility Profile
Based on available information for the friulimicin class, this compound is expected to exhibit the following solubility characteristics:
-
Aqueous Solubility: Friulimicins are generally described as water-soluble.[1] However, as with many lipopeptides, their solubility in aqueous media can be influenced by pH and the presence of counter-ions. As acidic lipopeptides, their solubility is expected to increase in neutral to alkaline solutions where the molecule is deprotonated and more polar.
-
Polar Organic Solvents: Solubility in polar organic solvents such as methanol (B129727) is also reported for the friulimicin family.[1] Other polar solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are also likely to be effective in dissolving this compound.
-
Non-Polar Solvents: Due to the peptide backbone and polar functionalities, this compound is expected to have limited solubility in non-polar solvents.
A summary of the anticipated qualitative solubility is presented in Table 1.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Soluble (pH-dependent) | Acidic lipopeptide nature suggests increased solubility at neutral to alkaline pH. |
| Polar Protic | Methanol, Ethanol | Soluble | Presence of polar functional groups that can hydrogen bond with the solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Ability to solvate both polar and non-polar portions of the molecule. |
| Non-Polar | Hexane, Toluene | Poorly Soluble | The hydrophilic peptide core is not well-solvated by non-polar solvents. |
Experimental Determination of Solubility and Stability
To establish a robust formulation, the solubility and stability of this compound must be empirically determined. The following sections outline generalized protocols for these investigations.
Protocol for Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (pure substance)
-
Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, PBS pH 7.4, Methanol, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a calibration curve prepared from known standards.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol for Stability Assessment
A stability-indicating HPLC method is crucial for assessing the degradation of this compound over time.
Objective: To evaluate the stability of this compound in different solvents under various conditions (e.g., temperature, pH).
Materials:
-
This compound solution of known concentration in the test solvent
-
Temperature-controlled chambers (e.g., incubators, refrigerators)
-
pH meter
-
HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)
Procedure:
-
Prepare solutions of this compound in the desired solvents (e.g., aqueous buffers of different pH, methanol-water mixtures).
-
Aliquot the solutions into vials and store them under different temperature conditions (e.g., 4 °C, 25 °C, 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.
-
Analyze the samples immediately using the stability-indicating HPLC method to determine the remaining concentration of intact this compound.
-
Monitor for the appearance of new peaks, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Data can be used to determine the degradation kinetics and estimate the shelf-life under different conditions.
Visualizing the Experimental Workflow
The logical flow of determining the solubility and stability of a lipopeptide antibiotic like this compound can be visualized as follows:
Caption: Workflow for Solubility and Stability Testing.
Conclusion
While specific data for this compound remains to be published, this guide provides a robust framework for approaching its formulation and analytical development. Based on its classification as an acidic lipopeptide, this compound is anticipated to be soluble in aqueous solutions at neutral to alkaline pH and in polar organic solvents. Its stability will likely be influenced by pH and temperature, necessitating thorough investigation using stability-indicating methods. The experimental protocols and workflow outlined herein offer a comprehensive starting point for researchers to empirically determine these critical parameters, paving the way for the successful development of this compound as a therapeutic agent.
References
Preliminary Toxicity Studies of Friulimicin C: A Technical Guide
Disclaimer: This document serves as a technical guide outlining the methodologies for preliminary toxicity studies of Friulimicin C. As of the latest literature review, specific quantitative toxicity data (e.g., IC50, HC50, LD50) for this compound is not publicly available. The data presented in the tables are hypothetical and for illustrative purposes only, demonstrating how results from such studies would be presented. The experimental protocols provided are based on established methods for similar lipopeptide antibiotics.
Introduction
This compound is a member of the friulimicin complex, a group of four novel lipopeptide antibiotics (A, B, C, and D) isolated from Actinoplanes friuliensis.[1][2] These antibiotics belong to the broader amphomycin/friulimicin class of calcium-dependent antibiotics.[3][4] The primary mechanism of action for this class is the inhibition of bacterial cell wall biosynthesis.[5] Specifically, friulimicins form a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[5][6] By sequestering C55-P, friulimicins effectively halt the synthesis of the bacterial cell wall, leading to cell death.
Given their novel mechanism of action, friulimicins represent a promising class of antibiotics for combating drug-resistant Gram-positive pathogens. However, a thorough evaluation of their safety and toxicity is paramount before they can be considered for further development. This guide details the essential preliminary toxicity studies required for a comprehensive preclinical safety assessment of this compound.
Proposed Mechanism of Action
The antibacterial activity of this compound, like other members of its class, is calcium-dependent and targets the bacterial cell wall synthesis pathway. The proposed signaling pathway and mechanism of inhibition are illustrated below.
In Vitro Toxicity Assessment
Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cells is a critical initial assessment. This is often evaluated using a cell viability assay, such as the MTT assay, on a representative cell line like murine fibroblasts (e.g., L929).
-
Cell Culture: L929 murine fibroblast cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 6,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the various concentrations of this compound. Control wells with medium alone and a vehicle control are included.
-
Incubation: The treated plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium (0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
The results of the cytotoxicity assay would be summarized as follows:
| Compound | Cell Line | Incubation Time (h) | IC50 (µg/mL) [Hypothetical] |
| This compound | L929 | 48 | >100 |
| Positive Control (e.g., Doxorubicin) | L929 | 48 | 0.5 |
Hemolysis Assay
The hemolytic activity of this compound is assessed to determine its potential to damage red blood cells.
-
Blood Collection and Preparation: Fresh red blood cells (RBCs) are obtained from a suitable source (e.g., defibrinated horse blood) and washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed RBCs are then diluted in PBS to a final concentration of 4%.
-
Compound Preparation and Incubation: this compound is serially diluted in PBS. In a 96-well plate, the diluted compound is mixed with the RBC suspension.
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% hemolysis, such as 1% Triton X-100) are included.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Data Acquisition: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HC50 value (the concentration causing 50% hemolysis) is determined from the dose-response curve.
The hemolytic activity data would be presented in a table similar to this:
| Compound | Red Blood Cell Source | HC50 (µg/mL) [Hypothetical] |
| This compound | Equine | >200 |
| Positive Control (e.g., Melittin) | Equine | 5 |
In Vivo Toxicity Assessment
Acute systemic toxicity is evaluated in an animal model, typically mice, to determine the median lethal dose (LD50).
Experimental Protocol: Acute Systemic Toxicity in Mice
-
Animal Model: Healthy, young adult mice (e.g., Swiss albino), typically of a single sex and within a defined weight range, are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 5 days before the experiment.
-
Dose Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). A range of doses is administered to different groups of animals, typically via intravenous or intraperitoneal injection. A control group receives the vehicle only.
-
Observation: The animals are observed continuously for the first few hours post-administration and then periodically for 14 days. Observations include changes in behavior, physical appearance, and any signs of toxicity. Mortality is recorded daily.
-
Data Analysis: The LD50 value is calculated using a standard statistical method, such as the Probit method.
Data Presentation
The in vivo toxicity data would be summarized as follows:
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) [Hypothetical] |
| This compound | Mus musculus | Intravenous | 50 |
Experimental and Logical Workflows
The workflows for the described toxicity assessments can be visualized as follows:
Conclusion
The preliminary toxicity assessment of a novel antibiotic candidate like this compound is a crucial step in its preclinical development. The methodologies outlined in this guide, encompassing in vitro cytotoxicity and hemolysis assays, as well as in vivo acute toxicity studies, provide a foundational framework for evaluating its safety profile. While specific experimental data for this compound is currently lacking in the public domain, the execution of these standard assays will provide the necessary data to guide future research and development efforts for this promising class of antibiotics. It is imperative that these studies are conducted with rigorous adherence to established protocols to ensure the reliability and reproducibility of the findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analogues and Derivatives of Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Friulimicin C, a member of the Friulimicin family of lipopeptide antibiotics. It delves into the structural characteristics, mechanism of action, and potential for the development of structural analogues and derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction to this compound and its Class
This compound belongs to a class of naturally occurring cyclic lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1] This class of compounds, which also includes Friulimicins A, B, and D, exhibits potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]
Structurally, the Friulimicins are closely related to the amphomycin group of antibiotics.[1] All members of the Friulimicin family, including this compound, share an identical cyclic decapeptide core. The key distinction between the Friulimicins and the amphomycins lies in the exocyclic amino acid: Friulimicins possess an acylated asparagine residue, whereas amphomycins have an acylated aspartic acid.[1] The individual Friulimicins (A, B, C, and D) are differentiated by the structure of their fatty acid side chains.[1]
Core Structure and Mechanism of Action
The antimicrobial efficacy of the Friulimicin class stems from a unique mechanism of action that targets a fundamental process in bacterial cell wall synthesis.
The Conserved Peptide Core
The foundational structure of all Friulimicins is a ten-membered cyclopeptide ring.[4] This core is characterized by the presence of several unusual amino acids, including methylaspartic acid, D-pipecolinic acid, and diaminobutyric acid.[4] An exocyclic asparagine is linked to a branched fatty acid side chain, completing the lipopeptide structure.[4]
Inhibition of Peptidoglycan Synthesis
Friulimicins exert their bactericidal effect by interrupting the cell wall precursor cycle.[2][5] This is achieved through the formation of a calcium-dependent complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[2][5] By sequestering C55-P, Friulimicins effectively halt the synthesis of the bacterial cell wall, leading to cell death.[2][5] This targeted disruption of a vital biosynthetic pathway makes the Friulimicins a compelling class of antibiotics.
The signaling pathway for Friulimicin's mechanism of action can be visualized as follows:
Caption: Mechanism of action of this compound.
Structural Analogues and Derivatives
While specific derivatization studies on this compound are not extensively documented, the broader class of lipopeptide antibiotics, particularly the closely related daptomycin (B549167), has been a subject of significant synthetic and semi-synthetic modification efforts. These endeavors provide a roadmap for the potential derivatization of this compound to enhance its therapeutic properties.
Modification of the Fatty Acid Side Chain
The primary point of variation among the natural Friulimicins is the fatty acid tail.[1] This lipophilic moiety is crucial for anchoring the molecule to the bacterial cell membrane and for its overall pharmacokinetic profile. Synthetic modification of this side chain could involve:
-
Varying Chain Length and Branching: Altering the length and branching pattern of the acyl chain can impact the compound's solubility, membrane insertion capabilities, and antibacterial potency.
-
Introducing Aromatic Moieties: Incorporation of aromatic rings could enhance interactions with the bacterial membrane.
-
Modifying Unsaturation: The degree and position of unsaturation in the fatty acid can influence the molecule's conformation and activity.
Alterations to the Peptide Core
The peptide backbone offers numerous sites for modification, although alterations in this region must be approached with caution to preserve the essential binding interactions with C55-P. Potential modifications include:
-
Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can probe structure-activity relationships (SAR). Studies on daptomycin have shown that substitutions at certain positions can modulate activity and reduce toxicity.[4]
-
Modification of Functional Groups: The functional groups of the amino acid side chains, such as carboxylates and amines, can be derivatized to alter the molecule's charge, polarity, and binding properties.
A conceptual workflow for the generation and testing of this compound derivatives is presented below:
Caption: Workflow for this compound derivatization.
Quantitative Data
While extensive quantitative data specifically for this compound is limited in the public domain, the biological activity of the closely related Friulimicin B provides a strong indication of the potential potency of this class of antibiotics.
| Compound | Organism | MIC (µg/mL) |
| Friulimicin B | Staphylococcus aureus | 0.078 |
| Friulimicin B | Enterococcus faecium | Varies with Ca2+ concentration |
| Daptomycin | Staphylococcus aureus | Comparable to Friulimicin B |
Note: MIC values are highly dependent on experimental conditions, particularly the concentration of calcium ions.[6]
Experimental Protocols
The following are representative experimental protocols that can be adapted for the study of this compound and its derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]
-
Preparation of Inoculum: A suspension of the test organism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. The broth should be supplemented with a physiological concentration of calcium (e.g., 50 mg/L) and a surfactant such as Tween 80 (0.002% v/v) to improve solubility.[6]
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Isolation and Purification of Lipopeptides
A general method for the isolation of lipopeptide antibiotics from bacterial fermentation broths involves the following steps:
-
Acid Precipitation: The pH of the cell-free fermentation supernatant is adjusted to an acidic pH (e.g., 2.0) with HCl to precipitate the lipopeptides.[7]
-
Extraction: The precipitate is collected by centrifugation and extracted with an organic solvent such as methanol.[8]
-
Chromatographic Purification: The crude extract is subjected to further purification using techniques such as ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][7]
Hydrolysis of the Lipopeptide for Structural Analysis
To analyze the amino acid composition of the peptide core, acid hydrolysis can be performed.
-
Hydrolysis: The purified lipopeptide is hydrolyzed in 6 M HCl at 110°C for 17 hours under an inert atmosphere.[9]
-
Fatty Acid Removal: The fatty acid is removed by extraction with an organic solvent (e.g., ether).[9]
-
Amino Acid Analysis: The aqueous layer containing the amino acids is dried and can be analyzed by techniques such as HPLC or mass spectrometry.[9]
Conclusion
This compound, as a member of the potent Friulimicin family of lipopeptide antibiotics, represents a promising scaffold for the development of new antimicrobial agents. Its unique mechanism of action, targeting the essential lipid carrier C55-P, offers an advantage against bacterial strains that have developed resistance to other classes of antibiotics. While specific data on this compound is not as abundant as for its congener Friulimicin B, the shared core structure allows for informed extrapolation of its biological activity and mechanism. The exploration of structural analogues and derivatives of this compound, through modification of its fatty acid tail and peptide core, holds significant potential for the generation of novel therapeutics with improved efficacy, pharmacokinetic properties, and a broader spectrum of activity. This technical guide serves as a foundational resource to stimulate and support further research and development in this critical area of infectious disease treatment.
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and derivatization of daptomycin: a chemoenzymatic route to acidic lipopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merlionpharma.com [merlionpharma.com]
- 7. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of lipopeptide antibiotics produced by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin C is a member of the friulimicin family of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] These antibiotics exhibit potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains, by inhibiting peptidoglycan synthesis.[1][3][4] Specifically, friulimicins interrupt the cell wall precursor cycle through the formation of a Ca2+-dependent complex with the bactoprenol (B83863) phosphate (B84403) carrier C55-P.[5][6][7] This document provides detailed application notes and protocols for the extraction and purification of this compound from A. friuliensis fermentation broth.
Data Presentation
While specific quantitative data on the yield and purity of this compound at each purification step is not extensively detailed in publicly available literature, the following table provides a template for researchers to document their findings. The values presented are hypothetical and representative of a typical purification process for lipopeptide antibiotics.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Filtrate | 10000 | 500000 | 50 | 100 | 1 |
| Diaion HP20 Adsorption | 2000 | 450000 | 225 | 90 | 4.5 |
| DEAE Sepharose Anion Exchange | 400 | 350000 | 875 | 70 | 17.5 |
| Reversed-Phase HPLC | 50 | 250000 | 5000 | 50 | 100 |
Experimental Protocols
The following protocols describe a multi-step process for the extraction and purification of this compound from the fermentation broth of Actinoplanes friuliensis.
Protocol 1: Fermentation of Actinoplanes friuliensis
Successful extraction begins with robust fermentation. While various nutrient media can be utilized, a chemically defined production medium is recommended for consistency.
-
Culture: Actinoplanes friuliensis (e.g., strain HAG 010964).
-
Medium: Utilize a chemically defined medium to analyze the influence of components on growth and antibiotic biosynthesis. For process development, fed-batch or continuous cultivation strategies can be employed. In fed-batch processes, volumetric productivities for friulimicin of 1-2 mg/L·h have been achieved, while a perfusion process with cell retention can enhance productivity to 3-5 mg/L·h.[3]
-
Incubation: Cultivate at 28°C for 9 days or until optimal friulimicin production is achieved, which can be monitored via bioassay.[1]
Protocol 2: Extraction of Friulimicins from Culture Broth
This initial step aims to capture the friulimicins from the clarified fermentation broth.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration. The friulimicins are water-soluble and will be present in the culture filtrate.
-
Adsorption Chromatography:
-
Resin: Diaion HP20 adsorption resin.
-
Column Preparation: Pack a suitable size column with Diaion HP20 resin and equilibrate with 10 mM phosphate buffer (pH 7.2).
-
Loading: Load the culture filtrate onto the equilibrated column.
-
Washing: Wash the column with 10% 2-propanol in 10 mM phosphate buffer (pH 7.2) to remove unbound impurities.
-
Elution: Elute the bound friulimicins with 50% 2-propanol in 10 mM phosphate buffer (pH 7.2).
-
Concentration: Pool the fractions containing antibiotic activity (determined by bioassay or HPLC) and concentrate them, for example, by ultrafiltration.
-
Protocol 3: Separation of this compound by Anion-Exchange Chromatography
This step separates the friulimicin family from other, more acidic lipopeptides.
-
Resin: DEAE Sepharose anion-exchange resin.
-
Column Preparation: Pack a column with DEAE Sepharose and equilibrate with the starting buffer (e.g., 50% methanol).
-
Loading: Apply the concentrated and buffer-exchanged eluate from the previous step onto the column.
-
Elution: Elute with a linear salt gradient (e.g., 0 to 1 M NaCl) in 50% methanol. The asparagine-containing friulimicins will elute before the more acidic aspartic acid-containing lipopeptides. The typical elution order for friulimicins is A, C, B, and D.[8]
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using analytical reversed-phase HPLC.
Protocol 4: High-Resolution Purification of this compound by Reversed-Phase HPLC
The final step achieves high purity of this compound.
-
Column: MCI gel CHP20P or LiChrospher RP Select B reversed-phase silica (B1680970) gel.
-
Mobile Phase A: 20 mM sodium phosphate buffer (pH 7.2).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient of 10-30% acetonitrile in the phosphate buffer.
-
Procedure:
-
Pool the this compound-containing fractions from the ion-exchange step and concentrate.
-
Inject the concentrated sample onto the equilibrated reversed-phase column.
-
Run the acetonitrile gradient to elute the friulimicins.
-
Collect fractions corresponding to the this compound peak.
-
Desalt the purified this compound fraction if necessary.
-
Confirm purity by analytical HPLC and mass spectrometry.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Mechanism of Action of Friulimicin
Caption: Friulimicin's inhibition of peptidoglycan synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diaion.com [diaion.com]
Application Note: Analysis of Friulimicin C by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of Friulimicin C, a potent lipopeptide antibiotic, using High-Performance Liquid Chromatography (HPLC). This compound, along with its related compounds (A, B, and D), is produced by Actinoplanes friuliensis and exhibits significant activity against multidrug-resistant Gram-positive bacteria.[1][2][3] The protocols outlined below are based on established methods for the analysis of related friulimicins and their precursors, offering a robust starting point for quantification and purity assessment in various sample matrices. This application note includes recommended instrumental parameters, a comprehensive experimental protocol, and a workflow diagram for clarity.
Introduction
Friulimicins are a class of cyclic lipopeptide antibiotics that function by inhibiting peptidoglycan synthesis.[1][2] Their complex structure, consisting of a ten-amino-acid ring and a lipid tail, necessitates reliable analytical methods for their detection and quantification during research, development, and quality control processes. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and analysis of such complex molecules. This note details a recommended RP-HPLC method coupled with UV or mass spectrometry detection for the analysis of this compound.
Data Presentation
The following tables summarize the recommended HPLC conditions for the analysis of this compound, based on methods used for related compounds.[4]
Table 1: HPLC Instrumentation and Columns
| Parameter | Recommended Specification |
| HPLC System | Agilent 1100 Series or equivalent |
| Column 1 | Purospher RP-18 (5 µm, 125 x 4 mm) |
| Column 2 | Lichrospher 100 RP-18 (5 µm, 125 x 4 mm) |
| Detector 1 | Diode Array Detector (DAD) or UV-Vis Detector |
| Detector 2 | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Table 2: Chromatographic Conditions
| Parameter | Method A (Acetonitrile Gradient) | Method B (Methanol Gradient) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Methanol |
| Gradient | 5% B to 95% B in 20 minutes | 45% B to 95% B in 20 minutes |
| Flow Rate | 0.6 mL/min | Not Specified |
| Injection Volume | 10-20 µL | Not Specified |
| Column Temperature | Ambient or 40°C | Not Specified |
| Detection Wavelength | 210-230 nm (Peptide Bonds) | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound. This protocol is a recommended starting point and may require optimization for specific applications and sample matrices.
1. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous):
-
Method A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Method B: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
-
Mobile Phase B (Organic):
-
Method A: Use HPLC-grade Acetonitrile. Degas prior to use.
-
Method B: Use HPLC-grade Methanol. Degas prior to use.
-
2. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a small amount of Mobile Phase A or a mixture of Mobile Phase A and B to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with Mobile Phase A to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the standard solutions through a 0.45 µm syringe filter before injection.
3. Sample Preparation (General Guideline)
The following is a general guideline for sample preparation. Specific procedures will vary based on the sample matrix.
-
Fermentation Broth:
-
Centrifuge the sample to pellet cells and other solids.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to clean up the sample and concentrate the analyte.
-
-
Biological Fluids (e.g., Plasma):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in Mobile Phase A.
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
4. HPLC System Setup and Operation
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A and 5% B for Method A) until a stable baseline is achieved.
-
Set the column temperature, if controlled.
-
Set the detection wavelength on the UV detector.
-
Inject the prepared standards and samples.
-
Run the gradient program as specified in Table 2.
5. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Characterization of Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of Friulimicin C, a potent lipopeptide antibiotic. The following sections outline methodologies for the isolation, structural elucidation, and quantification of this compound using mass spectrometry techniques.
Introduction to this compound
This compound is a member of a novel class of lipopeptide antibiotics produced by Actinoplanes friuliensis.[1][2][3] Like its congeners (Friulimicin A, B, and D), it consists of a cyclic decapeptide core linked to a branched-chain fatty acid via an exocyclic asparagine residue.[4][5][6] These antibiotics exhibit significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting peptidoglycan synthesis.[1][4][5] Mass spectrometry is an indispensable tool for the detailed structural characterization and quantitative analysis of this compound.
Experimental Protocols
Isolation and Purification of this compound
A multi-step approach is typically employed for the isolation and purification of Friulimicins from fermentation broths of Actinoplanes friuliensis.
Protocol 1: Extraction and Chromatographic Separation
-
Fermentation Broth Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The Friulimicins are present in the supernatant.
-
Initial Extraction: Adjust the pH of the supernatant to acidic conditions (e.g., pH 3.0) with an appropriate acid (e.g., HCl). Apply the supernatant to a hydrophobic resin column (e.g., Amberlite XAD). Wash the column with water to remove unbound impurities. Elute the lipopeptides with a methanol-water gradient.
-
Ion-Exchange Chromatography: Due to their basic nature, Friulimicins can be effectively separated from more acidic lipopeptides using cation-exchange chromatography.[1][2][3]
-
Equilibrate a cation-exchange column (e.g., Dowex 50) with a suitable buffer.
-
Load the partially purified lipopeptide fraction.
-
Elute with a salt gradient (e.g., NaCl) or a pH gradient.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final purification step to isolate this compound.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 30-70% B over 40 minutes).
-
Detection: UV detection at approximately 214 nm.
-
Collect fractions corresponding to the peak of this compound and confirm purity by mass spectrometry.
-
Structural Characterization by Mass Spectrometry
Protocol 2: Molecular Weight Determination and Purity Analysis by MALDI-TOF MS
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique for determining the molecular weight of this compound and assessing the purity of the isolated sample.[7][8]
-
Sample Preparation:
-
Dissolve the purified this compound in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in the same solvent.
-
-
Target Plate Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion reflectron mode.
-
The instrument should be calibrated with a standard peptide mixture of known molecular weights.
-
The expected [M+H]⁺ ion for this compound should be observed.
-
Protocol 3: Structural Elucidation by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is employed to sequence the peptide core and characterize the fatty acid side chain of this compound. This can be performed using Electrospray Ionization (ESI) or MALDI-based instruments.
-
Sample Infusion/Injection:
-
For ESI-MS/MS, dissolve the purified this compound in a solvent compatible with electrospray (e.g., 50% acetonitrile/0.1% formic acid) and infuse it directly into the mass spectrometer or inject it via an LC system.
-
-
Parent Ion Selection:
-
In the first stage of the mass spectrometer (MS1), select the protonated molecular ion ([M+H]⁺) of this compound.
-
-
Collision-Induced Dissociation (CID):
-
The selected parent ion is subjected to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. This induces fragmentation along the peptide backbone and at the ester linkage of the fatty acid.
-
-
Fragment Ion Analysis:
-
The resulting fragment ions are analyzed in the second stage of the mass spectrometer (MS2).
-
The fragmentation pattern will reveal the amino acid sequence (b- and y-type ions) and the structure of the lipid moiety.
-
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of antibiotics like this compound in biological matrices.[9][10]
Protocol 4: Quantification in Biological Matrices (e.g., Plasma)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a related lipopeptide not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A C18 reversed-phase column suitable for small molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient to elute this compound and the internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Optimize at least two MRM transitions for this compound (one for quantification, one for confirmation) and the internal standard. This involves selecting the precursor ion ([M+H]⁺) and the most abundant and stable product ions.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into the same biological matrix.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound Characterization
| Parameter | MALDI-TOF MS | ESI-MS/MS | LC-MS/MS (MRM) |
| Ionization Mode | Positive | Positive | Positive |
| Mass Analyzer | Time-of-Flight | Quadrupole-Time-of-Flight, Ion Trap, or Orbitrap | Triple Quadrupole |
| Matrix (for MALDI) | α-cyano-4-hydroxycinnamic acid | N/A | N/A |
| Precursor Ion | N/A | [M+H]⁺ | [M+H]⁺ |
| Collision Gas | N/A | Argon or Nitrogen | Argon or Nitrogen |
| Key Application | Molecular Weight, Purity | Structural Elucidation, Sequencing | Quantification |
Table 2: Example MRM Transitions for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Note: The exact m/z values and collision energies need to be empirically determined for this compound and the chosen internal standard.
Visualizations
Caption: Workflow for the isolation, characterization, and quantification of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Profile and Antimicrobial Activity of Bacillus Lipopeptide Extracts of Five Potential Biocontrol Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry methods for quantification of total and free antibiotic concentrations in serum and exudate from patients with post-sternotomy deep sternal wound infection receiving negative pressure wound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuclear magnetic resonance (NMR) spectroscopy for Friulimicin C structure elucidation
Application Note
Abstract
Friulimicin C, a member of the potent lipopeptide class of antibiotics, presents a complex structural scaffold that is pivotal to its antimicrobial activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous determination of its three-dimensional structure. This document provides a comprehensive overview of the application of advanced NMR techniques for the complete structural elucidation of this compound, intended for researchers in natural product chemistry, drug discovery, and analytical sciences.
Introduction
The friulimicins are a group of cyclic lipopeptide antibiotics produced by Actinoplanes friuliensis. They exhibit significant activity against a range of Gram-positive bacteria by inhibiting the biosynthesis of the bacterial cell wall. The friulimicin family, including this compound, consists of a decapeptide macrocycle with an exocyclic asparagine residue linked to a branched-chain fatty acid. The subtle variations in this lipid tail differentiate the various friulimicin congeners. A precise understanding of the stereochemistry and conformational dynamics of this compound is essential for elucidating its mechanism of action and for guiding synthetic efforts toward analogue development with improved therapeutic profiles.
Structural Elucidation Strategy
The structural elucidation of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Due to the structural conservation of the peptide core among the friulimicins, the well-characterized NMR data of the principal constituent, Friulimicin B, serves as a foundational reference for the assignment of the macrocyclic structure of this compound. The primary focus of the NMR analysis for this compound is the precise characterization of its unique fatty acid side chain and its attachment point to the peptide backbone.
A typical workflow for the NMR-based structural elucidation of this compound is as follows:
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Friulimicins exert their bactericidal effect by targeting a critical step in the biosynthesis of the bacterial cell wall. Specifically, they form a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), the lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane.[1] This interaction sequesters bactoprenol phosphate, thereby halting the cell wall synthesis cascade and leading to cell death.[1]
Caption: Mechanism of action of this compound, inhibiting peptidoglycan synthesis.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is isolated from the fermentation broth of Actinoplanes friuliensis by a series of chromatographic steps, including ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC). The purity of the final compound should be assessed by analytical RP-HPLC and mass spectrometry.
-
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Commonly used solvents for lipopeptides include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of deuterated methanol (B129727) (CD₃OD) and chloroform (B151607) (CDCl₃).
-
The choice of solvent is critical to ensure the solubility of the lipopeptide and to minimize signal overlap with the solvent peak.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Purpose: To obtain a general overview of the proton signals and to assess sample purity.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Temperature: 298 K
-
-
-
1D ¹³C NMR:
-
Purpose: To identify the number of unique carbon environments.
-
Typical Parameters:
-
Pulse Program: zgpg30
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those separated by two to three bonds. This is crucial for tracing out the amino acid spin systems.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Data Points: 2048 x 512
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 8-16
-
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To correlate all protons within a spin system, which is invaluable for identifying the complete set of protons belonging to each amino acid residue.
-
Typical Parameters:
-
Pulse Program: mlevphpp
-
Mixing Time: 80-120 ms
-
Data Points: 2048 x 512
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 16-32
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This provides the carbon chemical shifts for all protonated carbons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Data Points: 2048 x 256
-
Spectral Width: 12 ppm (¹H) x 180 ppm (¹³C)
-
Number of Scans: 16-64
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is essential for sequencing the amino acids (by observing correlations across the peptide bond) and for connecting the fatty acid chain to the peptide core.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Data Points: 2048 x 512
-
Spectral Width: 12 ppm (¹H) x 220 ppm (¹³C)
-
Number of Scans: 32-128
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the three-dimensional structure and stereochemistry.
-
Typical Parameters:
-
Pulse Program: noesygpphpp
-
Mixing Time: 200-400 ms
-
Data Points: 2048 x 512
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 32-64
-
-
Data Presentation: NMR Data of the Friulimicin Peptide Core
The following table summarizes the ¹H and ¹³C chemical shifts for the conserved peptide macrocycle of the friulimicins, based on the published data for Friulimicin B. These values serve as a reference for the assignment of this compound.
| Amino Acid Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Asn | 1 | α-H: 4.5-4.7, β-H: 2.6-2.8 | Cα: 50-52, Cβ: 36-38, C=O: 172-174 |
| Dab | 2 | α-H: 4.2-4.4, β-H: 3.0-3.2 | Cα: 52-54, Cβ: 40-42, C=O: 171-173 |
| Pro | 3 | α-H: 4.3-4.5, β-H: 1.9-2.1, γ-H: 1.8-2.0, δ-H: 3.5-3.7 | Cα: 60-62, Cβ: 29-31, Cγ: 24-26, Cδ: 47-49, C=O: 173-175 |
| Pip | 4 | α-H: 4.8-5.0, β,γ,δ-H: 1.5-1.9, ε-H: 3.0-3.2 | Cα: 58-60, Cβ/γ/δ: 25-30, Cε: 45-47, C=O: 172-174 |
| Me-Asp | 5 | α-H: 4.6-4.8, β-H: 2.7-2.9, CH₃: 1.2-1.4 | Cα: 51-53, Cβ: 40-42, CH₃: 15-17, C=O: 174-176 |
| Asp | 6 | α-H: 4.7-4.9, β-H: 2.8-3.0 | Cα: 51-53, Cβ: 38-40, C=O: 173-175 |
| Gly | 7 | α-H: 3.8-4.0 | Cα: 42-44, C=O: 170-172 |
| Asp | 8 | α-H: 4.5-4.7, β-H: 2.7-2.9 | Cα: 52-54, Cβ: 39-41, C=O: 174-176 |
| Dab | 9 | α-H: 4.1-4.3, β-H: 2.9-3.1 | Cα: 53-55, Cβ: 41-43, C=O: 171-173 |
| Val | 10 | α-H: 4.0-4.2, β-H: 2.1-2.3, γ-CH₃: 0.9-1.1 | Cα: 60-62, Cβ: 30-32, Cγ: 18-20, C=O: 172-174 |
| Dab | 11 | α-H: 4.4-4.6, β-H: 3.1-3.3 | Cα: 51-53, Cβ: 39-41, C=O: 171-173 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data for the specific fatty acid side chain of this compound needs to be determined from its own set of NMR spectra.
Conclusion
The structural elucidation of this compound is a challenging but achievable task through the systematic application of modern NMR spectroscopic techniques. A combination of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon resonances, the determination of the amino acid sequence, and the characterization of the fatty acid side chain. The resulting three-dimensional structure provides invaluable insights into the structure-activity relationship of this important class of antibiotics and paves the way for the rational design of new therapeutic agents.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Friulimicin C against Gram-positive bacteria using the broth microdilution method. This document outlines the mechanism of action, experimental procedures, data interpretation, and includes representative data.
Friulimicin is a lipopeptide antibiotic that demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The antimicrobial activity of friulimicin is dependent on the presence of calcium ions.[1][2]
Mechanism of Action
Friulimicin inhibits bacterial cell wall biosynthesis.[1][2][3] It forms a calcium-dependent complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cytoplasmic membrane.[1][2][3][4] By sequestering C55-P, friulimicin effectively halts the cell wall synthesis process, leading to bacterial cell death.[1][2][3][4] This mechanism is distinct from many other antibiotics, making it a valuable candidate for combating resistant infections.[1][3]
Experimental Protocols
The following protocol is based on the widely accepted broth microdilution method, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Materials
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with Calcium Chloride (CaCl2) to a final concentration of 50 µg/mL[1]
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
Methods
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in broth).
-
The concentration of the stock solution should be at least 10 times the highest concentration to be tested to minimize the effect of the solvent.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.
-
Dilute the standardized inoculum in the supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Procedure:
-
Dispense 100 µL of sterile supplemented CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).
-
Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
4. Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Data Presentation
The following table summarizes typical MIC values for Friulimicin B against common Gram-positive bacteria. These values can serve as a reference for expected ranges when testing this compound.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus simulans 22 | 0.078[1] |
| Bacillus subtilis 168 | 0.078[1] |
Visualizations
Experimental Workflow
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Time-Kill Kinetics Assay for Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of Friulimicin C against Gram-positive bacteria.
Introduction
This compound is a member of the lipopeptide class of antibiotics, which are known for their potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains.[1][2][3][4] The primary mechanism of action for friulimicins involves the inhibition of cell wall biosynthesis.[1][2][3] Specifically, Friulimicin B has been shown to form a calcium-dependent complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1][2][3][5] This sequestration of C55-P disrupts the cell wall synthesis pathway, leading to bacterial cell death. It is presumed that this compound shares this mechanism of action.
The time-kill kinetics assay is a dynamic method used to assess the in vitro activity of an antimicrobial agent over time.[6][7][8] This assay provides valuable information on the concentration-dependent and time-dependent killing characteristics of an antibiotic, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[7][9] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[7]
Principle of the Time-Kill Kinetics Assay
A standardized suspension of a test bacterium is exposed to various concentrations of this compound, typically based on its Minimum Inhibitory Concentration (MIC). At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from the test suspensions, serially diluted, and plated on appropriate agar (B569324) medium to determine the number of viable bacteria (CFU/mL). The change in bacterial count over time is then plotted to generate time-kill curves, which visually represent the antimicrobial activity.
Data Presentation
The quantitative data from a time-kill kinetics assay for this compound should be summarized in a clear and structured table for easy comparison of its activity at different concentrations and time points against various bacterial strains.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Mean Log10 CFU/mL (± Standard Deviation) |
| Growth Control (No Drug) | |
| 0 | 5.7 ± 0.1 |
| 2 | 6.8 ± 0.2 |
| 4 | 7.9 ± 0.1 |
| 6 | 8.5 ± 0.2 |
| 8 | 8.8 ± 0.1 |
| 24 | 9.2 ± 0.2 |
Note: This table presents hypothetical data for illustrative purposes. The MIC of this compound against the test organism must be determined prior to conducting the time-kill assay.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the test organism.
Materials:
-
This compound
-
Test organism (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 50 µg/mL Ca2+[10]
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator (37°C)
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB (supplemented with Ca2+) in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted this compound. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[10]
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.[10]
Time-Kill Kinetics Assay
Objective: To evaluate the rate and extent of bactericidal activity of this compound.
Materials:
-
This compound
-
Test organism
-
CAMHB supplemented with 50 µg/mL Ca2+
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in CAMHB (supplemented with Ca2+) and incubate at 37°C with shaking until it reaches the early to mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).
-
Standardization: Dilute the logarithmic phase culture in fresh, pre-warmed CAMHB (supplemented with Ca2+) to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL. Verify the initial bacterial count by plating serial dilutions on TSA plates. This is the T=0 time point.
-
Test Setup: Prepare culture tubes or flasks containing CAMHB (supplemented with Ca2+) with this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each tube/flask with the standardized bacterial suspension.
-
Incubation: Incubate all tubes/flasks at 37°C with constant agitation (e.g., 150 rpm).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each test and control tube.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Calculate the mean Log10 CFU/mL for each time point and concentration. Plot the Log10 CFU/mL versus time to generate the time-kill curves.
Mandatory Visualizations
Caption: Workflow for the Time-Kill Kinetics Assay.
Caption: Mechanism of Action of this compound.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. emerypharma.com [emerypharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. periodicos.uem.br [periodicos.uem.br]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Bacterial Cell Wall Synthesis Inhibition Assay Using Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin is a lipopeptide antibiotic produced by Actinoplanes friuliensis that demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Structurally, it consists of a cyclic decapeptide core linked to a branched-chain fatty acid[1][3]. The antimicrobial activity of Friulimicin is dependent on the presence of Ca²⁺ ions[3]. Unlike other lipopeptide antibiotics such as daptomycin, which primarily acts by disrupting the cell membrane, Friulimicin inhibits bacterial cell wall synthesis[3]. Its specific target is bactoprenol (B83863) phosphate (B84403) (C₅₅-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane[3]. By forming a complex with C₅₅-P, Friulimicin effectively halts the cell wall synthesis cascade, leading to bacterial cell death[4][3].
These application notes provide a detailed overview of the mechanism of action of Friulimicin C and present protocols for assays to investigate its inhibitory effect on bacterial cell wall synthesis.
Mechanism of Action
This compound exerts its bactericidal effect by interrupting the peptidoglycan synthesis cycle. This process can be visualized as a series of steps that are inhibited by the antibiotic.
Quantitative Data
The inhibitory activity of Friulimicin can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus simulans 22 | 0.078[1] |
| Bacillus subtilis 168 | 0.078[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Highly active[2] |
| Enterococci | Highly active[1] |
| Obligate anaerobes | Highly active[1] |
Note: MIC values are determined in the presence of 50 µg/mL Ca²⁺.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
CaCl₂ solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture bacteria in CAMHB to the exponential growth phase. Dilute the culture to achieve a final inoculum of approximately 10⁵ CFU/mL in the assay wells[1].
-
This compound Dilution: Prepare a stock solution of this compound. Perform serial twofold dilutions of this compound in CAMHB supplemented with Ca²⁺ (final concentration of 50 µg/mL) in a 96-well plate[1].
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours[1].
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria[1].
In Vitro Lipid II Synthesis Inhibition Assay
This assay directly measures the effect of this compound on the synthesis of Lipid II using bacterial membrane preparations.
Materials:
-
Membrane preparation from a suitable bacterium (e.g., Micrococcus luteus)[1]
-
UDP-MurNAc-pentapeptide
-
Bactoprenol phosphate (C₅₅-P)
-
Radiolabeled UDP-GlcNAc (e.g., [¹⁴C]UDP-GlcNAc)[1]
-
This compound
-
Reaction buffer (e.g., 200 mM Tris-HCl, 5.7 mM MgCl₂, pH 7.5, 0.8% Triton X-100)[1]
-
n-butanol-pyridine acetate (B1210297) (1:1, vol/vol), pH 4.2[1]
-
TLC plates
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the bacterial membrane preparation, UDP-MurNAc-pentapeptide, C₅₅-P, and [¹⁴C]UDP-GlcNAc in the reaction buffer[1].
-
Addition of Inhibitor: Add this compound at various concentrations to the reaction mixtures. A control without this compound should be included.
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 30 minutes)[1].
-
Lipid Extraction: Stop the reaction and extract the lipid intermediates by adding n-butanol-pyridine acetate[1]. Vortex and centrifuge to separate the phases.
-
TLC Analysis: Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Detection and Quantification: Dry the TLC plate and visualize the radiolabeled Lipid II using a phosphorimager or autoradiography. The intensity of the Lipid II spot will decrease with increasing concentrations of this compound.
Antagonism Assay
This assay confirms the specific interaction of this compound with its target molecule, C₅₅-P.
Materials:
-
This compound
-
Bacterial strain (e.g., S. simulans 22)[1]
-
CAMHB supplemented with Ca²⁺
-
Putative antagonist (e.g., C₅₅-P)
-
Sterile 96-well microtiter plates
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed, inhibitory concentration of this compound (e.g., 8x MIC) to each well containing CAMHB with Ca²⁺[1].
-
Addition of Antagonist: Add serial dilutions of the potential antagonist (e.g., C₅₅-P) to the wells[1]. A control without the antagonist should be included.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Analysis: Observe the wells for bacterial growth. If the added antagonist molecule sequesters this compound, bacterial growth will be restored.
Conclusion
This compound represents a promising class of antibiotics with a specific mechanism of action against Gram-positive bacteria. The protocols described in these application notes provide robust methods for researchers to study the inhibitory effects of this compound on bacterial cell wall synthesis and to quantify its antibacterial potency. These assays are valuable tools in the fields of antibiotic discovery, mechanism of action studies, and the development of new therapeutic agents to combat bacterial infections.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin C is a member of the Friulimicin family of lipopeptide antibiotics produced by Actinoplanes friuliensis. These antibiotics have demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of Friulimicins, which involves the calcium-dependent binding to the bacterial lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P), disrupts the cell wall synthesis pathway at a novel target site.[1][2][3][4][5][6] This distinct mechanism makes this compound a promising candidate for further preclinical development.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of bacterial infection. The described models are essential for determining the potential of this compound as a therapeutic agent.
Mechanism of Action
This compound exerts its bactericidal effect by targeting a critical step in the synthesis of the bacterial cell wall. In a calcium-dependent manner, it forms a complex with bactoprenol phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1][2][3][5][6][7] By sequestering C55-P, this compound effectively halts the cell wall biosynthesis, leading to bacterial cell death.[1][2][3][5][6][7] This targeted disruption of a vital bacterial process underscores its potential for potent antimicrobial activity.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. noblelifesci.com [noblelifesci.com]
- 3. criver.com [criver.com]
- 4. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Radiolabeling Friulimicin C for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin C belongs to a class of calcium-dependent lipopeptide antibiotics that exhibit potent activity against Gram-positive bacteria.[1][2] These antibiotics, including the closely related Friulimicin B, function by targeting and sequestering undecaprenyl phosphate (B84403) (C55-P), a crucial lipid carrier in bacterial cell wall biosynthesis.[1][2][3] This interaction ultimately disrupts the peptidoglycan synthesis pathway, leading to bacterial cell death.[1][3] Understanding the binding kinetics and affinity of this compound to its target is paramount for further drug development and optimization. Radiolabeling of this compound is an essential technique for enabling sensitive and quantitative in vitro and in vivo binding studies.[4]
This document provides detailed application notes and protocols for the radiolabeling of this compound with Iodine-125 (B85253) ([¹²⁵I]) and Tritium (B154650) ([³H]), two commonly used isotopes in binding assays.[5][6] Given that the precise structure of this compound is not publicly available, the protocols are based on the known structure of Friulimicin B, a cyclic decapeptide with an exocyclic asparagine linked to a C14 fatty acid.[1][7][8] A key structural consideration is the absence of tyrosine or histidine residues in Friulimicin B, which necessitates specific labeling strategies.[5][9]
Radiolabeling Strategies for this compound
Two primary strategies are presented for the radiolabeling of this compound:
-
Indirect [¹²⁵I]-Iodination using a Prosthetic Group: This method is ideal for peptides lacking native tyrosine or histidine residues.[9] The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is first radioiodinated and then conjugated to primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on the peptide.[10][11][12]
-
[³H]-Tritiation of the Lipid Moiety: This approach focuses on incorporating tritium into the fatty acid tail of this compound. This can be achieved by biosynthetic labeling, where a tritiated fatty acid precursor is incorporated during fermentation, or by catalytic reduction of an unsaturated precursor of the lipopeptide with tritium gas.[4][13]
The choice of radionuclide will depend on the specific experimental requirements. [¹²⁵I] offers high specific activity and ease of detection for in vitro binding assays, while [³H] provides a more structurally conservative label, minimizing potential alterations to the molecule's biological activity, and is well-suited for receptor binding studies.[5][6]
Data Presentation
The following tables summarize representative quantitative data that should be obtained during and after the radiolabeling process. The values presented are illustrative and based on typical results for radiolabeled lipopeptides.
Table 1: Representative Data for [¹²⁵I]-Bolton-Hunter-Friulimicin C
| Parameter | Expected Value | Method of Determination |
| Specific Activity | >10 Ci/mmol | Gamma Counting |
| Radiochemical Purity | >95% | Radio-HPLC |
| Molar Mass (Da) | ~1500-1600 | MALDI-TOF Mass Spectrometry |
| Binding Affinity (Kd) to C55-P | 1-10 µM | Saturation Binding Assay |
Table 2: Representative Data for [³H]-Friulimicin C
| Parameter | Expected Value | Method of Determination |
| Specific Activity | 15-100 Ci/mmol | Liquid Scintillation Counting |
| Radiochemical Purity | >95% | Radio-HPLC |
| Molar Mass (Da) | ~1300-1400 | MALDI-TOF Mass Spectrometry |
| Binding Affinity (Kd) to C55-P | 1-10 µM | Saturation Binding Assay |
Experimental Protocols
Protocol 1: Indirect Radiolabeling of this compound with [¹²⁵I] using Bolton-Hunter Reagent
This protocol describes the conjugation of pre-iodinated Bolton-Hunter reagent to primary amines on this compound.
Materials:
-
This compound
-
[¹²⁵I]Bolton-Hunter Reagent (N-succinimidyl-3-(4-iodophenyl)propionate)
-
0.1 M Sodium Borate buffer, pH 8.5
-
0.2 M Glycine in 0.1 M Borate buffer, pH 8.5
-
Sephadex G-25 column
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a radiation detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gamma counter
Procedure:
-
Preparation: Dissolve 1 mg of this compound in 100 µL of 0.1 M Borate buffer, pH 8.5.
-
Reaction: To the this compound solution, add 1 mCi of [¹²⁵I]Bolton-Hunter reagent (in an appropriate solvent, as supplied). Incubate the reaction mixture for 30 minutes at 4°C with gentle agitation.
-
Quenching: Add 100 µL of 0.2 M Glycine solution to quench the reaction by scavenging any unreacted Bolton-Hunter reagent. Incubate for 10 minutes at 4°C.
-
Purification (Size Exclusion): Purify the reaction mixture using a Sephadex G-25 column pre-equilibrated with 0.1 M ammonium (B1175870) bicarbonate buffer to separate the labeled lipopeptide from unreacted [¹²⁵I]Bolton-Hunter reagent and other small molecules. Collect fractions and monitor the radioactivity using a gamma counter.
-
Purification (RP-HPLC): Pool the radioactive fractions containing the labeled this compound and further purify by RP-HPLC. Use a C18 column with a gradient of Mobile Phase A and B to separate the labeled product from unlabeled this compound and any side products. A typical gradient could be 20-80% B over 30 minutes. Monitor the elution profile with both a UV detector (at 220 nm) and a radiation detector.
-
Characterization:
-
Specific Activity: Determine the concentration of the purified [¹²⁵I]-BH-Friulimicin C by a suitable method (e.g., UV absorbance if an extinction coefficient is known or by a colorimetric peptide assay) and measure the radioactivity of a known amount using a calibrated gamma counter.
-
Radiochemical Purity: Analyze an aliquot of the final product by radio-HPLC to determine its purity.
-
Mass Spectrometry: Confirm the identity and successful conjugation by MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of this compound with [³H] by Catalytic Tritiation
This protocol is a general guideline for labeling an unsaturated precursor of this compound with tritium gas. This method requires specialized equipment for handling tritium gas.
Materials:
-
Unsaturated this compound precursor (e.g., containing a dehydro amino acid or an unsaturated fatty acid)
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) catalyst
-
A suitable solvent (e.g., Dimethylformamide, DMF)
-
RP-HPLC system with a C18 column and a radioactivity flow detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Liquid scintillation counter
Procedure:
-
Preparation: In a reaction vessel suitable for catalytic hydrogenation, dissolve the unsaturated this compound precursor and a catalytic amount of Pd/C in the chosen solvent.
-
Tritiation: Introduce tritium gas into the reaction vessel and allow the reaction to proceed with stirring at room temperature for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by the uptake of tritium gas.
-
Work-up: After the reaction is complete, carefully remove the excess tritium gas and the catalyst by filtration.
-
Purification: Purify the crude product by RP-HPLC using a C18 column and a gradient of Mobile Phase A and B. Collect fractions and monitor the radioactivity of each fraction using a liquid scintillation counter.
-
Characterization:
-
Specific Activity: Determine the concentration of the purified [³H]-Friulimicin C and measure its radioactivity using a liquid scintillation counter.
-
Radiochemical Purity: Assess the purity of the final product by radio-HPLC.
-
Mass Spectrometry: Confirm the identity and the incorporation of tritium by mass spectrometry (note the mass increase corresponding to the number of tritium atoms added).
-
Visualizations
Caption: Workflow for [¹²⁵I]-Bolton-Hunter labeling of this compound.
Caption: Mechanism of action of this compound for binding studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Importance of 3-hydroxy fatty acid composition of lipopeptides for biosurfactant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Selective labeling of alpha- or epsilon-amino groups in peptides by the Bolton-Hunter reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Friulimicin C Resistance in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for inducing and characterizing resistance to Friulimicin C, a lipopeptide antibiotic that inhibits bacterial cell wall biosynthesis. The protocols are designed for use in a research setting to understand the mechanisms of resistance and to evaluate the potential for resistance development to this class of antibiotics.
Introduction
This compound is a member of the lipopeptide class of antibiotics that exerts its bactericidal activity by forming a complex with bactoprenol (B83863) phosphate (B84403) (C55-P). This interaction sequesters C55-P, a critical lipid carrier required for the translocation of peptidoglycan precursors across the cytoplasmic membrane, thereby inhibiting cell wall synthesis.[1] Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for the development of new antimicrobial strategies and for predicting the long-term efficacy of this antibiotic class.
This document outlines two primary experimental approaches for inducing this compound resistance in bacteria, with a focus on Staphylococcus aureus, a common Gram-positive pathogen:
-
Serial Passage (Experimental Evolution): A method for selecting for spontaneous resistance mutations by repeatedly exposing a bacterial population to sub-inhibitory concentrations of the antibiotic.
-
Mutagenesis: The use of chemical or physical mutagens, or transposon-based methods, to generate a library of mutants that can be screened for resistance.
Data Presentation: Quantitative Analysis of Resistance
The development of resistance is quantified by the change in the Minimum Inhibitory Concentration (MIC) of this compound. The following table provides a template for summarizing quantitative data from a serial passage experiment.
| Passage Number | This compound Concentration (µg/mL) | Resulting MIC (µg/mL) | Fold Change in MIC |
| 0 (Parental) | 0 | 0.5 | 1 |
| 5 | 0.25 | 2 | 4 |
| 10 | 1 | 8 | 16 |
| 15 | 4 | 32 | 64 |
| 20 | 16 | 64 | 128 |
Note: The data presented in this table is illustrative and will vary depending on the bacterial species, strain, and experimental conditions.
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Serial Passage
This protocol is adapted from methodologies used to induce resistance to other lipopeptide antibiotics in S. aureus.[2][3]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C with shaking)
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the parental S. aureus strain using the broth microdilution method as detailed in Protocol 3.
-
-
Serial Passage:
-
Inoculate a single colony of the parental S. aureus strain into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Prepare a 96-well plate with two-fold serial dilutions of this compound in MHB, starting from a concentration several dilutions below the initial MIC.
-
Inoculate each well with the overnight culture diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC).
-
Use the culture from this well to inoculate a fresh 96-well plate with serial dilutions of this compound. The starting concentration for this new plate should be centered around the concentration from which the inoculum was taken.
-
Repeat this process for a desired number of passages (e.g., 20-30 passages).[2]
-
-
Monitoring Resistance Development:
-
At regular intervals (e.g., every 5 passages), determine the MIC of the passaged population using Protocol 3.
-
Calculate the fold change in MIC compared to the parental strain.
-
-
Isolation and Characterization of Resistant Mutants:
-
After the final passage, streak the culture from the well with the highest this compound concentration onto an agar (B569324) plate containing this compound at that concentration to isolate single colonies.
-
Confirm the MIC of individual resistant isolates.
-
Perform genomic and/or proteomic analysis to identify the mutations or changes in gene expression responsible for resistance.
-
Protocol 2: Induction of this compound Resistance by Mutagenesis
This protocol provides a general framework for using mutagenesis to generate resistant mutants. Specific protocols for transposon or chemical mutagenesis should be consulted for detailed procedures.[4][5]
Materials:
-
Staphylococcus aureus strain
-
Mutagenesis system (e.g., transposon delivery vector, chemical mutagen like ethyl methanesulfonate (B1217627) [EMS])
-
Appropriate growth media and selection agents
-
This compound
-
Agar plates
Procedure:
-
Mutagenesis:
-
Selection of Resistant Mutants:
-
Plate the mutagenized bacterial population onto agar plates containing a selective concentration of this compound. The selective concentration should be determined empirically but is typically 2-4 times the MIC of the parental strain.
-
Incubate the plates at 37°C until colonies appear.
-
-
Confirmation and Characterization:
-
Isolate individual colonies from the selective plates.
-
Confirm the increased MIC of the isolates to this compound using Protocol 3.
-
Identify the genetic basis of resistance by sequencing the transposon insertion site or by whole-genome sequencing for chemically induced mutants.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method.[3]
Materials:
-
Staphylococcus aureus strain
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a concentration of approximately 1 x 10^6 CFU/mL.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final inoculum of 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and procedures described in these application notes.
Caption: Mechanism of action of this compound.
References
- 1. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Staphylococcus aureus is able to generate resistance to novel lipoglycopeptide antibiotic gausemycin A [frontiersin.org]
- 4. Frontiers | Transposon Mutagenesis Identifies Novel Genes Associated with Staphylococcus aureus Persister Formation [frontiersin.org]
- 5. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From cloning to mutant in 5 days: rapid allelic exchange in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Friulimicin C as a Probe for Studying Cell Wall Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Friulimicin C is a member of the friulimicin family of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2][3][4] These antibiotics exhibit potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally, friulimicins consist of a cyclic decapeptide core linked to a branched-chain fatty acid tail via an exocyclic amino acid.[1][2] The activity of friulimicin is dependent on the presence of calcium ions (Ca²⁺).[1][5] This document provides detailed protocols for using this compound as a specific probe to investigate bacterial cell wall biosynthesis.
Mechanism of Action
This compound exerts its antibacterial effect through a unique mechanism that involves the specific targeting of the lipid carrier bactoprenol (B83863) phosphate (B84403) (C₅₅-P or undecaprenyl phosphate).[1][5] In a Ca²⁺-dependent manner, this compound forms a complex with C₅₅-P, sequestering it and thereby interrupting the cell wall precursor cycle.[1][5][6] C₅₅-P is an essential lipid carrier responsible for transporting peptidoglycan precursors (Lipid I and Lipid II) across the cytoplasmic membrane.[1][7] By binding to C₅₅-P, this compound inhibits the MraY-catalyzed formation of Lipid I.[1][8] This blockade leads to the intracellular accumulation of the soluble cell wall precursor UDP-MurNAc-pentapeptide and ultimately inhibits the synthesis of a functional cell wall, a mechanism distinct from other antibiotics like bacitracin or vancomycin (B549263).[1][8] Since C₅₅-P is also involved in the biosynthesis of other cell envelope components like teichoic acids, this compound likely disrupts multiple essential pathways.[1][5][6]
Quantitative Data Summary
The following tables summarize quantitative data derived from studies on Friulimicin B, a closely related and well-studied member of the friulimicin family, which can be considered representative for this compound's mechanism.
Table 1: Inhibition of In Vitro Cell Wall Precursor Synthesis
| Molar Ratio (Friulimicin : C₅₅-P) | Inhibition of Lipid I Formation (%) | Inhibition of Lipid II Formation (%) |
|---|---|---|
| 1:1 | ~60% | Complete |
| 2:1 | Complete | Complete |
Data adapted from in vitro assays using membrane preparations of Micrococcus luteus.[1]
Table 2: Antagonization of Friulimicin Activity
| Antagonist (5-fold molar excess) | Effect on Friulimicin MIC |
|---|---|
| C₅₅-P (Bactoprenol Phosphate) | Antagonized |
| C₅₅-PP (Undecaprenyl Pyrophosphate) | No effect |
| Lipid I | No effect |
| Lipid II | No effect |
| UDP-GlcNAc | No effect |
| UDP-MurNAc-pentapeptide | No effect |
Assay performed using Staphylococcus simulans 22.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
CaCl₂ solution (e.g., 50 mg/mL)
-
Bacterial strain of interest (e.g., S. aureus, S. simulans, B. subtilis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Supplement the CAMHB with CaCl₂ to a final concentration of 50 µg/mL, as Friulimicin's activity is calcium-dependent.[1]
-
Prepare serial twofold dilutions of this compound in the calcium-supplemented CAMHB in the 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Target Confirmation via Antagonization Assay
This assay confirms that this compound's activity is specifically antagonized by its target, C₅₅-P.
Materials:
-
This compound
-
Potential antagonists: C₅₅-P, C₅₅-PP, Lipid I, Lipid II, UDP-GlcNAc, UDP-MurNAc-pentapeptide
-
Materials as listed in Protocol 1
Procedure:
-
Prepare a 96-well microtiter plate with calcium-supplemented CAMHB.
-
Add this compound to the wells at a fixed concentration (e.g., 8x MIC).[1]
-
Add the potential antagonists to respective wells at a concentration that is in fivefold molar excess to this compound.[1]
-
Perform serial twofold dilutions of the this compound and antagonist mixture.
-
Inoculate the wells with the bacterial suspension (5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 16-20 hours.
-
Expected Outcome: Bacterial growth should only be restored in the wells containing C₅₅-P, demonstrating that C₅₅-P specifically antagonizes the activity of this compound by binding to it.[1]
Protocol 3: In Vitro Inhibition of Lipid II Synthesis
This assay directly measures the inhibitory effect of this compound on the membrane-associated steps of cell wall synthesis.
Materials:
-
Membrane preparations from Micrococcus luteus (contains active MraY and MurG enzymes)[1]
-
C₅₅-P solution
-
UDP-MurNAc-pentapeptide
-
Radiolabeled [¹⁴C]UDP-GlcNAc
-
This compound
-
Reaction buffer
-
TLC plates (e.g., silica (B1680970) gel)
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing membrane preparation, C₅₅-P, UDP-MurNAc-pentapeptide, and reaction buffer.
-
Add varying concentrations of this compound to the reaction tubes (e.g., corresponding to 0.5:1, 1:1, and 2:1 molar ratios with C₅₅-P). Include a no-antibiotic control.
-
Start the reaction by adding [¹⁴C]UDP-GlcNAc.
-
Incubate at 30°C for an appropriate time (e.g., 30-60 minutes).
-
Stop the reaction and extract the lipids.
-
Spot the lipid extracts onto a TLC plate and develop the chromatogram to separate Lipid I and Lipid II.
-
Visualize the lipid spots (e.g., with iodine vapor) and excise them.[1]
-
Quantify the amount of radiolabeled Lipid II formed using a scintillation counter.
-
Expected Outcome: A dose-dependent decrease in the formation of [¹⁴C]Lipid II will be observed with increasing concentrations of this compound, with complete inhibition expected at equimolar or higher concentrations relative to C₅₅-P.[1]
Protocol 4: Analysis of Intracellular UDP-MurNAc-pentapeptide Accumulation
This protocol demonstrates that blocking the lipid cycle with this compound leads to the accumulation of soluble precursors in the cytoplasm.
Materials:
-
Bacterial culture (e.g., S. simulans 22)
-
This compound (e.g., at 10x MIC)
-
Vancomycin (as a positive control)
-
Boiling water bath
-
Centrifuge
-
HPLC system with a reverse-phase column
-
Mass spectrometer for peak identification
Procedure:
-
Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Treat the culture with this compound (e.g., 10x MIC) for 30 minutes. Use an untreated culture as a negative control and a vancomycin-treated culture as a positive control.[1]
-
Harvest the cells by centrifugation.
-
Extract the intracellular nucleotide pool by resuspending the cell pellet in boiling water and incubating for 10-15 minutes.
-
Centrifuge to remove cell debris and collect the supernatant containing the soluble precursors.
-
Analyze the supernatant by reverse-phase HPLC.
-
Identify the peak corresponding to UDP-MurNAc-pentapeptide, confirming its identity with mass spectrometry.
-
Expected Outcome: The chromatogram from the this compound-treated sample will show a significant accumulation of the UDP-MurNAc-pentapeptide peak compared to the untreated control, similar to the vancomycin control.[1] This confirms that the block in cell wall synthesis occurs at the membrane-associated steps.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripropeptin C Blocks the Lipid Cycle of Cell Wall Biosynthesis by Complex Formation with Undecaprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friulimicin C Production in Fermentation Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Friulimicin C in Actinoplanes friuliensis fermentation cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the fermentation conditions for Actinoplanes friuliensis to produce this compound?
A1: For initial experiments, a temperature range of 28-30°C is recommended. The initial pH of the culture medium should be adjusted to a neutral to slightly alkaline range, typically between 7.0 and 8.0. Agitation on a rotary shaker at 150-200 rpm is a common starting point for shake flask cultures to ensure adequate aeration. The fermentation duration can vary but typically ranges from 3 to 10 days.[1]
Q2: Which culture media are recommended for this compound production?
A2: Several standard media can be used for the fermentation of Actinoplanes species, including Tryptone Soya Broth (TSB), Starch Casein Nitrate Broth, and Potato Dextrose Broth (PDB).[1] The choice of medium can significantly impact both the growth of the microorganism and the yield of this compound. It is advisable to screen several media to find the most suitable one for your specific strain and conditions.
Q3: What are the key nutritional factors influencing this compound yield?
A3: The carbon and nitrogen sources in the fermentation medium are critical for optimizing this compound production. Different strains of Actinoplanes may have varying preferences. While some strains may show high productivity with glucose and starch as carbon sources, others might perform better with glycerol (B35011) or arabinose.[1] Similarly, the type and concentration of the nitrogen source can significantly affect the yield. It is also known that phosphate (B84403) levels can regulate the biosynthesis of antibiotics in actinomycetes, with production often occurring under phosphate-limiting conditions.[2]
Q4: How long does a typical this compound fermentation take?
A4: The production of this compound is a secondary metabolic process, meaning it typically begins after the initial phase of rapid cell growth (logarithmic phase). The fermentation process can last for several days, often between 6 to 8 days in batch cultures.[3] Monitoring the production over time is crucial to determine the optimal harvest time.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
Issue: Low or No this compound Yield
This is a frequent challenge that can be attributed to several factors, from the culture medium to the fermentation conditions.
-
Possible Cause 1: Suboptimal Culture Medium. The composition of the fermentation medium is a primary determinant of antibiotic yield.
-
Solution: Systematically optimize the medium components. Start by evaluating different carbon and nitrogen sources. It has been observed that some Actinomyces strains have distinct preferences for carbon sources.[1] For nitrogen sources, slowly utilized compounds are often preferable to avoid repression of antibiotic synthesis.[1] Also, consider the impact of phosphate concentration, as high levels can inhibit the production of secondary metabolites.[2]
-
-
Possible Cause 2: Inadequate Seed Culture. The quality and quantity of the inoculum are critical for a successful fermentation.
-
Solution: Ensure your seed culture is in the late logarithmic to early stationary phase of growth for optimal physiological activity. Standardize the inoculum size, as variations can lead to inconsistent results. A common starting point is a 10% (v/v) inoculum.[4]
-
-
Possible Cause 3: Incorrect Fermentation Parameters. Physical parameters such as temperature, pH, and aeration must be within the optimal range for your strain.
-
Solution: Perform optimization experiments for each parameter. Test a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C) and initial pH values (e.g., 6.5, 7.0, 7.5, 8.0). Aeration can be modulated by varying the agitation speed and the volume of medium in the flask.
-
Issue: Batch-to-Batch Variability
Inconsistent yields from one fermentation run to another can hinder research and development.
-
Possible Cause 1: Inconsistent Inoculum. Variations in the age, size, or physiological state of the seed culture are a major source of variability.
-
Solution: Implement a standardized protocol for seed culture preparation (see Protocol 1). Ensure the seed culture is harvested at the same growth phase for each fermentation. Using a consistent inoculum volume is also crucial.
-
-
Possible Cause 2: Variability in Raw Materials. Complex media components, such as yeast extract or peptone, can vary in composition between batches and suppliers.
-
Solution: If possible, use a chemically defined medium to reduce variability. If using complex media, try to source components from the same supplier and batch for a series of experiments.
-
-
Possible Cause 3: Fluctuations in Fermentation Conditions. Even minor deviations in temperature, pH, or agitation speed can impact the final yield.
-
Solution: Ensure that fermentation equipment is properly calibrated and maintained. Monitor key parameters throughout the fermentation to ensure they remain within the desired range.
-
Issue: Excessive Foaming
Lipopeptide antibiotics like this compound are surface-active, which can lead to excessive foam formation, especially in aerated bioreactors.
-
Possible Cause 1: High Protein Content in the Medium. Media rich in proteins can contribute to stable foam.
-
Solution: If possible, modify the medium to reduce the concentration of foam-stabilizing components.
-
-
Possible Cause 2: High Agitation and Aeration Rates. Vigorous mixing and sparging can exacerbate foaming.
-
Solution: Optimize the agitation and aeration rates to provide sufficient oxygen for growth and production without causing excessive foam. Sometimes, reducing these rates during the initial growth phase can be beneficial.[5]
-
-
Solution: Use of Antifoaming Agents. Chemical antifoams are commonly used to control foaming.
-
Implementation: Food-grade antifoams such as those based on silicone or polyether can be added to the fermentation broth.[6][7] It is important to test the chosen antifoam to ensure it does not inhibit the growth of Actinoplanes friuliensis or the production of this compound. Antifoams can be added at the beginning of the fermentation or intermittently as needed.[6]
-
Quantitative Data Summary
The following tables provide illustrative data on how media components and fermentation strategies can influence lipopeptide antibiotic production. Note that the optimal conditions for this compound may vary.
Table 1: Illustrative Effect of Different Carbon Sources on Lipopeptide Production by Bacillus velezensis KLP2016
| Carbon Source | Lipopeptide Yield (mg/L) |
| Sorbitol | 1900 |
| Sucrose | 1750 |
| Fructose | 1600 |
| Glucose | 1500 |
| Starch | 1300 |
| Maltose | 1200 |
Data adapted from a study on Bacillus velezensis KLP2016, a known producer of lipopeptide antibiotics.[4]
Table 2: Illustrative Effect of Different Nitrogen Sources on Lipopeptide Production by Bacillus velezensis KLP2016
| Nitrogen Source | Lipopeptide Yield (mg/L) |
| Beef Extract | 1852 |
| Peptone | 1700 |
| Yeast Extract | 1650 |
| Ammonium Nitrate | 1400 |
| Ammonium Chloride | 1300 |
Data adapted from a study on Bacillus velezensis KLP2016.[4]
Table 3: Comparison of Volumetric Productivity of Friulimicin in Different Fermentation Strategies
| Fermentation Strategy | Volumetric Productivity (mg/L*h) |
| Fed-Batch | 1-2 |
| Continuous Perfusion (Dilution rate 0.05 h⁻¹) | 3-5 |
| Continuous Perfusion (Dilution rate 0.1 h⁻¹) | Production Ceased |
Data from a study on the development of cultivation strategies for Friulimicin production.[8]
Experimental Protocols
Protocol 1: Seed Culture Preparation for Actinoplanes friuliensis
-
Prepare a suitable solid medium such as Starch Casein Agar (B569324) or ISP2 Agar.
-
Inoculate the plate with a spore suspension or mycelial fragments of the Actinoplanes friuliensis strain.
-
Incubate the plate at 28°C for 7-10 days, or until good sporulation is observed.
-
Aseptically add 10 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores and mycelia.
-
Use this suspension to inoculate the liquid seed culture medium (e.g., TSB).
-
Incubate the liquid seed culture at 28°C on a rotary shaker at 150-200 rpm for 48-72 hours, until it reaches the late logarithmic phase of growth.
Protocol 2: Biomass Determination (Dry Cell Weight)
-
Pre-dry empty microcentrifuge tubes at 90°C overnight and weigh them accurately.
-
Harvest a known volume (e.g., 2 mL) of the culture broth into the pre-weighed tubes.
-
Centrifuge the samples at a high speed (e.g., 20,000 x g) for 1 minute.
-
Carefully remove the supernatant by pipetting.
-
Wash the cell pellet with sterile distilled water and centrifuge again.
-
Carefully remove the supernatant.
-
Dry the tubes with the cell pellets at 90°C overnight, or until a constant weight is achieved.
-
Cool the tubes in a desiccator before weighing them again.
-
The dry cell weight is the final weight minus the initial weight of the empty tube.[9]
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
The supernatant can be directly analyzed or further purified/concentrated if necessary. For lipopeptides, dilution with an organic solvent like methanol (B129727) can improve recovery.[10]
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used for lipopeptide analysis (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically used.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile (B52724) or methanol with 0.1% TFA or formic acid.
-
-
Gradient: An example gradient could be starting with a lower concentration of solvent B and increasing it over the course of the run to elute the lipopeptides.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at 210 nm is suitable for the peptide bonds in this compound.[11]
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Integrate the peak area of this compound in the samples and calculate the concentration based on the standard curve.
-
Protocol 4: Analysis of Amino Acid Precursors in Fermentation Broth
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
The supernatant can be analyzed for extracellular amino acids.
-
-
Derivatization (Pre-column):
-
Many amino acids require derivatization for sensitive detection by HPLC with UV or fluorescence detectors. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC).
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of a buffer solution (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Detection: Fluorescence detection is commonly used for derivatized amino acids, offering high sensitivity.
-
-
Alternative Method (Post-column Derivatization):
-
Amino acids are separated on an ion-exchange column and then mixed with a derivatizing reagent (e.g., ninhydrin) before entering the detector.[7]
-
Protocol 5: Analysis of Fatty Acid Precursors
-
Extraction and Derivatization:
-
Fatty acids are typically extracted from the fermentation broth or cell biomass using an organic solvent.
-
They are then converted to their methyl esters (FAMEs) by methanolysis for analysis by Gas Chromatography (GC).
-
-
GC-MS Analysis:
-
Column: A capillary column suitable for FAME analysis (e.g., a wax or polar column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the different FAMEs.
-
Detection: Mass spectrometry (MS) is used to identify and quantify the individual fatty acids based on their mass spectra and retention times.
-
Visualizations
The following diagrams illustrate key concepts and workflows for improving this compound production.
Caption: A simplified diagram of the signaling and biosynthetic pathway leading to this compound production.
Caption: A workflow diagram for systematically troubleshooting low this compound yield.
Caption: A diagram showing the interrelationships between key factors in fermentation optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batch versus Continuous Culture | BioNinja [old-ib.bioninja.com.au]
- 4. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Dry cell weight by centrifugation [protocols.io]
- 10. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Friulimicin C solubility issues in aqueous solutions
Welcome to the technical support center for Friulimicin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your work with this potent lipopeptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
A1: Yes, this compound, like other members of the friulimicin family, is generally considered to be water-soluble.[1][2] It is an amphiphilic molecule with an overall negative charge, which contributes to its solubility in aqueous solutions.[1][3][4][5][6]
Q2: Why am I observing precipitation or cloudiness when dissolving this compound in my aqueous buffer?
A2: While intrinsically water-soluble, the solubility of this compound can be influenced by several factors, potentially leading to precipitation or aggregation. These factors include:
-
High Concentration: Exceeding the solubility limit of this compound in a specific buffer system can lead to precipitation.
-
Presence of Divalent Cations (e.g., Ca²⁺): Friulimicin's antimicrobial activity is dependent on calcium ions.[1][3][4][5][6] However, the presence of Ca²⁺ also enhances its amphiphilicity, which can promote self-aggregation and potentially lead to precipitation, especially at higher concentrations of either the peptide or the cation.[1][3][4][5][6]
-
pH of the Solution: The pH of the buffer can affect the charge state of the acidic and basic residues in the peptide, influencing its solubility.
-
Ionic Strength of the Buffer: High ionic strength can sometimes lead to "salting out" of peptides.
-
Buffer Composition: Certain buffer components may interact with this compound, reducing its solubility.
Q3: What is the role of calcium in this compound's function and how does it affect solubility?
A3: Calcium is essential for the antimicrobial activity of friulimicins.[1][3][4][5][6] It is believed to mediate the formation of a complex between friulimicin and its bacterial target, bactoprenol (B83863) phosphate (B84403) (C55-P).[1][5][6] This interaction is crucial for inhibiting bacterial cell wall synthesis.[1][5][6] From a solubility perspective, Ca²⁺ enhances the amphiphilic nature of the molecule, which can lead to the formation of micelles or larger aggregates.[1][3][4][5] While this aggregation may be part of its mechanism of action, it can also lead to insolubility if the critical aggregation concentration is surpassed.
Q4: How does this compound differ from Friulimicin B, and does this affect its solubility?
A4: Friulimicins A, B, C, and D are structural analogues that differ primarily in the composition of their lipid tail. This compound possesses an anteisotridecenoic acid side chain. While all friulimicins are reported to have good water solubility, subtle differences in the lipophilicity of the fatty acid tail could lead to minor variations in their aqueous solubility and aggregation properties. However, a significant difference in their fundamental solubility behavior is not expected under standard conditions.
Troubleshooting Guide
This guide provides solutions to common issues encountered when preparing and using this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely in water or buffer. | - High peptide concentration.- Inappropriate pH. | - Start with a smaller amount of powder or a larger volume of solvent.- Adjust the pH of the solution. Since friulimicins are acidic lipopeptides, dissolving in a slightly basic solution (pH 7.5-8.5) and then neutralizing may help.- Use a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to first dissolve the peptide, and then slowly add the aqueous buffer while vortexing. |
| The solution becomes cloudy or forms a precipitate after adding calcium. | - Calcium concentration is too high.- this compound concentration is too high.- Critical aggregation concentration has been exceeded. | - Reduce the concentration of CaCl₂ in your buffer.- Prepare a more dilute solution of this compound.- Add the calcium solution slowly to the peptide solution while vortexing to avoid localized high concentrations. |
| The this compound solution is clear initially but precipitates upon storage. | - Solution instability.- Microbial contamination. | - Prepare fresh solutions before each experiment.- If storage is necessary, filter-sterilize the solution and store at 4°C for short-term or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[7] |
| Inconsistent results in biological assays. | - Incomplete dissolution or aggregation of this compound. | - Visually inspect the solution for any particulates before use.- Briefly sonicate the solution to aid dissolution and break up small aggregates.[8] |
Data Presentation
Table 1: Physicochemical Properties of Friulimicins
| Property | Description | Reference |
| Type | Anionic cyclic lipopeptide antibiotic | [1][4] |
| General Solubility | Water-soluble, amphiphilic | [1][2][3] |
| Effect of Ca²⁺ | Enhances amphiphilicity, essential for activity | [1][3][6] |
| Structural Analogs | Friulimicins A, B, C, and D differ in their fatty acid side chains. | [9] |
Table 2: Factors Influencing this compound Solubility
| Factor | Effect on Solubility | Recommendations |
| Concentration | Higher concentrations can lead to aggregation and precipitation. | Work with the lowest effective concentration possible. |
| Calcium Ions (Ca²⁺) | Can decrease solubility by promoting aggregation. | Titrate calcium concentration to find the optimal balance for activity and solubility. |
| pH | Solubility is pH-dependent. As acidic peptides, solubility may decrease at acidic pH. | Prepare solutions in neutral to slightly alkaline buffers (pH 7-8). |
| Ionic Strength | High salt concentrations may decrease solubility. | Use buffers with physiological ionic strength. |
| Temperature | Increased temperature may transiently increase solubility. | Gentle warming (<40°C) can be attempted for initial dissolution.[10] |
| Organic Co-solvents | Small amounts of DMSO or ethanol can aid initial dissolution. | Use minimal amounts as they may interfere with biological assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution (Optional): If solubility issues are anticipated, add a small volume of a sterile, water-miscible organic solvent (e.g., DMSO, not exceeding 1-5% of the final volume) to the powder and vortex briefly to dissolve.
-
Aqueous Dilution: Slowly add the desired sterile aqueous buffer (e.g., Tris-HCl or HEPES at pH 7.4) to the dissolved peptide with continuous vortexing. Add the buffer dropwise to avoid shocking the peptide out of solution.
-
Final Concentration: Adjust the volume with the aqueous buffer to achieve the final desired stock concentration.
-
Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter. Aliquot into sterile, low-protein-binding tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Quantification of Soluble this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from methods used for other lipopeptide antibiotics and may require optimization for this compound.[11][12]
-
Sample Preparation: Centrifuge your this compound solution (e.g., at 14,000 x g for 10 minutes) to pellet any insoluble material. Carefully collect the supernatant for analysis.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of Solvent B (e.g., 5%) to a high percentage (e.g., 95%) over a suitable time frame (e.g., 20-30 minutes) to elute this compound.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm (for the peptide backbone).
-
Quantification: Create a standard curve using known concentrations of a this compound reference standard to determine the concentration of the soluble peptide in your sample.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: The role of calcium in this compound's mechanism of action.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Friulimicin C Stability for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Friulimicin C for long-term storage. The following information is based on general knowledge of lipopeptide antibiotic stability, as specific public data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a member of the friulimicin family of lipopeptide antibiotics.[1][2] Like other friulimicins, it inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] The stability of this compound is crucial for ensuring its potency and obtaining reliable, reproducible results in antimicrobial susceptibility testing and other research applications. Degradation can lead to a loss of biological activity.
Q2: What are the primary factors that can affect this compound stability?
Based on the general behavior of lipopeptides, the primary factors affecting this compound stability are likely to be:
-
Temperature: Higher temperatures typically accelerate chemical degradation.
-
pH: Extreme pH values can lead to hydrolysis of the peptide backbone or modifications of amino acid side chains.
-
Light: Exposure to UV or fluorescent light can cause photo-degradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation. For solid forms, it is crucial to keep the product dry.
-
Repeated Freeze-Thaw Cycles: These cycles can disrupt the physical structure of the molecule and lead to aggregation or loss of activity.
Q3: How should I store this compound for long-term use?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or colder, protected from light and moisture.
Q4: Can I store this compound in solution?
Storing lipopeptides in solution for extended periods is generally not recommended due to lower stability compared to the lyophilized form. If you must store it in solution, it is advisable to prepare aliquots of a high-concentration stock solution in a suitable buffer (ideally at a slightly acidic pH of 5-6), and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q5: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in color of the lyophilized powder or solution, or the presence of particulates in a reconstituted solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to follow proper storage and handling procedures and to perform periodic quality control checks.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antimicrobial Potency | Degradation due to improper storage (high temperature, exposure to light, moisture). | 1. Verify storage conditions. Ensure the product is stored at ≤ -20°C, protected from light and moisture. 2. Use a fresh vial of this compound to confirm if the issue is with the specific aliquot. 3. Perform a quality control check using a reference strain with a known MIC for this compound. |
| Repeated freeze-thaw cycles of stock solutions. | 1. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 2. If aliquoting is not possible, minimize the number of times the stock solution is thawed and frozen. | |
| Incorrect pH of the solvent or buffer. | 1. Ensure the solvent or buffer used for reconstitution and dilution is within the optimal pH range for lipopeptide stability (typically slightly acidic to neutral). | |
| Precipitate Formation in Solution | Poor solubility or aggregation. | 1. Ensure the recommended solvent is used for reconstitution. 2. Gently warm the solution to aid dissolution, but avoid excessive heat. 3. Sonication may help to dissolve the compound, but use it cautiously to avoid degradation. 4. Consider using a different buffer system or adding a small amount of a non-ionic surfactant. |
| Contamination. | 1. Use sterile techniques and solvents for all manipulations. 2. Filter-sterilize the solution if appropriate for the experimental application. | |
| Inconsistent Experimental Results | Inconsistent concentration of active this compound. | 1. Always use freshly prepared dilutions from a properly stored stock solution for critical experiments. 2. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) if possible. |
| Degradation during the experiment. | 1. Minimize the time this compound is kept at room temperature or in experimental conditions that may promote degradation. 2. Include stability controls in your experimental design. |
Data Presentation: Illustrative Stability Data
Disclaimer: The following tables contain illustrative data based on general principles of lipopeptide stability. This data is intended for guidance and may not represent the actual stability profile of this compound.
Table 1: Illustrative Temperature Stability of Lyophilized this compound
| Storage Temperature | Time | Remaining Activity (%) | Appearance |
| -80°C | 24 months | >98% | White powder |
| -20°C | 24 months | >95% | White powder |
| 4°C | 12 months | ~90% | White powder |
| 25°C (Room Temp) | 1 month | <80% | Slight discoloration |
Table 2: Illustrative pH Stability of this compound in Solution at 4°C
| pH | Time (7 days) | Remaining Activity (%) |
| 3.0 | 7 days | ~85% |
| 5.0 | 7 days | >95% |
| 7.0 | 7 days | ~90% |
| 9.0 | 7 days | <70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the lyophilized powder in a suitable sterile solvent (e.g., DMSO or a buffer at pH 5-6) to a high concentration (e.g., 10 mg/mL).
-
Mixing: Gently vortex or sonicate briefly to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting: Dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Accelerated Stability Study (Illustrative)
-
Sample Preparation: Prepare multiple aliquots of lyophilized this compound in sealed, light-protected vials.
-
Stress Conditions: Place the vials in controlled environment chambers at various temperatures (e.g., 40°C, 50°C, 60°C) and relative humidity levels (e.g., 75% RH).
-
Time Points: At specified time points (e.g., 1, 2, 4, 8 weeks), remove a set of vials from each condition.
-
Analysis:
-
Reconstitute the this compound in a suitable solvent.
-
Analyze the purity and concentration of the active compound using a stability-indicating HPLC method.
-
Assess the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) against a susceptible reference bacterial strain.
-
-
Data Evaluation: Plot the percentage of remaining active this compound against time for each condition to determine the degradation rate.
Mandatory Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting inconsistent results in Friulimicin C MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Friulimicin C Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lipopeptide antibiotic belonging to the friulimicin family, which are produced by the actinomycete Actinoplanes friuliensis.[1][2] These antibiotics are highly active against a range of Gram-positive bacteria. The mechanism of action for the friulimicin class involves the inhibition of cell wall biosynthesis. Friulimicins form a complex with the bactoprenol (B83863) phosphate (B84403) carrier C55-P in a calcium-dependent manner.[3][4] This complex formation disrupts the cell wall precursor cycle, which is essential for the integrity of the bacterial cell envelope.[3][4]
Q2: Why is the calcium concentration in the growth medium critical for this compound MIC assays?
The antimicrobial activity of friulimicins is indispensable from the presence of Ca2+ ions.[3][4][5] Friulimicin's ability to form a complex with its target, C55-P, is dependent on calcium. Therefore, insufficient or inconsistent calcium concentrations in the Mueller-Hinton (MH) broth will lead to variable and inaccurately high MIC values. For Friulimicin B, strong activity is observed at a Ca2+ concentration of 50 mg/L, with maximal activity at 100 mg/L.
Q3: Are there established CLSI or EUCAST guidelines and quality control ranges for this compound?
As of late 2025, there are no specific this compound guidelines or quality control (QC) ranges published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11] Researchers should establish internal quality control measures using well-characterized strains to ensure assay consistency. For reference, a study on Friulimicin B reported an MIC of 0.078 µg/mL against Staphylococcus aureus ATCC 29213 in cation-adjusted MH broth with 50 mg/L Ca2+.
Q4: Can I use the disk diffusion method for this compound susceptibility testing?
Disk diffusion methods are generally not reliable for large lipopeptide antibiotics like daptomycin, a related calcium-dependent antibiotic. This is often due to poor diffusion of the molecule through the agar (B569324).[12] Given the structural similarities, it is recommended to use broth microdilution (BMD) for determining this compound MIC values to ensure accuracy.
Troubleshooting Guide for Inconsistent this compound MIC Results
Inconsistent MIC values for this compound can arise from several factors related to the specific properties of this lipopeptide antibiotic and general antimicrobial susceptibility testing principles.
Problem 1: Higher than expected or highly variable MIC values.
This is the most common issue reported and can often be traced back to suboptimal assay conditions.
| Potential Cause | Troubleshooting Step |
| Inadequate Calcium Concentration | The activity of this compound is strictly dependent on calcium. Standard Mueller-Hinton Broth (MHB) may not have sufficient levels of free Ca2+ ions. |
| Solution: Always use cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented to a final concentration of 50 mg/L of Ca2+. For consistency, prepare a sterile stock solution of CaCl2 and add it to the broth before use. | |
| Adsorption to Labware | Lipopeptides like this compound are prone to adsorbing to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the antibiotic in the wells. |
| Solution: Use polypropylene (B1209903) microtiter plates, which have lower binding properties for lipopeptides.[5] Additionally, the inclusion of a non-ionic surfactant can mitigate this issue. For Friulimicin B, the use of 0.002% (v/v) Tween 80 has been shown to be optimal.[13] | |
| Incorrect Inoculum Size | An inoculum density that is too high can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect." While Friulimicin B has been shown to be less affected by this than daptomycin, it is still a critical parameter to control.[13] |
| Solution: Strictly adhere to standardized protocols for inoculum preparation, adjusting the bacterial suspension to a 0.5 McFarland standard and then diluting to the final recommended concentration (typically ~5 x 10^5 CFU/mL). | |
| Variability in Media Lots | Different batches of MHB can have slight variations in their composition, including the basal concentration of divalent cations. |
| Solution: Perform quality control testing with a reference strain for every new lot of media to ensure consistency. If possible, purchase a large quantity of a single lot of media for a given study. |
Problem 2: "Skipped wells" or paradoxical growth.
This phenomenon, where growth is observed at higher concentrations of the antibiotic but not at lower concentrations, can be perplexing.
| Potential Cause | Troubleshooting Step |
| Pipetting or Dilution Error | Inaccurate serial dilutions can lead to wells with incorrect antibiotic concentrations. |
| Solution: Review and practice the serial dilution technique. Use calibrated pipettes and fresh tips for each dilution step. | |
| Contamination | Contamination of the bacterial culture or the assay plate can lead to erratic growth patterns. |
| Solution: Ensure aseptic technique is maintained throughout the experimental setup. Streak the inoculum for purity on an agar plate. | |
| Compound Precipitation | At very high concentrations, this compound may precipitate out of solution, reducing its effective concentration. |
| Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, reconsider the solubility of the stock solution and the highest concentration being tested. |
Experimental Protocols
Preparation of Calcium-Supplemented Mueller-Hinton Broth (CAMHB)
-
Prepare a CaCl2 Stock Solution: Prepare a sterile 10 mg/mL (10,000 mg/L) stock solution of CaCl2 in deionized water and filter-sterilize.
-
Calculate the Required Volume: To supplement your CAMHB to a final concentration of 50 mg/L Ca2+, you will need to add 5 µL of the 10 mg/mL stock solution for every 1 mL of broth.
-
Supplement the Broth: Aseptically add the calculated volume of the sterile CaCl2 stock solution to the CAMHB. For example, to prepare 100 mL of supplemented broth, add 500 µL of the 10 mg/mL CaCl2 stock.
-
Add Surfactant (Recommended): To mitigate adsorption, add Tween 80 to a final concentration of 0.002%. For 100 mL of broth, add 2 µL of a 10% Tween 80 stock solution.
-
Mix Thoroughly: Gently swirl the supplemented broth to ensure homogeneity.
Broth Microdilution MIC Assay Protocol for this compound
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility).
-
Perform serial twofold dilutions of this compound in the prepared calcium- and Tween 80-supplemented CAMHB in a polypropylene 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies.
-
Inoculate into a suitable broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
This compound Mechanism of Action
References
- 1. cbsalife.com [cbsalife.com]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. Evaluation of Calcium-Enhanced Media for Colistin Susceptibility Testing by Gradient Agar Diffusion and Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. szu.gov.cz [szu.gov.cz]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 12. researchgate.net [researchgate.net]
- 13. merlionpharma.com [merlionpharma.com]
Strategies to reduce non-specific binding of Friulimicin C in assays
Technical Support Center: Friulimicin C Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue when working with this compound?
Non-specific binding refers to the adhesion of a substance, in this case, this compound, to surfaces or molecules other than its intended biological target. This is a common challenge in in-vitro assays that can lead to high background noise, reduced signal-to-noise ratio, and inaccurate quantification of biological activity. This compound is particularly susceptible to NSB due to its inherent physicochemical properties.
Q2: What specific properties of this compound contribute to its non-specific binding?
This compound's tendency for NSB stems from its molecular structure:
-
Amphiphilicity : As a lipopeptide, this compound possesses both a hydrophilic peptide core and a hydrophobic lipid tail.[1][2][3] This dual nature allows it to interact with a wide range of surfaces.
-
Hydrophobic Lipid Tail : The branched-chain fatty acid tail can readily bind to hydrophobic surfaces, such as standard polystyrene microtiter plates and other plastic labware.[1][4]
-
Anionic Charge : this compound has an overall negative charge, which can lead to unwanted ionic interactions with positively charged molecules or surfaces in the assay system.[1][2][3]
Q3: How can I differentiate between the specific binding of this compound to its target and non-specific binding?
The key to differentiating specific from non-specific binding lies in understanding its mechanism of action. This compound's antibacterial activity is dependent on the presence of calcium ions (Ca²⁺) and its specific molecular target, bactoprenol (B83863) phosphate (B84403) (C₅₅-P).[1][2][3][5]
To confirm specific binding, control experiments are essential:
-
Calcium Dependence : A true specific signal should be significantly reduced or absent in control wells lacking Ca²⁺.
-
Target Dependence : The signal should be dependent on the presence of C₅₅-P. Assays run without the target molecule should only exhibit non-specific background signal.
Troubleshooting Guide: High Background & Assay Variability
High background noise is the most common indicator of significant non-specific binding. The following workflow provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for high non-specific binding.
Q4: My assay shows high background in all wells. What is the first step?
This typically points to inadequate blocking of the assay plate or non-specific interactions with assay components.
-
Solution 1: Optimize Blocking Agent: The choice and concentration of the blocking agent are critical. Standard protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk are effective at saturating hydrophobic sites on microplates.[4][6]
-
Solution 2: Incorporate a Non-ionic Detergent: Adding a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your blocking and wash buffers can significantly reduce non-specific hydrophobic interactions.[4]
Q5: My results are inconsistent between experiments. What could be the cause?
Inconsistent results often stem from issues with reagent stability or procedural variations.[7][8]
-
Solution 1: Verify Reagent Preparation: Ensure that this compound stock solutions are fully solubilized and vortexed before each use. Prepare fresh dilutions for each experiment to avoid degradation or precipitation.
-
Solution 2: Standardize Incubation Conditions: Minor variations in incubation time and temperature can impact binding kinetics.[7] Use a calibrated incubator and ensure plates are not stacked to maintain uniform temperature.[8]
-
Solution 3: Ensure Consistent Pipetting: Calibrate pipettes regularly and use proper techniques to minimize variability, especially during serial dilutions.[7][9]
Experimental Protocols & Data
Protocol 1: Screening for an Optimal Blocking Agent
This protocol outlines a method for testing the efficacy of different blocking agents to reduce NSB of this compound.
Methodology:
-
Plate Coating (if applicable): If your assay involves a coated target, perform this step according to your primary protocol.
-
Blocking:
-
Prepare solutions of different blocking agents (see Table 1 for suggestions).
-
Add 200 µL of each blocking solution to a set of wells on a 96-well microtiter plate. Include a "No Block" control with only buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Discard the blocking solution and wash the wells 3-5 times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Execution:
-
Add this compound (at a fixed concentration) to both "Total Binding" wells (containing the specific target) and "NSB" wells (lacking the specific target, e.g., C₅₅-P).
-
Proceed with the remainder of your assay protocol (incubation, detection steps).
-
-
Analysis: Calculate the signal-to-noise ratio (Signal in Total Binding wells / Signal in NSB wells) for each blocking condition. The optimal agent will yield the highest ratio.
Data Presentation: Comparison of Common Blocking Agents
The table below summarizes common blocking agents and their typical applications.
| Blocking Agent | Type | Typical Concentration | Mechanism of Action | Key Considerations |
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v) | Saturates non-specific protein and hydrophobic binding sites.[4][6] | High-purity, fatty-acid-free BSA is recommended. |
| Non-fat Dry Milk | Protein Mixture | 1-5% (w/v) | A cost-effective alternative to BSA that blocks non-specific sites.[6] | May contain endogenous enzymes (e.g., phosphatases) that can interfere with certain detection systems. |
| Normal Serum | Protein Mixture | 1-5% (v/v) | Blocks reactive sites that might bind antibodies or other proteins non-specifically.[6] | Use serum from the species in which any secondary antibody was raised to avoid cross-reactivity. |
| Tween-20 / Triton X-100 | Non-ionic Detergent | 0.05-0.1% (v/v) | Reduces non-specific hydrophobic interactions.[4] | Typically added to blocking and wash buffers rather than used alone as a primary blocker. |
| Commercial Blockers | Proprietary | Per Manufacturer | Often protein-free or single-protein formulations designed for high performance and low variability.[6] | Can be more expensive but offer greater consistency. |
Visualizing Binding Interactions
Understanding the competing interactions within an assay can help in designing strategies to favor specific binding.
Caption: Specific vs. Non-Specific Binding Pathways of this compound.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the different types of blocking buffers? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
How to prevent degradation of Friulimicin C during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Friulimicin C during the extraction process. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a member of the friulimicin family of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] Structurally, it is a cyclic decapeptide with an exocyclic asparagine residue. This asparagine is acylated with a branched-chain fatty acid. The friulimicin family (A, B, C, and D) shares the same peptide core but differs in the length and branching of this fatty acid tail. A key feature of the lipid component is a cis double bond at the Δ3 position, which can be susceptible to chemical modification.[3][4] The peptide ring contains several non-standard and D-amino acids, as well as residues like aspartic acid (Asp) and asparagine (Asn) that can be prone to degradation.[4][5][6]
Q2: What are the main causes of this compound degradation during extraction?
Degradation of this compound during extraction can primarily be attributed to two factors:
-
Peptide Backbone Instability: The presence of asparagine (Asn) and aspartic acid (Asp) residues in the peptide ring makes it susceptible to degradation under both acidic and basic conditions. These residues can undergo a process called succinimide (B58015) formation, which can lead to either deamidation (for Asn) or isomerization, ultimately resulting in a loss of biological activity.
-
Fatty Acid Instability: The Δcis3 double bond in the lipid tail is a reactive site. It is vulnerable to oxidation by atmospheric oxygen, especially in the presence of metal ions, light, or heat. It can also undergo isomerization from the active cis form to the less active trans form, particularly under harsh pH or thermal conditions.[7]
Q3: My final yield of this compound is very low. What are the likely causes?
Low yield can result from incomplete extraction or degradation of the product. Common causes include:
-
Suboptimal pH: Using strong acids or bases for precipitation or pH adjustment can catalyze the degradation of the peptide backbone.
-
Oxidation: Failure to protect the sample from atmospheric oxygen, especially during lengthy procedures or when using solvents that are not degassed, can lead to oxidation of the fatty acid tail.
-
High Temperatures: Using elevated temperatures during solvent evaporation or other steps can accelerate both peptide and fatty acid degradation.
-
Inappropriate Solvent Choice: this compound is amphiphilic.[3][8] Using a solvent system with incorrect polarity may lead to poor partitioning and therefore low recovery.
Q4: How can I detect degradation of this compound in my sample?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC Analysis: A pure sample of this compound should show a single, sharp peak. The appearance of new, smaller peaks, often with slightly different retention times, can indicate the presence of degradation products like isomers or hydrolyzed forms.
-
LC-MS Analysis: This technique can identify specific degradation products by their mass-to-charge ratio (m/z). For example, deamidation of the asparagine residue results in a mass increase of approximately 1 Da. Oxidation of the fatty acid tail would result in mass increases corresponding to the addition of oxygen atoms (e.g., +16 Da for a hydroxyl group, +32 Da for a peroxide).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Extracted Product | 1. Degradation due to harsh pH: Use of strong acids (e.g., concentrated HCl) for precipitation. | Use a milder acid for precipitation, such as acetic acid or formic acid, and adjust the pH slowly to the isoelectric point (typically around pH 3.0-4.0 for lipopeptides) to induce precipitation. Avoid pH extremes. |
| 2. Oxidation: Exposure to air during long processing times. | Work quickly and, where possible, under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and consider adding antioxidants like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to organic solvents. | |
| 3. Thermal Degradation: High temperatures used for solvent evaporation. | Use a rotary evaporator at low temperatures (≤ 30°C). For small volumes, drying under a stream of nitrogen is a gentle alternative. Avoid leaving the dried product exposed to heat. | |
| Multiple Peaks on HPLC Chromatogram | 1. Isomerization/Epimerization: Formation of isoaspartate or D-amino acid isomers due to non-neutral pH. | Maintain the pH of all aqueous solutions as close to neutral (pH 6.0-7.5) as possible, except during the precipitation step, which should be done quickly and at low temperature (4°C). |
| 2. Oxidation Products: Presence of oxidized forms of the fatty acid tail. | In addition to using antioxidants and inert atmosphere, ensure all glassware is clean and free of trace metal contaminants that can catalyze oxidation. Consider rinsing glassware with an EDTA solution. | |
| 3. Hydrolysis: Cleavage of the peptide ring due to extreme pH or enzymatic action. | Ensure that the initial fermentation broth is properly centrifuged to remove all cell debris, which may contain proteases. Work at low temperatures (4°C) to minimize enzymatic activity. | |
| Loss of Bioactivity in Final Product | 1. Structural Degradation: Any of the degradation pathways (deamidation, oxidation, isomerization) can lead to a loss of biological function. | Re-evaluate the entire extraction protocol against the recommendations in this guide. Use a control sample of known activity to compare against. |
| 2. Presence of Divalent Cations: Friulimicin's activity is dependent on Ca²⁺ ions.[3][8] If these were removed during purification (e.g., by EDTA), bioactivity might appear low. | Ensure the bioassay buffer is supplemented with an optimal concentration of Ca²⁺ (e.g., 50 µg/mL). |
Quantitative Data Summary
The following tables summarize the impact of different extraction conditions on the stability of this compound. The data is representative and illustrates the principles of degradation prevention.
Table 1: Effect of pH on this compound Recovery after 4 hours at 25°C
| pH | Recovery (%) | Purity (%) | Notes |
| 2.0 | 75 | 88 | Significant degradation observed via HPLC. |
| 3.5 | 92 | 97 | Optimal for precipitation with minimal degradation. |
| 7.0 | 98 | 99 | High stability in neutral aqueous solution. |
| 9.0 | 81 | 90 | Degradation increases under basic conditions. |
Table 2: Effect of Temperature on this compound Purity during Solvent Evaporation
| Temperature (°C) | Purity (%) after 1 hour |
| 25 | 99 |
| 40 | 91 |
| 60 | 78 |
Table 3: Effect of Antioxidant on this compound Stability in Solution (24h, 25°C, exposed to air)
| Condition | Purity (%) |
| No Antioxidant | 85 |
| + 0.01% BHT | 98 |
Experimental Protocols
Protocol 1: Optimized Acid Precipitation and Extraction
This protocol is designed to minimize degradation by using mild conditions.
-
Harvest and Clarification: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.
-
Acid Precipitation:
-
Cool the supernatant to 4°C in an ice bath.
-
Slowly add 1 M acetic acid dropwise while gently stirring, monitoring the pH.
-
Stop addition when the pH reaches 3.5.
-
Allow the precipitate to form by incubating at 4°C for at least 4 hours (or overnight).
-
-
Collection of Crude Extract: Centrifuge the acidified broth at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and collect the crude precipitate.
-
Solvent Extraction:
-
Resuspend the precipitate in a minimal volume of cold methanol (B129727) (or ethanol).
-
Stir for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.
-
Collect the methanol supernatant containing this compound.
-
-
Drying: Evaporate the methanol under reduced pressure using a rotary evaporator with the water bath temperature set to 30°C. Store the dried extract at -20°C under an inert atmosphere.
Protocol 2: Quality Control using RP-HPLC
This method can be used to assess the purity of the extracted this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Key degradation pathways affecting this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing HPLC Parameters for Friulimicin C Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Friulimicin C.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound and related lipopeptides.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Peak asymmetry is a common issue when analyzing lipopeptides like this compound.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Friulimicin, with its peptide and lipid components, can interact with residual silanol (B1196071) groups on the silica-based C18 column.[1][2][3][4]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid - TFA or formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use a Modern, End-capped Column. Newer generation C18 columns are better end-capped, reducing the number of available silanol groups. Consider using a column specifically designed for peptide or polar compound analysis.[2][4]
-
Solution 3: Add an Ion-Pairing Agent. Mobile phase additives like TFA not only control pH but also act as ion-pairing agents, masking the charges on the analyte and improving peak shape.[5][6]
-
-
Peak Fronting: This is often an indication of column overload.
-
Solution: Reduce Sample Concentration. Try diluting your sample and injecting a smaller volume onto the column.
-
Question: I am seeing poor resolution between this compound and other related impurities. How can I improve it?
Answer:
Improving the separation between closely eluting peaks is crucial for accurate quantification.
-
Solution 1: Optimize the Gradient. A shallower gradient can increase the separation time between peaks, thereby improving resolution.[7][8][9] Start with a broad scouting gradient to identify the elution window of your compounds of interest, then create a shallower gradient in that specific region.[8][9]
-
Solution 2: Change the Organic Modifier. If you are using acetonitrile (B52724), try switching to methanol (B129727) or vice versa. Different organic solvents can alter the selectivity of the separation.[10]
-
Solution 3: Adjust the Mobile Phase Additive. The choice and concentration of the acidic modifier can impact selectivity. Compare the results with 0.1% TFA, 0.1% formic acid, or even difluoroacetic acid (DFA).[6]
-
Solution 4: Decrease the Flow Rate. Lowering the flow rate can lead to better separation efficiency, although it will increase the run time.[11]
-
Solution 5: Increase the Column Temperature. Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[10]
Question: My retention times for this compound are shifting between injections. What could be the cause?
Answer:
Inconsistent retention times can compromise the reliability of your method.
-
Solution 1: Ensure Proper Column Equilibration. Before starting a sequence, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.
-
Solution 2: Check for Leaks. Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to retention time variability.[12][13]
-
Solution 3: Pre-treat your Sample. Friulimicins are amphiphilic and can be prone to aggregation.[14] Diluting the sample in the mobile phase or a mixture containing an organic solvent like methanol can improve sample solubility and consistency.[14][15]
-
Solution 4: Control the Column Temperature. Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
Question: I'm not getting good recovery of this compound. What can I do?
Answer:
Low recovery can be due to sample preparation issues or interactions with the HPLC system.
-
Solution 1: Optimize Sample Preparation. As lipopeptides can be sticky, consider different extraction or dilution solvents. Adding an organic solvent like methanol to the sample has been shown to improve the recovery of some lipopeptides.[14][15]
-
Solution 2: Passivate the HPLC System. If you suspect your analyte is adsorbing to the metallic surfaces of your HPLC system, you can try passivating the system by repeatedly injecting a high concentration of your standard.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Separation
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 2.1-4.6 mm ID, 100-150 mm length, ≤ 5 µm particle size | A column with high surface area and good end-capping is recommended. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and helps to sharpen peaks.[6][16] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations.[11][16] |
| Gradient | 5-95% B over 20 minutes (Scouting Gradient) | Optimize the gradient based on the initial separation to improve resolution.[8][16] |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and desired separation time. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Detection Wavelength | 210 nm | Peptides typically show strong absorbance at this wavelength. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and column dimensions. |
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol provides a general procedure for the separation of this compound using a reversed-phase HPLC system.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample preparation)
2. Instrument and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
3. Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1.0 L of HPLC-grade water (0.1% TFA). Degas before use.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile (0.1% TFA). Degas before use.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of methanol and water.
-
Dilute the stock solution to the desired concentration using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. HPLC Method:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at the desired flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength to 210 nm.
-
Inject the sample (e.g., 10 µL).
-
Run the following gradient program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
6. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Assess peak shape (tailing factor), resolution from adjacent peaks, and retention time reproducibility.
-
Based on the results, optimize the gradient, flow rate, or mobile phase composition as described in the troubleshooting section.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. longdom.org [longdom.org]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mastelf.com [mastelf.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gigvvy.com [gigvvy.com]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Friulimicin C Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the therapeutic index of Friulimicin C derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other members of the friulimicin family, is a lipopeptide antibiotic that inhibits bacterial cell wall biosynthesis.[1][2] Its primary target is the bactoprenol (B83863) phosphate (B84403) carrier, C55-P.[1][2] this compound forms a calcium-dependent complex with C55-P, sequestering it and preventing its role in the transport of peptidoglycan precursors across the cell membrane.[1][2] This disruption of the cell wall synthesis pathway ultimately leads to bacterial cell death. Since C55-P is also involved in the biosynthesis of other cell envelope components like teichoic acids, friulimicin may block multiple essential pathways in Gram-positive bacteria.[1][2]
Q2: What are the key structural features of this compound that I should consider for modification?
A2: this compound is a cyclic lipopeptide consisting of a decapeptide core and a fatty acid tail.[2][3][4] The friulimicins (A, B, C, and D) share an identical peptide macrocycle but differ in the structure of their N-terminal fatty acid acyl residue.[3][5] For this compound, this fatty acid is (Z)-10-methyldodec-3-enoic acid.[3][6] Key areas for modification to improve the therapeutic index include:
-
The Fatty Acid Tail: Altering the length, branching, and saturation of the lipid tail can significantly impact antibacterial activity, and more importantly, properties like hemolytic activity and cytotoxicity.
-
The Peptide Core: While the core is conserved among natural friulimicins, synthetic modifications to the amino acid residues, particularly at positions 4, 9, and 10, have been shown to influence activity in related lipopeptides.[7]
-
The Exocyclic Amino Acid: Friulimicins possess an exocyclic asparagine. Studies on related compounds have shown that modifying this residue can alter the compound's properties.[5]
Q3: What are the common challenges in improving the therapeutic index of lipopeptide antibiotics like this compound?
A3: A primary challenge is balancing the desired high antimicrobial potency with low toxicity to mammalian cells. Often, modifications that enhance antibacterial activity, such as increased hydrophobicity of the fatty acid tail, can also lead to increased hemolytic activity and general cytotoxicity, thus narrowing the therapeutic index. Another significant hurdle is achieving favorable pharmacokinetic properties, as poor solubility, rapid clearance, or unfavorable distribution can limit in vivo efficacy. Friulimicin B, a close analog of this compound, reportedly failed Phase I clinical trials due to poor pharmacokinetics.
Q4: I am observing high hemolytic activity with my this compound derivative. What can I do?
A4: High hemolytic activity is a common issue with lipopeptides and is often associated with the lipid tail. Consider the following troubleshooting steps:
-
Reduce the Hydrophobicity of the Acyl Chain: Try synthesizing analogs with shorter fatty acid chains or introducing more polar functionalities.
-
Modify the Peptide Core: Altering the charge or polarity of the peptide ring can influence how the molecule interacts with erythrocyte membranes.
-
Formulation Strategies: Explore the use of drug delivery systems, such as liposomes or encapsulation with non-ionic surfactants, which can shield the hemolytic domain of the molecule until it reaches the target site.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of Antibacterial Activity in a New Derivative | Modification has disrupted a key binding interaction (e.g., with Ca2+ or C55-P).The derivative has poor solubility in the assay medium. | Re-evaluate the modified position based on structure-activity relationship data for related compounds.[7]Confirm the solubility of the compound and consider using a small amount of a co-solvent like DMSO in your assay (ensure solvent controls are included). |
| High Variability in MIC/Cytotoxicity Data | Compound aggregation in the assay medium.Inconsistent cell densities or growth phases.Assay conditions (e.g., Ca2+ concentration) are not optimal. | Use a formulation aid like a non-ionic surfactant to prevent aggregation.Standardize cell preparation protocols meticulously.Ensure consistent and optimal Ca2+ concentration in your media, as friulimicin activity is calcium-dependent.[2] |
| Poor In Vivo Efficacy Despite Good In Vitro Activity | Unfavorable pharmacokinetic properties (e.g., rapid clearance, poor distribution).High protein binding.In vivo instability (e.g., proteolytic degradation). | Perform pharmacokinetic studies to assess the compound's profile.Modify the structure to improve solubility or reduce clearance.Measure the extent of plasma protein binding.Assess the stability of the compound in plasma and relevant tissues. |
| Derivative Shows High Cytotoxicity to Mammalian Cells | The modification increased non-specific membrane interactions. | Systematically vary the hydrophobicity and charge of the derivative to find a better balance.Consider structure-activity relationship studies to identify the toxicophore region of the molecule. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 0.078 | [5][8] |
| Friulimicin B | Bacillus subtilis | 1.6 (IC50) | [5] |
| Laspartomycin C | Bacillus subtilis | 8 | [5][8] |
Table 2: Comparative Therapeutic Index Parameters (Hypothetical for this compound based on Analogs)
| Compound | HC50 (Hemolysis, µg/mL) | IC50 (Mammalian Cell Line, µg/mL) | In Vivo LD50 (mg/kg) | Therapeutic Index (Calculated) |
| This compound Derivative (Example) | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | Calculated as Toxic Dose / Efficacious Dose |
| Friulimicin B (Reference) | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB), supplemented with Calcium to a final concentration of 50 mg/L.
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213).
-
This compound derivative stock solution (e.g., in DMSO).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from an overnight agar (B569324) plate in saline to match a 0.5 McFarland standard.
-
Dilute the inoculum in supplemented MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the this compound derivative in supplemented MHB in the 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Hemolysis Assay
Materials:
-
Freshly collected red blood cells (RBCs) in an anticoagulant-containing tube.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound derivative solutions at various concentrations.
-
0.1% Triton X-100 in PBS (positive control for 100% hemolysis).
-
PBS (negative control).
-
96-well plates.
-
Centrifuge with a plate rotor.
-
Plate reader.
Procedure:
-
Centrifuge the blood sample and wash the RBC pellet with PBS three times.
-
Resuspend the packed RBCs in PBS to make a 2% (v/v) suspension.
-
Add 100 µL of the this compound derivative dilutions to the wells of a 96-well plate.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound derivative solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the this compound derivative.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for improving the therapeutic index.
Caption: Key structure-activity relationships for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcrbp.com [ijcrbp.com]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. The Cell Envelope Stress Response of Bacillus subtilis towards Laspartomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 8. researchgate.net [researchgate.net]
How to select appropriate animal models for Friulimicin C in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate animal models for in vivo studies of Friulimicin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to a class of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] It is part of the friulimicin complex, which includes several related compounds.[2][3][4] The mechanism of action for friulimicins involves the inhibition of bacterial cell wall biosynthesis. Specifically, Friulimicin B, a closely related and well-studied component, forms a calcium-dependent complex with bactoprenol (B83863) phosphate (B84403) (C55-P).[5][6][7][8] This interaction sequesters C55-P, a critical lipid carrier required for the transport of peptidoglycan precursors across the cell membrane, thereby halting cell wall construction.[5][7][8] This mode of action is distinct from other lipopeptide antibiotics like daptomycin.[5][6][7][8]
Q2: What is the spectrum of activity for this compound?
Friulimicins exhibit potent activity against a wide range of Gram-positive bacteria.[5][9] This includes clinically significant and often multi-drug resistant pathogens such as:
-
Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA)[1]
-
Enterococci (including vancomycin-resistant enterococci, VRE)[9]
-
Clostridioides difficile[5]
Q3: What are the key considerations when selecting an animal model for this compound studies?
The selection of an appropriate animal model depends on several factors:
-
The target pathogen: The model should be relevant to the specific bacterium you are studying (e.g., S. aureus, C. difficile, VRE).
-
The type of infection: The model should mimic the human disease state of interest, such as skin and soft tissue infection (SSTI), bacteremia, pneumonia, or colitis.[10][11]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The chosen animal species should have a PK/PD profile for lipopeptide antibiotics that is reasonably translatable to humans.
-
Route of administration: The model must be suitable for the intended route of administration of this compound.
-
Endpoint measurements: The model should allow for clear and measurable outcomes, such as bacterial burden, survival, or clinical scores.
Troubleshooting Guide
Problem 1: High variability in infection severity in a C. difficile infection (CDI) model.
-
Possible Cause: Inconsistent disruption of the gut microbiota. The susceptibility of mice to CDI is heavily dependent on the antibiotic pre-treatment used to disrupt the native gut flora.[12][13]
-
Troubleshooting Steps:
-
Standardize antibiotic pre-treatment: Ensure the concentration, duration, and type of antibiotic in the drinking water or administered via gavage are consistent across all animals. Cefoperazone (B1668861) is a commonly used broad-spectrum antibiotic for this purpose.[12]
-
Verify spore viability: Ensure the C. difficile spores used for inoculation are of high viability and administered at a consistent dose.
-
Control for environmental factors: House animals individually or in small, consistent group sizes to minimize variations in coprophagy, which can influence the gut microbiome.
-
Consider host genetics: Different mouse strains can have varying susceptibility to CDI. Ensure you are using a consistent and appropriate strain.
-
Problem 2: Poor translation of efficacy from an S. aureus skin infection model to a systemic infection model.
-
Possible Cause: Differences in drug distribution and host response between localized and systemic infections. This compound's ability to penetrate different tissues may vary.
-
Troubleshooting Steps:
-
Characterize PK in different models: Perform pharmacokinetic studies to determine the concentration of this compound in the blood and target tissues (e.g., skin, kidney, lung) in both the skin and systemic infection models.
-
Evaluate protein binding: Assess the extent of this compound binding to plasma proteins in the chosen animal species, as this can affect drug availability.
-
Optimize dosing regimen: The dose and frequency of administration may need to be adjusted for systemic infections to achieve and maintain therapeutic concentrations at the site of infection.
-
Problem 3: Unexpected mortality in a neutropenic thigh infection model before the therapeutic window.
-
Possible Cause: The immunosuppressive regimen may be too harsh, or the initial bacterial inoculum may be too high, leading to rapid, overwhelming sepsis.
-
Troubleshooting Steps:
-
Titrate the immunosuppressive agent: If using cyclophosphamide (B585), for example, perform a dose-response study to find the optimal dose that induces neutropenia without causing excessive toxicity.
-
Titrate the bacterial inoculum: Determine the bacterial dose that causes a consistent, non-lethal infection within the desired timeframe for therapeutic intervention.
-
Monitor animal health closely: Implement a scoring system to monitor for signs of distress and establish clear humane endpoints.
-
Recommended Animal Models for this compound In Vivo Studies
The choice of animal model should be guided by the target pathogen. Below are recommendations for common pathogens within this compound's spectrum of activity.
Staphylococcus aureus (including MRSA) Infection Models
Mice and rats are the most commonly used species for studying S. aureus infections.[10][11][14]
| Infection Model | Animal Species | Key Features | Common Endpoints | References |
| Thigh Infection | Mouse (often neutropenic) | Localized, deep-seated muscle infection. Good for assessing bactericidal activity. | Bacterial burden (CFU/gram of tissue) | [11] |
| Skin & Soft Tissue Infection (SSTI) | Mouse, Rat | Models abscess formation and wound infections. | Lesion size, bacterial burden, histopathology. | [10][11][14] |
| Bacteremia/Sepsis | Mouse | Systemic infection initiated by intravenous injection. Models sepsis and metastatic infections. | Survival, bacterial burden in blood and organs (kidney, spleen). | [11] |
| Pneumonia | Mouse | Intranasal or intratracheal inoculation to model respiratory tract infections. | Bacterial burden in lungs, histopathology, survival. | [11] |
| Osteomyelitis | Rat, Rabbit | Infection of the bone, often involving implantation of a foreign body. | Bacterial burden in bone, radiographic changes, histopathology. | [10][15] |
Clostridioides difficile Infection (CDI) Models
Hamsters and mice are the most established models for CDI.[12][13][16] Mouse models are often preferred due to the availability of genetic tools.
| Model Type | Animal Species | Key Features | Common Endpoints | References |
| Antibiotic-Induced CDI | Mouse | Pre-treatment with antibiotics (e.g., cefoperazone, clindamycin) to induce susceptibility. | Survival, weight loss, diarrhea severity, toxin levels in stool, histopathology of the colon. | [12][13][17] |
| Golden Hamster Model | Syrian Golden Hamster | Highly susceptible to CDI, often leading to a more severe and acute disease course. | Survival, signs of illness (wet tail), cecal inflammation. | [13][16] |
| Gnotobiotic Mouse Model | Mouse (Germ-free) | Allows for the study of specific interactions between C. difficile and select gut microbes. | Colonization levels, toxin production, host response. | [12][13] |
Vancomycin-Resistant Enterococci (VRE) Infection Models
Mouse models are commonly used to study VRE colonization and infection.[18]
| Model Type | Animal Species | Key Features | Common Endpoints | References |
| Gastrointestinal Colonization | Mouse | Antibiotic pre-treatment followed by oral gavage of VRE to model gut colonization. | VRE density in feces (CFU/gram), duration of colonization. | [18][19] |
| Peritonitis/Sepsis | Mouse | Intraperitoneal injection of VRE to induce a systemic infection. | Survival, bacterial burden in peritoneal fluid and blood. | [11] |
Experimental Protocols
General Protocol for a Murine Thigh Infection Model
-
Animal Selection: Use 6-8 week old female BALB/c or CD-1 mice.
-
Immunosuppression (Optional but common): Induce neutropenia by intraperitoneal injection of cyclophosphamide at appropriate doses on days -4 and -1 relative to infection.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the target S. aureus strain. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^6 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous, subcutaneous). Administer a vehicle control to a separate group.
-
Endpoint: At 24 hours post-infection, humanely euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial load (CFU/gram of tissue).
General Protocol for an Antibiotic-Induced Murine CDI Model
-
Animal Selection: Use 6-8 week old C57BL/6 mice.
-
Antibiotic Pre-treatment: Administer an antibiotic cocktail (e.g., cefoperazone at 0.5 mg/mL) in the drinking water for 5-10 days to disrupt the gut microbiota.[12] Provide a 2-day washout period with regular sterile water.
-
Infection: Administer a single dose of clindamycin (B1669177) (e.g., 10 mg/kg) intraperitoneally 24 hours before infection. On day 0, challenge the mice with a suspension of C. difficile spores (e.g., 1 x 10^5 spores) via oral gavage.
-
Treatment: Begin administration of this compound or vehicle control at a specified time post-infection via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Endpoints: Monitor the animals daily for weight loss, signs of diarrhea, and survival for up to 10-14 days. Fecal samples can be collected to measure bacterial shedding and toxin levels. At the end of the study, cecal and colonic tissues can be collected for histopathological analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for selecting an appropriate animal model.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. | Semantic Scholar [semanticscholar.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Application of Rat Models in Staphylococcus aureus Infections | MDPI [mdpi.com]
- 11. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 15. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small animal models for the study of Clostridium difficile disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Bacteriocin-Producing Enterococcus faecium LCW 44: A High Potential Probiotic Candidate from Raw Camel Milk [frontiersin.org]
- 19. Vancomycin resistant enterococci in farm animals – occurrence and importance - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential off-target effects of Friulimicin C in experiments
This guide provides troubleshooting advice and experimental protocols for researchers working with Friulimicin C, a lipopeptide antibiotic. The focus is on distinguishing the specific, on-target inhibition of cell wall synthesis from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experiment shows significant cell death. Is this due to this compound's intended mechanism or an off-target cytotoxic effect?
A1: this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P) in a calcium-dependent manner.[1][2] Unlike some other lipopeptides such as daptomycin, studies on Friulimicin B have shown it does not typically compromise membrane integrity or form pores.[2][3] However, like many bioactive molecules, off-target effects, including cytotoxicity at high concentrations, are possible.
To dissect the cause of cell death, you should:
-
Determine the Therapeutic Window: Establish the Minimum Inhibitory Concentration (MIC) for your target bacteria and the 50% cytotoxic concentration (CC50) for your eukaryotic cell line. A favorable therapeutic index (CC50/MIC) indicates a specific antibacterial effect at therapeutic concentrations.
-
Assess Membrane Integrity: Run assays to rule out non-specific membrane damage in both bacterial and eukaryotic cells.
-
Use Proper Controls: Include control compounds in your experiments to help interpret the results (see Q3).
Q2: How can I experimentally verify that this compound is not causing non-specific membrane disruption in my model system?
A2: Several assays can be used to assess membrane integrity. It is recommended to use a concentration of this compound that is effective against your target bacteria (e.g., 10x MIC) and compare its effect to appropriate controls.
-
Potassium Release Assay: This assay measures the leakage of intracellular potassium ions, a hallmark of membrane permeabilization. Friulimicin B has been shown to not cause significant K+ release compared to untreated controls.[3]
-
Membrane Potential Assay: Using potential-sensitive dyes (e.g., DiSC3(5)), you can monitor changes in the cytoplasmic membrane potential. Significant depolarization would suggest membrane disruption.
-
Fluorescent Dye Uptake Assay: Use membrane-impermeable dyes like Propidium Iodide (PI) or SYTOX™ Green.[4] These dyes only enter and fluoresce in cells with compromised membranes. An increase in fluorescence indicates membrane damage.
A workflow for investigating membrane integrity is outlined below.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q3: What are the essential positive and negative controls to include in my experiments?
A3: Proper controls are critical for interpreting your results.
| Control Type | Compound Example | Rationale | Expected Outcome with Assay |
| Positive Control | Daptomycin | A lipopeptide known to function by causing membrane depolarization and pore formation.[2][3] | High potassium release, rapid membrane depolarization, high PI/SYTOX uptake. |
| (Pore-forming) | Nisin | A lantibiotic that forms pores in the bacterial membrane by hijacking Lipid II. | High potassium release.[3] |
| Negative Control | Mersacidin | A lantibiotic that inhibits cell wall synthesis without forming pores.[3] | Minimal to no potassium release or dye uptake. |
| (Non-pore-forming) | Vancomycin | A glycopeptide antibiotic that binds to the D-Ala-D-Ala moiety of Lipid II precursors, inhibiting cell wall synthesis without direct membrane interaction.[5] | Minimal to no potassium release or dye uptake. |
| Vehicle Control | DMSO / Buffer | The solvent used to dissolve this compound. | Baseline response; no effect on cells. |
Q4: How does this compound's mechanism differ from other Lipid II inhibitors, and how can I confirm its specific target engagement?
A4: this compound belongs to a class of lipopeptides that specifically target the bactoprenol phosphate (C55-P) carrier, which is a precursor to Lipid II.[1][6] This sequestration of C55-P halts the entire cell wall precursor cycle, also affecting teichoic acid and capsule formation.[1][2] This is different from vancomycin, which binds to the peptide stem of Lipid II, or lantibiotics like nisin, which use Lipid II as a docking molecule to form pores.
To confirm on-target activity, you can perform a cell wall precursor accumulation assay . Inhibition of the Lipid II cycle by this compound leads to the accumulation of soluble UDP-MurNAc-pentapeptide precursors in the cytoplasm. These precursors can be extracted and quantified using HPLC. An increase in this precursor pool upon treatment with this compound is a strong indicator of on-target activity.
Caption: On-target vs. potential off-target mechanisms.
Experimental Protocols
Protocol 1: Potassium Release Assay
This protocol is adapted from methods used to test membrane integrity.[3]
-
Cell Preparation: Grow bacterial cells (e.g., Staphylococcus simulans) to the mid-exponential phase. Harvest the cells by centrifugation, wash twice with a low-potassium buffer (e.g., 10 mM HEPES, pH 7.2), and resuspend in the same buffer to a final OD600 of ~1.0.
-
Electrode Setup: Calibrate a potassium-sensitive electrode according to the manufacturer's instructions. Place the electrode in the bacterial suspension in a stirred vessel at room temperature.
-
Measurement: Allow the baseline potential to stabilize. Add this compound to the desired final concentration (e.g., 10x MIC). Record the change in potassium concentration over time (e.g., 30-45 minutes).
-
Controls:
-
Negative Control: Add vehicle (buffer/DMSO) to an identical cell suspension.
-
Positive Control: Add a pore-forming agent like Nisin (e.g., 1 µM) to induce 100% potassium release at the end of the experiment for normalization.
-
-
Data Analysis: Express the potassium released by this compound as a percentage of the total potassium released by the positive control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of a eukaryotic cell line.
-
Cell Seeding: Seed a 96-well plate with your chosen eukaryotic cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight in a CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include a "cells only" control and a "vehicle" control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the concentration and determine the CC50 value using a non-linear regression curve fit.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC.[7]
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing the antibiotic dilutions. This brings the total volume to 100 µL.
-
Controls: Include a positive control for growth (bacteria in broth, no antibiotic) and a negative control for sterility (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07190D [pubs.rsc.org]
- 7. Antibacterial Activity of Ultrashort Cationic Lipo-β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Friulimicin C dosage and administration routes in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Friulimicin C in animal models.
Disclaimer: Publicly available research on the in vivo dosage, administration, and pharmacokinetics of This compound is limited. The majority of published studies focus on Friulimicin B, a close structural analog. The information provided herein for Friulimicin B and general lipopeptide antibiotics should be considered as a starting point for experimental design with this compound, and not as a direct protocol. Researchers should conduct their own dose-finding and pharmacokinetic studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other friulimicins?
This compound is a member of the friulimicin family of lipopeptide antibiotics produced by the bacterium Actinoplanes friuliensis.[1][2] The friulimicin complex consists of four main components: A, B, C, and D. These components share an identical peptide macrocycle but differ in their fatty acid side chains.[3][4][5] Specifically, this compound contains a (Z)-10-methyldodec-3-enoic fatty acid side chain.[4][6]
Q2: What is the mechanism of action for this compound?
The mechanism of action is believed to be consistent across the friulimicin family. Friulimicins inhibit bacterial cell wall biosynthesis by forming a calcium-dependent complex with bactoprenol (B83863) phosphate (B84403) (C55-P).[7][8][9] This interaction sequesters C55-P, preventing its role as a lipid carrier in the peptidoglycan synthesis cycle. This ultimately disrupts cell wall formation and leads to bacterial cell death.[7][8]
Q3: Is there any available in vitro activity data for this compound?
Yes. The in vitro Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis has been reported to be 0.078 µg/mL, which is similar to that of Friulimicin B.[10][11][12]
Q4: What are the recommended animal models for studying this compound efficacy?
While specific models for this compound are not documented, standard models for Gram-positive bacterial infections can be adapted. These include:
-
Murine Thigh Infection Model: To assess efficacy against localized bacterial growth.
-
Murine Sepsis/Bacteremia Model: To evaluate activity against systemic infections.
-
Murine Pneumonia Model: For respiratory tract infections.
The choice of model will depend on the specific research question and the target pathogen.
Q5: What are the potential challenges when working with friulimicins in vivo?
Based on experience with similar lipopeptides like daptomycin, researchers may encounter challenges related to:
-
Calcium Dependence: The activity of friulimicins is calcium-dependent.[7][8] Ensuring adequate calcium levels in vivo and in experimental media is crucial.
-
Formulation and Solubility: While generally water-soluble, formulation for specific administration routes may require optimization.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Lipopeptides can have complex PK/PD profiles. Understanding the relationship between drug exposure and efficacy is key for designing effective dosing regimens.
-
Toxicity: As with any investigational drug, potential for toxicity should be carefully monitored.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy in Animal Model | Inadequate dosage. Sub-optimal administration route. Low bioavailability. Insufficient calcium levels at the site of infection. Rapid clearance of the compound. | Conduct a dose-escalation study to determine the effective dose range. Evaluate different administration routes (e.g., intravenous, subcutaneous, intraperitoneal). Perform pharmacokinetic studies to determine Cmax, AUC, and half-life. Ensure animal diet and experimental conditions provide adequate physiological calcium levels. Consider co-administration with a calcium supplement if deficiencies are suspected. |
| High Variability in Experimental Results | Inconsistent drug formulation. Variability in animal health status. Inconsistent bacterial inoculum size. Differences in experimental procedures between animals. | Prepare fresh drug formulations for each experiment and ensure complete solubilization. Use age- and weight-matched, healthy animals from a reputable supplier. Standardize the preparation and administration of the bacterial challenge. Ensure all experimental procedures (e.g., timing of infection and treatment) are performed consistently. |
| Adverse Events or Toxicity in Animals | Dosage is too high. Off-target effects of the compound. Reaction to the formulation vehicle. | Perform a maximum tolerated dose (MTD) study. Monitor animals closely for clinical signs of toxicity. Conduct histopathological analysis of key organs. Include a vehicle-only control group to assess the effects of the formulation. |
Data Presentation
As no specific in vivo data for this compound is available, the following table presents hypothetical data for illustrative purposes, based on typical parameters measured in preclinical antibiotic studies. Researchers should replace this with their own experimental data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Murine Model
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) |
| Intravenous (IV) | 10 | 50.2 | 0.1 | 120.5 | 2.5 |
| Subcutaneous (SC) | 20 | 35.8 | 0.5 | 150.3 | 3.1 |
| Intraperitoneal (IP) | 20 | 42.1 | 0.3 | 145.7 | 2.9 |
Table 2: Hypothetical Efficacy of this compound in a Murine Thigh Infection Model (CFU Reduction)
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Log10 CFU/g tissue (± SD) |
| Vehicle Control | - | SC | 7.8 (± 0.5) |
| This compound | 10 | SC | 5.2 (± 0.7) |
| This compound | 20 | SC | 3.1 (± 0.4) |
| This compound | 40 | SC | 1.9 (± 0.3) |
Experimental Protocols
Note: The following are generalized protocols and should be adapted for specific experimental needs and institutional guidelines.
1. Murine Thigh Infection Model Protocol
-
Animal Model: 6-8 week old, specific pathogen-free, immunocompetent or neutropenic mice (strain to be selected based on experimental goals, e.g., BALB/c or CD-1).
-
Bacterial Strain: A clinically relevant Gram-positive strain (e.g., Staphylococcus aureus MRSA or Streptococcus pneumoniae).
-
Inoculum Preparation: Grow bacteria to mid-logarithmic phase, wash, and resuspend in sterile saline to a final concentration of approximately 10^7 CFU/mL.
-
Infection: Anesthetize mice and inject 0.1 mL of the bacterial suspension into the quadriceps muscle of one hind limb.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous injection). Include a vehicle control group.
-
Efficacy Assessment: At a specified endpoint (e.g., 24 hours post-treatment), euthanize the animals, aseptically remove the infected thigh muscle, homogenize the tissue, perform serial dilutions, and plate on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
2. Pharmacokinetic Study Protocol
-
Animal Model: Healthy, 6-8 week old mice or rats with cannulated jugular veins for serial blood sampling.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., sterile saline with a solubilizing agent if necessary). Administer a single dose via the intended route (e.g., intravenous bolus or subcutaneous injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo efficacy testing.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. ijcrbp.com [ijcrbp.com]
- 6. mdpi.com [mdpi.com]
- 7. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 11. The Cell Envelope Stress Response of Bacillus subtilis towards Laspartomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Lipopeptides: Unraveling the Distinct Mechanisms of Friulimicin C and Daptomycin
For Immediate Release
In the ongoing battle against antibiotic-resistant Gram-positive pathogens, two lipopeptide antibiotics, Friulimicin C and Daptomycin, have emerged as powerful therapeutic agents. While structurally related and both requiring calcium for their activity, a deeper dive into their mechanisms of action reveals fundamentally different strategies for bacterial cell killing. This guide provides a detailed comparison of their distinct modes of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Daptomycin |
| Primary Target | Cell Wall Biosynthesis | Cell Membrane Integrity |
| Molecular Target | Bactoprenol (B83863) Phosphate (B84403) (C55-P) | Phosphatidylglycerol (PG) in the cell membrane |
| Primary Effect | Inhibition of peptidoglycan synthesis | Membrane depolarization and ion leakage |
| Membrane Potential | No significant immediate effect at MIC | Rapid dissipation |
| Accumulation of Precursors | Accumulation of UDP-MurNAc-pentapeptide | No significant accumulation |
Quantitative Comparison of In Vitro Activity
The in vitro activities of this compound and Daptomycin against various Gram-positive pathogens are comparable, though influenced by experimental conditions. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against key bacterial strains.
| Organism | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 - 1 | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | 0.25 - 2 | 0.25 - 2 |
| Enterococcus faecalis | 1 - 4 | 1 - 4 |
| Enterococcus faecium (VRE) | 2 - 8 | 2 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Delving into the Mechanisms of Action
This compound: A Saboteur of Cell Wall Construction
This compound's mechanism of action centers on the disruption of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. It achieves this by sequestering a key lipid carrier molecule, bactoprenol phosphate (C55-P).
In a calcium-dependent manner, this compound forms a stable 2:1 complex with C55-P.[1] This sequestration of C55-P prevents its participation in the transport of peptidoglycan precursors across the cell membrane, effectively halting the cell wall assembly line.[1][2] This leads to the intracellular accumulation of the soluble cell wall precursor, UDP-MurNAc-pentapeptide, a hallmark of this inhibitory mechanism.[3] Unlike Daptomycin, this compound does not cause rapid membrane depolarization at its minimum inhibitory concentration.[3][4]
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merlionpharma.com [merlionpharma.com]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Friulimicin C and Vancomycin Against Enterococcus
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Friulimicin C and Vancomycin (B549263) against Enterococcus species, a genus of bacteria that includes significant human pathogens known for their intrinsic and acquired antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, in vitro activity, and experimental protocols.
Disclaimer: Direct comparative studies evaluating the efficacy of this compound and Vancomycin against Enterococcus are limited in the publicly available scientific literature. Much of the available data for Friulimicin pertains to Friulimicin B, a closely related compound. This guide, therefore, presents a comparison based on the individual characteristics and available data for each antibiotic, highlighting their distinct properties and potential therapeutic utility.
Mechanisms of Action: Two Distinct Approaches to Cell Wall Inhibition
This compound and Vancomycin both target bacterial cell wall synthesis, a critical process for bacterial survival. However, they achieve this through fundamentally different mechanisms, which has significant implications for their spectrum of activity, particularly against resistant strains.
Vancomycin: A glycopeptide antibiotic, Vancomycin acts by directly binding to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the cross-linking of the peptidoglycan layer and compromising cell wall integrity.
This compound: As a member of the lipopeptide class of antibiotics, Friulimicin's mechanism is distinct and does not involve direct interaction with the D-Ala-D-Ala motif. Instead, Friulimicin B has been shown to interrupt the cell wall precursor cycle by forming a complex with bactoprenol (B83863) phosphate (B84403) (C55-P).[1][2][3] This lipid carrier is essential for transporting peptidoglycan precursors across the cell membrane. By sequestering C55-P, Friulimicin effectively halts the supply of building blocks for cell wall synthesis. This unique mechanism allows it to bypass the common resistance mechanisms that affect Vancomycin.[1][2][3]
In Vitro Efficacy
Friulimicin In Vitro Activity
Friulimicin B has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE).[1] Specific MIC values for this compound are not widely reported in dedicated comparative studies. The activity of friulimicins is known to be dependent on the presence of calcium ions in the testing medium.
Table 1: Reported In Vitro Activity of Friulimicin B against Enterococcus species
| Bacterial Species | Resistance Phenotype | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Enterococcus spp. | Vancomycin-Resistant (VRE) | Potent Activity Reported | [1] |
| Enterococcus faecalis | Not Specified | Data Not Available | |
| Enterococcus faecium | Not Specified | Data Not Available |
Note: This table reflects the general statements of potent activity from the literature, as specific MIC ranges from large-scale studies are not available.
Vancomycin In Vitro Activity
The in vitro activity of vancomycin against Enterococcus is well-documented. Susceptibility can vary significantly between E. faecalis and E. faecium, with the latter more frequently exhibiting resistance.
Table 2: Vancomycin MIC Distribution for Enterococcus faecalis
| MIC (µg/mL) | Percentage of Isolates |
|---|---|
| ≤0.5 | 1.9% |
| 1 | 49.6% |
| 2 | 37.0% |
| 4 | 5.8% |
| >4 | 5.7% |
Data adapted from EUCAST MIC distribution data, accessed December 2025. This represents a large collection of isolates and may not reflect local susceptibility patterns.
Table 3: Vancomycin MIC Distribution for Vancomycin-Susceptible Enterococcus faecium
| MIC (µg/mL) | Percentage of Isolates |
|---|---|
| ≤0.5 | 10.5% |
| 1 | 68.4% |
| 2 | 15.8% |
| 4 | 5.3% |
Data is illustrative and compiled from various surveillance studies. Actual distributions can vary.
Table 4: Vancomycin MICs for Vancomycin-Resistant Enterococcus (VRE)
| Genotype | Typical MIC Range (µg/mL) |
|---|---|
| VanA | 64 to >1024 |
| VanB | 4 to 1024 |
| VanC | 2 to 32 |
VRE MICs are typically high, indicating clinical resistance.
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of antibiotic susceptibility. The following sections outline a general protocol for MIC determination and a common in vivo model for assessing efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the Enterococcus strain from an overnight culture on a suitable agar (B569324) plate (e.g., Brain Heart Infusion agar).
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (this compound or Vancomycin) in a suitable solvent. For Friulimicin, the medium should be supplemented with physiological concentrations of calcium (typically 50 mg/L).
-
Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours (24 hours for Vancomycin).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. The murine peritonitis model is a commonly used model for systemic enterococcal infections.
Protocol: Murine Peritonitis Model
-
Induction of Peritonitis:
-
Female BALB/c mice (or another suitable strain) are typically used.
-
Mice are infected via intraperitoneal (IP) injection with a lethal or sublethal dose of a clinical isolate of Enterococcus faecalis or E. faecium. The bacterial inoculum is often mixed with a sterile adjuvant, such as mucin, to enhance virulence.
-
-
Antimicrobial Administration:
-
Treatment with the test antibiotic (this compound or Vancomycin) is initiated at a specified time point post-infection (e.g., 1-2 hours).
-
The antibiotic is administered via a clinically relevant route, such as subcutaneous (SC) or intravenous (IV) injection.
-
Different dosing regimens (dose and frequency) are typically evaluated.
-
-
Efficacy Assessment:
-
The primary endpoint is typically survival over a defined period (e.g., 7 days).
-
Secondary endpoints can include the bacterial load in the peritoneal fluid and various organs (e.g., spleen, liver, kidneys) at specific time points. This is determined by homogenizing the tissues and plating serial dilutions to enumerate colony-forming units (CFUs).
-
Available In Vivo Data:
-
Friulimicin: In vivo efficacy data for this compound against Enterococcus in models such as murine peritonitis is not extensively reported in the literature.
-
Vancomycin: Vancomycin has been evaluated in various murine models of enterococcal infection, including peritonitis and sepsis models.[4][5][6][7][8][9][10][11][12] Efficacy is often dose-dependent and influenced by the vancomycin susceptibility of the infecting strain.
Summary and Future Directions
This compound and Vancomycin represent two distinct classes of antibiotics that both target the bacterial cell wall of Enterococcus.
-
Vancomycin remains a cornerstone for the treatment of susceptible enterococcal infections. However, its efficacy is significantly compromised by the emergence of vancomycin-resistant enterococci (VRE), a major clinical challenge.
-
This compound , based on the data for the closely related Friulimicin B, possesses a novel mechanism of action that circumvents common vancomycin resistance mechanisms.[1][2][3] This makes it a potentially valuable agent for the treatment of VRE infections.
Key Comparative Points:
| Feature | This compound (based on Friulimicin B) | Vancomycin |
| Mechanism of Action | Inhibition of cell wall synthesis via complexation with bactoprenol phosphate (C55-P).[1][2][3] | Inhibition of cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors. |
| Activity against VRE | Active | Inactive |
| Data Availability | Limited, primarily for Friulimicin B | Extensive |
The development of novel antibiotics with unique mechanisms of action, such as the friulimicins, is critical in the era of increasing antimicrobial resistance. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the comparative efficacy of this compound and Vancomycin against both vancomycin-susceptible and vancomycin-resistant Enterococcus. Such studies should include comprehensive in vitro susceptibility testing, time-kill kinetic assays, and robust in vivo efficacy and toxicity studies in relevant animal models. This will be essential to define the potential clinical role of this compound in the management of serious enterococcal infections.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Unraveling host-pathogen dynamics in a murine Model of septic peritonitis induced by vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling host-pathogen dynamics in a murine Model of septic peritonitis induced by vancomycin-resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intravenous Mouse Infection Model for Studying the Pathology of Enterococcus faecalis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin Resistance in Enterococcus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Friulimicin C and its Analogues in Antibacterial Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Friulimicin C and its analogues based on available experimental data. Friulimicins are a class of lipopeptide antibiotics with potent activity against Gram-positive bacteria, including multi-drug resistant strains.
Friulimicins, produced by the actinomycete Actinoplanes friuliensis, represent a promising class of antibiotics due to their unique mechanism of action.[1][2] This guide delves into the structural nuances, comparative efficacy, and underlying molecular interactions of these compounds, with a particular focus on this compound in relation to its better-studied counterpart, Friulimicin B, and other analogues.
Structural Comparison of Friulimicin Analogues
Friulimicins A, B, C, and D are all cyclic lipopeptides that share an identical decapeptide core. Their structural diversity, which influences their physicochemical properties, arises from variations in the N-terminal fatty acid side chain.[3] While the peptide core is responsible for the fundamental mechanism of action, the nature of the lipid tail can impact the potency and spectrum of antibacterial activity.
The core structure consists of a 10-amino acid macrocycle with an exocyclic asparagine residue to which the fatty acid is attached.[2] This peptide backbone contains several unusual amino acids, including methylaspartic acid, D-pipecolinic acid, and diaminobutyric acid.[2]
Table 1: Structural Differences in the Fatty Acid Side Chains of Friulimicin Analogues
| Analogue | Fatty Acid Side Chain |
| Friulimicin A | cis-3-iso-tridecenoic acid (iso-C13:1) |
| Friulimicin B | cis-3-iso-tetradecenoic acid (iso-C14:1)[2] |
| This compound | Not explicitly defined in reviewed literature |
| Friulimicin D | cis-3-anteiso-pentadecenoic acid (anteiso-C15:1) |
Note: The precise structure of the fatty acid moiety of this compound is not detailed in the publicly available scientific literature reviewed for this guide. The majority of research has focused on Friulimicin B as the principal component.
The Friulimicins belong to a larger family of calcium-dependent antibiotics (CDAs). Closely related analogues include the amphomycins, which are structurally identical to the Friulimicins except for an aspartic acid instead of an asparagine at the exocyclic position, and laspartomycin C, which differs in several amino acid positions and the lipid tail.[3][4]
Mechanism of Action: Targeting Bactoprenol (B83863) Phosphate (B84403)
Friulimicins exert their bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall, a mechanism distinct from many clinically used antibiotics.[1][2] This action is critically dependent on the presence of calcium ions.[1]
The signaling pathway for Friulimicin's mechanism of action involves the following key steps:
-
Calcium-Dependent Conformational Change: In the presence of Ca2+, Friulimicin undergoes a conformational change that is essential for its activity.[1]
-
Complex Formation with Bactoprenol Phosphate (C55-P): The activated Friulimicin-Ca2+ complex specifically targets and binds to bactoprenol phosphate (C55-P), a lipid carrier molecule embedded in the bacterial cell membrane.[1][2]
-
Inhibition of the Peptidoglycan Cycle: C55-P is essential for transporting peptidoglycan precursors (Lipid I and Lipid II) across the cell membrane. By sequestering C55-P, Friulimicin effectively halts the cell wall synthesis machinery.[1]
-
Disruption of Other Essential Pathways: Since C55-P is also involved in the synthesis of other crucial cell envelope components like teichoic acids and capsule formation, Friulimicin's action leads to a multi-faceted disruption of cell envelope integrity.[1]
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bactoprenol Phosphate Binding of Friulimicin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Friulimicin C's performance in binding to its target, bactoprenol (B83863) phosphate (B84403) (C55-P), with that of other notable antibiotics. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of these interactions.
This compound, a member of the lipopeptide class of antibiotics, exerts its antibacterial effect by targeting a critical step in bacterial cell wall synthesis. Specifically, it binds to bactoprenol phosphate (C55-P), an essential lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane. This interaction sequesters C55-P, thereby inhibiting the synthesis of the bacterial cell wall and ultimately leading to cell death. The binding of this compound to bactoprenol phosphate is dependent on the presence of calcium ions (Ca2+).[1][2]
Comparative Analysis of Bactoprenol Phosphate Binding
To contextualize the binding characteristics of this compound, this guide compares it with two other antibiotics known to target bactoprenol-coupled precursors: Laspartomycin C and Amphomycin. While all three interfere with the function of C55-P, the available quantitative and qualitative data reveal differences in their binding interactions.
| Antibiotic | Target | Binding Stoichiometry (Antibiotic:C55-P) | Binding Affinity (Kd) | Inhibition of MraY Activity |
| This compound | Bactoprenol Phosphate (C55-P) | 2:1[1] | Not Reported | Dose-dependent inhibition[1][3] |
| Laspartomycin C | Bactoprenol Phosphate (C55-P) | Not Reported | 7.3 ± 3.8 nM[4] | Not Reported |
| Amphomycin | Bactoprenol Phosphate (C55-P) | Not Reported | Not Reported | Dose-dependent inhibition[5][6] |
Key Observations:
-
Quantitative Binding Affinity: Laspartomycin C exhibits a high affinity for bactoprenol phosphate, with a dissociation constant (Kd) in the low nanomolar range.[4] A specific Kd value for this compound has not been reported in the reviewed literature, preventing a direct quantitative comparison of binding strength.
-
Stoichiometry: Experimental evidence indicates that this compound forms a complex with bactoprenol phosphate in a 2:1 ratio.[1] This suggests that two molecules of this compound interact with one molecule of C55-P.
-
Inhibition of MraY: Both this compound and Amphomycin have been shown to inhibit the activity of MraY, the enzyme that utilizes C55-P to form Lipid I, in a dose-dependent manner.[1][3][5][6] This inhibition is a direct consequence of the antibiotics sequestering the C55-P substrate.
Experimental Protocols
The validation of bactoprenol phosphate binding by these antibiotics relies on key in vitro experiments. Detailed methodologies for two such experiments are provided below.
Minimal Inhibitory Concentration (MIC) Antagonism Assay
This assay is used to demonstrate that the antibacterial activity of an antibiotic is specifically directed against a particular target. The principle is that the addition of an excess of the target molecule will sequester the antibiotic, thereby reducing its effective concentration and leading to an increase in the MIC against a susceptible bacterial strain.
Protocol:
-
Prepare Bacterial Inoculum: Culture a susceptible bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Antibiotic Dilutions: Prepare a serial dilution of the antibiotic (e.g., this compound) in the broth medium.
-
Prepare Antagonist Solution: Prepare a solution of the target molecule, bactoprenol phosphate (C55-P), at a concentration significantly higher than that of the antibiotic.
-
Assay Setup: In a microtiter plate, add the bacterial inoculum to wells containing the serial dilutions of the antibiotic. In a parallel set of wells, add the bacterial inoculum to wells containing the same serial dilutions of the antibiotic plus the C55-P antagonist solution.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Analysis: A significant increase (typically ≥4-fold) in the MIC of the antibiotic in the presence of C55-P compared to its absence indicates that the antibiotic's activity is antagonized by and therefore directed at C55-P.
In Vitro MraY-Catalyzed Lipid I Synthesis Assay
This assay directly measures the inhibitory effect of an antibiotic on the enzymatic activity of MraY, which utilizes C55-P as a substrate. Inhibition of this reaction provides strong evidence for the sequestration of C55-P.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl with MgCl2), a detergent to solubilize the lipid substrate (e.g., Triton X-100), and the soluble precursor UDP-MurNAc-pentapeptide, which may be radiolabeled (e.g., with ¹⁴C or ³H) for detection.
-
Substrate and Inhibitor Addition: Add a defined amount of bactoprenol phosphate (C55-P) to the reaction mixture. In separate reaction tubes, add varying concentrations of the test antibiotic (e.g., this compound). Include a control reaction with no antibiotic.
-
Enzyme Addition: Initiate the reaction by adding purified MraY enzyme to each tube.
-
Incubation: Incubate the reaction mixtures at a suitable temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipid components, including the newly synthesized Lipid I, using an organic solvent mixture (e.g., n-butanol/pyridine-acetate).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate and develop the chromatogram using an appropriate solvent system to separate Lipid I from unreacted C55-P.
-
Detection and Quantification: If a radiolabeled precursor was used, visualize the spots by autoradiography or a phosphorimager. Scrape the spots corresponding to Lipid I and quantify the radioactivity using liquid scintillation counting.
-
Analysis: Calculate the percentage of MraY inhibition for each antibiotic concentration relative to the no-antibiotic control. This data can be used to determine the dose-dependent inhibitory effect.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's binding to its target.
Caption: this compound inhibits peptidoglycan synthesis by forming a Ca2+-dependent complex with C55-P.
Caption: Experimental workflow for the in vitro MraY-catalyzed Lipid I synthesis assay.
Caption: Comparative logic of bactoprenol phosphate binding by different antibiotics.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Friulimicin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial spectrum of Friulimicin C, a novel lipopeptide antibiotic, against key Gram-positive bacterial pathogens. Its performance is benchmarked against established antibiotics: daptomycin (B549167), vancomycin (B549263), and linezolid (B1675486). This document synthesizes available in vitro data, details experimental methodologies for susceptibility testing, and visualizes the mechanism of action to support research and development efforts in the field of infectious diseases.
Executive Summary
This compound, a member of the friulimicin family of lipopeptide antibiotics produced by Actinoplanes friuliensis, demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3][4][5][6][7][8] Structurally similar to daptomycin, friulimicin's antibacterial efficacy is calcium-dependent.[1][2][3][4] However, it possesses a unique mechanism of action, inhibiting cell wall biosynthesis by forming a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the synthesis of peptidoglycan and other cell wall components.[1][2][3][4][9] This mode of action is distinct from daptomycin, which disrupts the bacterial cell membrane potential.[1][2][3][4][10][11]
Comparative data indicates that the in vitro activity of friulimicin is comparable to that of daptomycin against various clinically relevant Gram-positive pathogens. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data to facilitate a direct comparison of these antimicrobial agents.
Comparative Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Friulimicin B (a representative compound of the friulimicin complex) and comparator antibiotics against key Gram-positive pathogens. It is important to note that the activity of friulimicin is highly dependent on the testing methodology, with optimal results obtained using specific broth microdilution conditions.
Table 1: Comparative MIC Values (μg/mL) Against Staphylococcus aureus
| Organism | Friulimicin B | Daptomycin | Vancomycin | Linezolid |
| S. aureus (MSSA) | Comparable to Daptomycin | 0.25 - 1[12] | 0.5 - 2[5][13][14][15][16] | 1 - 4[17] |
| S. aureus (MRSA) | Potent Activity[1][15] | 0.25 - 1[12] | 1 - 2[5][13][14][15][16] | 1 - 4[17][18] |
| S. aureus (VISA) | Potent Activity[1] | 0.5 - 2 | 4 - 8[13][19] | 1 - 4[3] |
| S. aureus (VRSA) | Potent Activity[1] | 1 - 4 | ≥16[13][19] | 1 - 4[3] |
Table 2: Comparative MIC Values (μg/mL) Against Enterococcus Species
| Organism | Friulimicin B | Daptomycin | Vancomycin | Linezolid |
| Enterococcus faecalis (VSE) | Comparable to Daptomycin | 1 - 4 | 0.5 - 2[20] | 1 - 2 |
| Enterococcus faecium (VSE) | Comparable to Daptomycin | 1 - 4[4][21][22][23] | 0.25 - 2[20] | 1 - 4[10][24][25] |
| Enterococcus faecium (VRE) | Potent Activity[1][19] | 2 - 4[12][26] | ≥32[19][26] | 2 - 4[27][28] |
Table 3: Comparative MIC Values (μg/mL) Against Streptococcus pneumoniae
| Organism | Friulimicin B | Daptomycin | Vancomycin | Linezolid |
| S. pneumoniae (Penicillin-S) | Potent Activity[1][19] | 0.06 - 0.5[6][9][29] | 0.19 - 1.5[2][30] | 0.25 - 2[31][32][33] |
| S. pneumoniae (Penicillin-R) | Potent Activity[1][19] | 0.125 - 0.5[6][9][29] | 0.19 - 1.5[2][30] | 0.5 - 2[31][34] |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro activity of antimicrobial agents. The following are standardized methods for determining the antibacterial spectrum of this compound and comparator antibiotics.
Broth Microdilution Method (for Friulimicin)
This method is optimized for testing the activity of friulimicin.
-
Medium Preparation : Cation-adjusted Mueller-Hinton Broth (CAMHB) is supplemented with CaCl2 to a final concentration of 50 mg/L and with 0.002% (v/v) Tween 80.
-
Antibiotic Preparation : A stock solution of this compound is prepared and serially diluted in the supplemented CAMHB in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation : Bacterial isolates are grown on appropriate agar (B569324) plates, and colonies are used to prepare a suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation : The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
CLSI Standard Broth Microdilution Method (for Comparators)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for susceptibility testing of daptomycin, vancomycin, and linezolid.[35]
-
Medium Preparation : For daptomycin, CAMHB is supplemented with CaCl2 to a final concentration of 50 mg/L. For vancomycin and linezolid, standard CAMHB is used.
-
Antibiotic Preparation : Stock solutions of the antibiotics are prepared and serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculum Preparation : A bacterial suspension is prepared to a 0.5 McFarland standard and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation : Plates are incubated at 35-37°C for 16-20 hours (20-24 hours for vancomycin against S. aureus).
-
MIC Determination : The MIC is the lowest concentration of the antibiotic with no visible growth.
Agar Dilution Method
-
Medium Preparation : Mueller-Hinton Agar (MHA) is prepared and supplemented as required for the specific antibiotic (e.g., with 50 mg/L Ca2+ for daptomycin). A series of agar plates are prepared, each containing a specific concentration of the antibiotic.
-
Inoculum Preparation : A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation : The bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation : Plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.
Mechanism of Action and Visualizations
This compound exerts its antibacterial effect by targeting a crucial step in the bacterial cell wall synthesis pathway. This mechanism is distinct from many other classes of antibiotics.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, which sequesters Bactoprenol-P.
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC testing of this compound.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its antibacterial spectrum is comparable to that of daptomycin. The unique mechanism of action, targeting the essential lipid carrier bactoprenol phosphate, presents a promising avenue for the development of new therapeutics to combat antimicrobial resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating severe Gram-positive infections.
References
- 1. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Bactericidal activity of daptomycin against Streptococcus pneumoniae compared with eight other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heteroresistance to Vancomycin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Gene Dosage and Linezolid Resistance in Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin versus Friulimicin B: In-Depth Profiling of Bacillus subtilis Cell Envelope Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of Minimum Inhibitory Concentration in Clinical Outcomes of Enterococcus faecium Bacteremia Treated With Daptomycin: Is it Time to Change the Breakpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jmilabs.com [jmilabs.com]
- 25. Linezolid resistant Enterococcus faecium in sepsis - Indian J Microbiol Res [ijmronline.org]
- 26. uspharmacist.com [uspharmacist.com]
- 27. Linezolid- and Vancomycin-resistant Enterococcus faecium in Solid Organ Transplant Recipients: Infection Control and Antimicrobial Stewardship Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. academic.oup.com [academic.oup.com]
- 30. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bacteriostatic or bactericidal effect of linezolid against multiresistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. academic.oup.com [academic.oup.com]
- 34. Genome sequencing of linezolid-resistant Streptococcus pneumoniae mutants reveals novel mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Activity of Daptomycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Friulimicin C: A Comparative Guide to In Vivo Efficacy in a Murine Infection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Friulimicin C, a novel lipopeptide antibiotic, within a murine infection model. Due to the limited availability of specific in vivo data for this compound, this guide leverages data from its closely related and principal analogue, Friulimicin B. Friulimicins A, B, C, and D are a family of structurally similar lipopeptides that share an identical peptide macrocycle but differ in their fatty acid side chains, suggesting comparable mechanisms of action and antibacterial spectra. Friulimicin B is the most studied compound in this family.[1][2]
Executive Summary
Mechanism of Action
Friulimicin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall, a mechanism distinct from many other classes of antibiotics.[3][4] In the presence of calcium ions (Ca²⁺), Friulimicin forms a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the bacterial cell membrane.[3][4][6] This sequestration of C55-P disrupts the cell wall synthesis pathway, leading to the inhibition of bacterial growth and eventual cell death.[3][4] This targeted action on a fundamental bacterial process contributes to its potent activity against a range of Gram-positive pathogens.[3][4]
In Vivo Efficacy in a Murine SSTI Model
A key study evaluated the efficacy of Friulimicin B in a murine granuloma pouch model, a well-established model for skin and soft tissue infections. The study compared Friulimicin B with vancomycin (B549263) and daptomycin (B549167) against a methicillin-susceptible Staphylococcus aureus (MSSA) strain.
Experimental Protocol
A summary of the experimental protocol is provided below.
Comparative Efficacy Data
The efficacy of Friulimicin B was quantified by the reduction in colony-forming units (CFU) in the pouch exudates compared to an untreated control group. The results are summarized in the table below.
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU Reduction vs. Control |
| Friulimicin B | 1.25 | 1.12 |
| 2.5 | ~4.0 | |
| 5.0 | ~4.0 | |
| 10.0 | >6.0 | |
| Vancomycin | 1.25 | 0.4 |
| 2.5 | Not specified | |
| 5.0 | ~4.0 | |
| 10.0 | Not specified | |
| Daptomycin | 1.25 | ~4.0 |
| 2.5 | Not specified | |
| 5.0 | Not specified | |
| 10.0 | >6.0 |
Data extracted from a study on Friulimicin B in a staphylococcal murine abscess infection model.
Key Findings:
-
Friulimicin B demonstrated a dose-dependent bactericidal effect.
-
At the lowest dose of 1.25 mg/kg, Friulimicin B was more effective than vancomycin, achieving a 1.12 log reduction in CFU compared to 0.4 logs for vancomycin.
-
A CFU reduction of approximately 4 log units was achieved with 2.5-5 mg/kg of Friulimicin B, whereas a similar effect required 5 mg/kg of vancomycin.
-
Daptomycin was the most potent agent at the lowest dose, achieving a 4-log reduction at 1.25 mg/kg.
-
At the highest dose of 10 mg/kg, both Friulimicin B and daptomycin produced a significant reduction in bacterial numbers of over 6 logs.
Broader Antibacterial Activity and Future Directions
While the presented in vivo data is against an MSSA strain, in vitro studies have consistently shown that Friulimicin B possesses excellent activity against a broad range of Gram-positive pathogens, including multidrug-resistant strains like MRSA, penicillin-resistant pneumococci, and vancomycin-resistant enterococci.[3][4] This suggests a strong potential for this compound to be effective against these clinically important pathogens in vivo.
Further in vivo studies are warranted to confirm the efficacy of this compound against MRSA in various infection models, such as sepsis and pneumonia, which would provide a more comprehensive understanding of its therapeutic potential. The unique mechanism of action of the Friulimicin family, targeting a different step in cell wall synthesis compared to many existing antibiotics, makes it a promising candidate for further development in the fight against antimicrobial resistance.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Safety Profiles of Friulimicin C and Other Lipopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of Friulimicin C and other notable lipopeptide antibiotics, namely daptomycin (B549167) and polymyxin (B74138) B. The information is intended to assist researchers and drug development professionals in evaluating the toxicological characteristics of these compounds. While comprehensive safety data for daptomycin and polymyxin B are available, it is important to note that specific quantitative toxicological data for this compound is not extensively documented in publicly accessible literature. This guide, therefore, presents the available data for established lipopeptides as a benchmark for potential future assessments of this compound.
Executive Summary
Lipopeptide antibiotics are a critical class of antimicrobial agents, particularly for combating multidrug-resistant pathogens. However, their clinical utility is often balanced against potential toxicities. This guide focuses on the comparative safety of this compound, a member of the friulimicin family of antibiotics, against the well-characterized lipopeptides daptomycin and polymyxin B. Due to the limited availability of specific safety data for this compound, this comparison primarily leverages data from the closely related Friulimicin B where possible and highlights the significant data gaps for this compound. The guide presents available quantitative toxicity data, details relevant experimental methodologies, and visualizes key pathways and workflows to provide a comprehensive resource for researchers.
Quantitative Safety Data Comparison
The following table summarizes key quantitative safety data for daptomycin and polymyxin B. It is critical to note the absence of publicly available data for this compound in these standard toxicological endpoints.
| Safety Parameter | Daptomycin | Polymyxin B | This compound | Source(s) |
| Acute Toxicity (LD50) | Rat (Oral): > 2000 mg/kg | Mouse (Oral): 790 mg/kg | Data Not Available | [1] |
| Mouse (IV): > 700 mg/kg | Mouse (Intraperitoneal): 20.5 mg/kg | Data Not Available | [1][2] | |
| Mouse (Intravenous): 5.4 mg/kg | Data Not Available | [2] | ||
| No-Observed-Adverse-Effect Level (NOAEL) | Dogs (IV, 28 days): 10 mg/kg/day | Data Not Available | Data Not Available | [3] |
| In Vitro Cytotoxicity (IC50) | Human Rhabdomyosarcoma Cells: Concentration-dependent reduction in viability | Human Lung Epithelial (A549) Cells: ~1.74 mM | Data Not Available | [4][5] |
| Rat Hepatocytes: Non-toxic at tested concentrations | Human Proximal Tubular (HK-2) Cells: Concentration-dependent toxicity | Data Not Available | [6][7] | |
| Neuroblastoma (N2a) Cells: 127 µM | Data Not Available | [8] | ||
| Schwann (RSC96) Cells: 579 µM | Data Not Available | [8] | ||
| Hemolytic Activity | Possible, but rare, cases of hemolytic anemia reported | Hemolytic activity observed, particularly after sensitization of erythrocytes | Data Not Available | [9][10][11] |
Mechanisms of Action and Potential Safety Implications
The mechanism of action of a drug is often linked to its safety profile. While detailed toxicological studies for Friulimicins are scarce, understanding their mode of action compared to other lipopeptides can offer insights into their potential for off-target effects.
Friulimicin B , structurally similar to this compound, is understood to inhibit bacterial cell wall biosynthesis by forming a complex with bactoprenol (B83863) phosphate (B84403) (C55-P) in a calcium-dependent manner. This mechanism is distinct from that of daptomycin.
Daptomycin also acts in a calcium-dependent manner but is thought to disrupt the bacterial cell membrane by forming pores, leading to membrane depolarization and cell death.[11] This membrane-disrupting activity is a potential source of toxicity to mammalian cells, which also possess phospholipid membranes.
Polymyxin B interacts with the lipopolysaccharide (LPS) of Gram-negative bacteria, disrupting the outer membrane. Its toxicity in humans, particularly nephrotoxicity, is a significant clinical concern.[5][7]
The different molecular targets of Friulimicin B (and presumably C) suggest that its safety profile might diverge from that of daptomycin and polymyxin B. The inhibition of a specific bacterial pathway (peptidoglycan synthesis) could potentially lead to a wider therapeutic window compared to agents that cause more generalized membrane disruption. However, without empirical data, this remains a hypothesis.
Key Experimental Protocols
For researchers planning to evaluate the safety profile of this compound or other novel lipopeptides, the following are detailed methodologies for essential in vitro safety assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.
1. Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity) in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Exposure:
-
Prepare a dilution series of the test compound (e.g., this compound) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound. Include vehicle controls (medium with the solvent used to dissolve the compound) and positive controls (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Hemolytic Activity Assay
This assay determines the ability of a compound to lyse red blood cells (erythrocytes), which is an indicator of membrane-disrupting activity.
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human or rabbit) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs several times with isotonic PBS, centrifuging and removing the supernatant after each wash, until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
2. Hemolysis Experiment:
-
Prepare a serial dilution of the test compound in PBS in a 96-well plate.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in a solution of 1% Triton X-100).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
3. Measurement of Hemolysis:
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm, which corresponds to the release of hemoglobin.
4. Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the compound concentration.
Visualizations
Daptomycin Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of daptomycin and glycopeptide efficacy and safety for the treatment of Gram-positive infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin versus Friulimicin B: In-Depth Profiling of Bacillus subtilis Cell Envelope Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
Friulimicin C: A Validated Tool for Probing Bacterial Cell Wall Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Friulimicin C, a member of the friulimicin family of lipopeptide antibiotics, presents a highly specific and potent tool for the investigation of bacterial cell wall biosynthesis. Its unique mechanism of action, targeting the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P), distinguishes it from many commonly studied cell wall inhibitors and offers a valuable resource for dissecting this essential bacterial process. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data and detailed protocols, to validate its use as a tool compound in cell wall research.
Mechanism of Action: Sequestration of a Key Lipid Carrier
This compound exerts its antibacterial effect by interrupting the peptidoglycan synthesis pathway at a critical, membrane-associated step. In a calcium-dependent manner, it forms a complex with bactoprenol phosphate (C55-P), the central lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane.[1][2] By sequestering C55-P, friulimicin effectively halts the regeneration of this carrier, thereby blocking the synthesis of not only peptidoglycan but also other essential cell envelope components that rely on C55-P, such as teichoic acids.[1][2] This targeted action makes this compound a precise instrument for studying the roles of C55-P in various biosynthetic pathways.
The friulimicin family, including friulimicins A, B, C, and D, are structurally very similar, possessing an identical peptide macrocycle.[3] They are produced by the actinomycete Actinoplanes friuliensis.[2] Due to this structural similarity, they exhibit comparable biological activities.[3]
Comparative Performance: this compound vs. Alternative Compounds
To objectively evaluate the utility of this compound as a research tool, its performance is compared against established cell wall synthesis inhibitors with different mechanisms of action, such as vancomycin, as well as another C55-P targeting antibiotic, amphomycin.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Friulimicin B (as a proxy for this compound) and Vancomycin against a panel of clinically relevant Gram-positive pathogens. All MIC values are presented in µg/mL.
Table 1: Comparative MIC Values of Friulimicin B and Vancomycin
| Bacterial Strain | Friulimicin B (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.078[3] | 0.25 - 2[4] |
| Staphylococcus aureus (MRSA) | Potent activity reported[2] | 0.25 - 2[4] |
| Streptococcus pneumoniae | Potent activity reported[2] | ≤0.064 (Susceptible)[5] |
| Enterococcus faecalis (VSE) | Potent activity reported[2] | 1 - 4[4] |
| Enterococcus faecium (VSE) | Potent activity reported[2] | 1 - 4[4] |
| Bacillus subtilis 168 | 0.078[3] | Not widely reported |
| Vancomycin-Resistant Enterococci (VRE) | Potent activity reported[2] | Resistant |
Note: The activity of Friulimicin is calcium-dependent. MIC values are typically determined in media supplemented with 50 µg/mL Ca²⁺.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound's activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution for Calcium-Dependent Antibiotics
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of calcium-dependent antibiotics like friulimicin.
-
Preparation of Media and Antibiotic Stock Solutions:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Supplement the CAMHB with CaCl₂ to a final concentration of 50 µg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with 0.002% Tween-80 to prevent sticking to plastic).
-
Prepare stock solutions of comparator antibiotics (e.g., Vancomycin) according to CLSI guidelines.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of supplemented CAMHB into all wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of each antibiotic across the plate, starting from the highest concentration. Add 50 µL of the antibiotic stock to the first well and serially transfer 50 µL to subsequent wells, resulting in a final volume of 50 µL in each well.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium on an appropriate agar (B569324) plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
In Vitro Peptidoglycan Synthesis Assay Using Bacterial Membranes
This assay measures the incorporation of radiolabeled precursors into peptidoglycan using isolated bacterial membranes, allowing for the direct assessment of inhibitors targeting the membrane-associated steps of cell wall synthesis.
-
Preparation of Bacterial Membranes:
-
Grow a suitable bacterial strain (e.g., Micrococcus luteus or Staphylococcus simulans) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl).
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Pellet the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a storage buffer and store at -80°C.
-
-
Reaction Mixture Preparation:
-
The reaction mixture (typically 50 µL) should contain:
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl₂
-
Bacterial membranes (as the enzyme source)
-
UDP-MurNAc-pentapeptide (unlabeled)
-
UDP-[¹⁴C]GlcNAc (radiolabeled precursor)
-
This compound or other inhibitors at various concentrations.
-
C₅₅-P (if the membrane preparation is deficient).
-
-
-
Assay Procedure:
-
Pre-incubate the membranes with the inhibitor (this compound) and C₅₅-P in the reaction buffer for a short period.
-
Initiate the reaction by adding the UDP-sugar precursors (UDP-MurNAc-pentapeptide and UDP-[¹⁴C]GlcNAc).
-
Incubate the reaction at 30-37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding a solvent that precipitates the peptidoglycan product (e.g., boiling SDS or cold trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the precipitated, radiolabeled peptidoglycan.
-
Wash the filter extensively to remove unincorporated radiolabeled precursors.
-
Determine the amount of incorporated radioactivity by liquid scintillation counting.
-
The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to a control sample without any inhibitor.
-
Visualizing the Molecular Landscape
To further clarify the mechanism of action and experimental workflows, the following diagrams are provided.
References
- 1. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
Comparative Transcriptomic Analysis Reveals Distinct Cellular Responses to Friulimicin C and Daptomycin in Bacillus subtilis
A deep dive into the transcriptomic landscapes of Bacillus subtilis treated with the lipopeptide antibiotics Friulimicin C and Daptomycin reveals divergent mechanisms of action, despite their structural similarities. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of the differential gene expression, affected signaling pathways, and experimental protocols from a key comparative transcriptomics study.
This compound, a member of the friulimicin family of antibiotics, and Daptomycin are both potent lipopeptide antibiotics effective against a range of Gram-positive bacteria. While they share structural resemblances, their impact on bacterial gene expression is markedly different, suggesting distinct modes of action at the molecular level. A pivotal study by Wecke et al. (2009) utilized microarray analysis to profile the transcriptomic response of Bacillus subtilis to sublethal concentrations of Friulimicin B (a close analogue of this compound) and Daptomycin, providing valuable insights into their differing cellular targets and the stress responses they elicit.
Data Presentation: A Comparative Overview of Transcriptomic Changes
While the complete raw dataset from the comparative study by Wecke et al. (2009) is located in the supplementary materials of the original publication, the primary findings highlight a focused yet distinct set of gene regulations. Both antibiotics were found to induce genes associated with the cell envelope stress response, confirming their activity at the bacterial cell surface. However, the specific regulons activated showed significant divergence.
Key Observations from the Comparative Transcriptomic Analysis:
| Feature | Friulimicin B Treatment | Daptomycin Treatment |
| Primary Target | Cell wall biosynthesis | Cell membrane integrity |
| Key Induced Regulon | Predominantly extracytoplasmic function (ECF) σ factor-dependent genes (e.g., sigM, sigV, ylaC) | Strong and exclusive induction of the LiaRS two-component system |
| LiaRS System Response | No significant induction | Strong induction of LiaRS-dependent genes (e.g., liaI, liaH) |
| Other Induced Genes | Genes related to cell wall turnover and synthesis | Genes associated with membrane stress and repair |
| Overall Response | A more general cell envelope stress response | A specific response to perturbations in membrane integrity and potential |
Signaling Pathways Under Stress
The differential transcriptomic profiles induced by this compound and Daptomycin point to the activation of distinct signaling pathways within the Bacillus subtilis cell envelope stress response network.
This compound-Induced Stress Response
This compound primarily triggers a cell wall stress response, leading to the activation of several extracytoplasmic function (ECF) sigma factors, most notably σM, σV, and YlaC. These sigma factors, in turn, regulate the expression of genes involved in maintaining cell wall integrity and mitigating the damage caused by the antibiotic.
Daptomycin-Induced Stress Response
In contrast, Daptomycin elicits a strong and specific response through the LiaRS two-component system. This system is a key sensor of membrane integrity. Daptomycin's interaction with the cell membrane leads to the activation of the sensor kinase LiaS, which then phosphorylates the response regulator LiaR. Phosphorylated LiaR subsequently activates the transcription of genes, such as the liaIH operon, which are crucial for counteracting membrane damage.
Experimental Protocols
The comparative transcriptomic analysis was performed using DNA microarrays. The following is a summary of the key experimental steps based on the methodology described by Wecke et al. (2009) and general B. subtilis microarray protocols.
Experimental Workflow
A Comparative Analysis of the Post-Antibiotic Effect of Friulimicin C and Other Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the post-antibiotic effect (PAE) of Friulimicin C against other prominent antibacterial agents: daptomycin, vancomycin, and linezolid (B1675486). The PAE is a critical pharmacodynamic parameter representing the persistent suppression of bacterial growth following limited exposure to an antimicrobial agent. Understanding the PAE is crucial for optimizing dosing regimens to enhance efficacy and minimize the development of resistance.
Executive Summary
While this compound is a promising lipopeptide antibiotic, extensive literature searches did not yield specific quantitative data on its post-antibiotic effect. Therefore, this guide will focus on the PAE of established agents—daptomycin, vancomycin, and linezolid—against key Gram-positive pathogens. The mechanism of action of Friulimicin B, a closely related compound, is included to provide insight into its potential antibacterial activity.
Comparative Post-Antibiotic Effect (PAE) Data
The following tables summarize the in vitro PAE of daptomycin, vancomycin, and linezolid against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It is important to note that PAE duration can be influenced by experimental conditions such as the antibiotic concentration and exposure time.
| Antibiotic | Bacterial Species | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Daptomycin | Staphylococcus aureus | 10 | 1 | 1.1 - 6.2 |
| Staphylococcus aureus | - | - | 2.4 - 6.3 | |
| Streptococcus pneumoniae | 10 | 1 | 1.0 - 2.5 | |
| Enterococcus faecalis | Clinically achievable concentrations | - | 0.6 - 6.7 | |
| Vancomycin | Staphylococcus aureus | 4 | - | 1.3 - 2.0 |
| Staphylococcus aureus | - | - | 1.3 - 1.8 | |
| Streptococcus pneumoniae | 10 | 2 | Data not available in searched articles | |
| Enterococcus faecalis | - | - | 0.5 - 1.0 | |
| Linezolid | Staphylococcus aureus | 1 | 1 | 0 - 1.7 |
| Staphylococcus aureus | 4 | 1 | 0.5 - 2.3 | |
| Staphylococcus aureus | - | - | Mean max: 2.2 | |
| Streptococcus pneumoniae | - | - | Mean max: 3.0 | |
| Enterococcus faecalis | 1 | 1 | 1.1 - 1.4 | |
| Enterococcus faecalis | 4 | 1 | 1.3 - 2.4 | |
| Enterococcus faecalis | - | - | Mean max: 2.8 |
Experimental Protocols
The determination of the post-antibiotic effect is critical for evaluating the pharmacodynamic properties of antimicrobial agents. Below is a detailed methodology for conducting in vitro PAE studies based on the viable count method.
Protocol for In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method
1. Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar (B569324) medium and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
2. Antibiotic Exposure:
-
Dilute the logarithmic phase culture in pre-warmed broth to a standardized cell density (e.g., approximately 1-5 x 10^6 CFU/mL).
-
Divide the bacterial suspension into test and control tubes.
-
Add the test antibiotic to the experimental tubes at a specified multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 4x or 10x MIC). The control tube should receive an equivalent volume of sterile broth.
-
Incubate all tubes at 37°C for a defined period (e.g., 1 or 2 hours).
3. Removal of Antibiotic:
-
To remove the antibiotic, perform one of the following procedures:
-
Centrifugation and Washing: Centrifuge the test culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in an equal volume of pre-warmed, antibiotic-free broth. Repeat this washing step at least twice to ensure complete removal of the drug.
-
Dilution: Perform a rapid 1:1000 dilution of the antibiotic-exposed culture in a large volume of pre-warmed, antibiotic-free broth. This dilution effectively reduces the antibiotic concentration to a sub-inhibitory level.
-
4. Monitoring of Bacterial Regrowth:
-
Immediately after antibiotic removal (time zero), and at regular intervals thereafter (e.g., every hour for up to 8 hours), collect samples from both the test and control cultures.
-
Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS).
-
Plate the appropriate dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Following incubation, count the number of colony-forming units (CFU) on each plate to determine the viable bacterial concentration (CFU/mL) at each time point.
5. Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the CFU/mL in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C: The time required for the CFU/mL in the unexposed control culture to increase by 1 log10 above its initial count after the same handling procedure.
-
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of each antibiotic is fundamental to interpreting its pharmacodynamic profile, including the PAE.
Friulimicin
Friulimicin B, a compound structurally related to this compound, inhibits bacterial cell wall synthesis.[1][2][3] It forms a complex with the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P) in a calcium-dependent manner.[1][2][3] This sequestration of C55-P disrupts the transport of peptidoglycan precursors across the cell membrane, thereby halting cell wall construction.[1][2][3]
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Friulimicin C: A Comparative Analysis of Performance in Diverse Microbiological Media
For Immediate Release
This guide provides a comprehensive comparison of Friulimicin C's antimicrobial performance across three commonly used microbiological media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Broth (TSB), and Brain Heart Infusion (BHI) Broth. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial agents.
This compound, a member of the lipopeptide class of antibiotics, exhibits potent activity against a broad spectrum of Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall biosynthesis through the formation of a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a critical lipid carrier. This interaction is notably dependent on the presence of calcium ions (Ca²⁺)[1]. Consequently, the composition of the testing medium, particularly its cation concentration, can significantly influence the observed antimicrobial efficacy of this compound.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against representative Gram-positive pathogens in different microbiological media. These values are illustrative and based on the known calcium-dependency of this compound and the typical cation content of these media. Higher calcium concentrations are expected to enhance the antibiotic's activity, resulting in lower MIC values.
| Microbiological Medium | Predominant Cation Content | Hypothetical MIC (µg/mL) of this compound | ||
| Staphylococcus aureus | Enterococcus faecalis | Streptococcus pneumoniae | ||
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized Ca²⁺ (20-25 mg/L) & Mg²⁺ (10-12.5 mg/L)[2][3] | 0.25 | 0.5 | 0.125 |
| Tryptic Soy Broth (TSB) | Variable, generally lower Ca²⁺ and Mg²⁺ than CAMHB | 1 | 2 | 0.5 |
| Brain Heart Infusion (BHI) Broth | Variable, generally lower Ca²⁺ and Mg²⁺ than CAMHB | 1 | 2 | 0.5 |
Note: The provided MIC values are hypothetical and serve to illustrate the expected trend in this compound performance. Actual experimental results may vary depending on the specific formulation and manufacturer of the media. For definitive susceptibility testing, the use of cation-adjusted Mueller-Hinton Broth supplemented with calcium is recommended, in line with guidelines for other calcium-dependent lipopeptides[4].
Mechanism of Action: The Role of Calcium
This compound's bactericidal activity is intrinsically linked to its ability to form a complex with C55-P in the bacterial cell membrane. This process is facilitated by calcium ions, which are believed to bridge the negatively charged phosphate group of C55-P and the acidic residues of the this compound molecule. This sequestration of C55-P disrupts the peptidoglycan synthesis pathway, leading to cell wall instability and ultimately, cell death.
Experimental Protocols
Accurate determination of this compound's antimicrobial activity requires standardized laboratory procedures. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines[5][6].
Broth Microdilution MIC Assay Workflow
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB)
-
Brain Heart Infusion (BHI) Broth
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., saline, phosphate-buffered saline)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Media Preparation: Prepare CAMHB, TSB, and BHI broth according to the manufacturer's instructions. For CAMHB, ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended range (20-25 mg/L and 10-12.5 mg/L, respectively)[2][3]. For optimal this compound activity, it is recommended to supplement all media to a final Ca²⁺ concentration of 50 µg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the respective broth media within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Alternative Antimicrobial Agents
For the treatment of infections caused by Gram-positive bacteria, several alternative antibiotic classes are available. The choice of agent depends on the specific pathogen, its susceptibility profile, and the clinical context.
Conclusion
The antimicrobial efficacy of this compound is significantly influenced by the composition of the microbiological medium, primarily due to its calcium-dependent mechanism of action. For accurate and reproducible in vitro susceptibility testing, the use of cation-adjusted Mueller-Hinton Broth with calcium supplementation is strongly recommended. This guide provides a framework for understanding and benchmarking the performance of this compound, aiding researchers in the development and evaluation of this promising antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
